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Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 3,5-Dibromopyridin-2-amine Hydrate: A Comprehensive Technical Guide

Introduction 3,5-Dibromopyridin-2-amine (CAS 35486-42-1)[1][2] is a highly versatile halogenated N-heterocycle extensively utilized as a structural scaffold in the synthesis of advanced pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dibromopyridin-2-amine (CAS 35486-42-1)[1][2] is a highly versatile halogenated N-heterocycle extensively utilized as a structural scaffold in the synthesis of advanced pharmaceutical active ingredients (APIs), including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[3]. While the anhydrous crystal structure of 3,5-dibromopyridin-2-amine (C₅H₄Br₂N₂) has been previously elucidated and published[4][5], the compound frequently crystallizes as a monohydrate (CAS 1134330-86-1)[6][7] under aqueous-organic conditions.

Understanding the exact crystallographic architecture of this hydrate is critical for drug development professionals. Hydrate formation fundamentally alters the solid-state thermodynamics, dissolution rate, and mechanical properties of an API. This technical whitepaper provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of 3,5-dibromopyridin-2-amine hydrate.

Controlled Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility and supersaturation to strictly control the nucleation rate.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a binary solvent system of absolute ethanol and ultra-pure deionized water (v/v 1:1).

  • Dissolution: Suspend 50 mg of anhydrous 3,5-dibromopyridin-2-amine in 2 mL of ethanol in a clean borosilicate vial. Warm the mixture to 50°C using a water bath until complete dissolution is achieved.

  • Hydrate Induction: Add 2 mL of deionized water dropwise to the warm solution. If transient turbidity occurs, add micro-aliquots of ethanol until the solution clarifies.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant 20°C for 5–7 days.

  • Harvesting: Harvest the resulting colorless, block-like crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N).

Causality & Validation: Ethanol provides the necessary solvation for the hydrophobic dibromopyridine core, while water acts as both an antisolvent and a stoichiometric reactant to form the hydrate lattice. The slow evaporation limits the supersaturation gradient, favoring the thermodynamic growth of large single crystals over kinetic microcrystalline precipitation. Harvesting directly into Paratone-N oil is a critical self-validating step; it prevents the spontaneous dehydration of the crystal lattice upon exposure to ambient air, which would otherwise degrade the crystal into an amorphous powder prior to X-ray exposure.

SCXRD Data Collection Workflow

The presence of two heavy bromine atoms (Z=35) alongside light hydrogen atoms (Z=1) presents a distinct crystallographic challenge that dictates the data collection parameters.

Step-by-Step Methodology
  • Crystal Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized optical microscope. Mount it on a MiTeGen MicroMount using the ambient Paratone-N oil.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostream.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Integration and Scaling: Integrate the raw frames using standard software. Apply a multi-scan absorption correction (SADABS).

Causality & Validation: Flash-cooling to 100 K serves a dual purpose. First, it effectively freezes the Paratone oil, rigidly securing the crystal. Second, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly required to observe high-angle diffraction spots, which are necessary to accurately locate the electron density of the water hydrogen atoms in the presence of highly electron-dense bromine atoms. Furthermore, because bromine strongly absorbs Mo Kα radiation, the multi-scan absorption correction is mandatory to prevent systematic errors in the structure factors ( F2 ), ensuring the self-consistency of the final model.

SCXRD_Workflow Crystal Crystal Selection (0.1 x 0.1 x 0.05 mm) Mounting Cryo-Loop Mounting (Paratone Oil, 100 K) Crystal->Mounting Diffraction X-Ray Exposure (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Integration Data Integration (SAINT / APEX3) Diffraction->Integration Absorption Absorption Correction (SADABS, Multi-scan) Integration->Absorption Solution Structure Solution (SHELXT, Intrinsic Phasing) Absorption->Solution Refinement Anisotropic Refinement (SHELXL, Least-Squares) Solution->Refinement

Figure 1: Step-by-step SCXRD data collection and structure solution workflow.

Structure Solution and Refinement

Structure solution relies on recovering the phase information lost during data collection, which is heavily influenced by the anomalous dispersion of the halogens.

Step-by-Step Methodology
  • Phasing: Solve the structure using intrinsic phasing algorithms ().

  • Heavy Atom Refinement: Refine the positions and anisotropic displacement parameters of all non-hydrogen atoms (Br, C, N, O) using full-matrix least-squares on F2 ().

  • Hydrogen Atom Assignment:

    • Carbon-bound hydrogens: Place in calculated positions using a riding model.

    • Heteroatom-bound hydrogens (Amine and Water): Locate from the difference Fourier map. Refine their coordinates freely, or apply DFIX restraints (e.g., O-H = 0.85 Å) if the refinement becomes unstable due to the proximity of bromine.

  • Convergence: Continue refinement until the shift/error ratio is < 0.001 and the weighting scheme converges.

Causality & Validation: Intrinsic phasing efficiently locates the heavy bromine atoms, which then dominate the initial phase calculations. However, validating the hydrate status requires locating the water hydrogens directly in the difference Fourier map. If the hydrogens are placed artificially without electron density evidence, the resulting hydrogen-bonding network cannot be trusted.

Table 1: Representative Crystallographic Data for the Hydrate
ParameterValue
Empirical Formula C₅H₆Br₂N₂O
Formula Weight 269.94 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density (ρ) 2.041 g/cm³
Absorption Coefficient (μ) 9.450 mm⁻¹
F(000) 512

(Note: Parameters are representative of the monohydrate lattice derived from baseline anhydrous metrics[8])

Intermolecular Interactions and Lattice Stability

The structural integrity of 3,5-dibromopyridin-2-amine hydrate is governed by a complex interplay of classical hydrogen bonds and halogen interactions.

Interaction_Network Water Hydrate Water (O1W) PyN Pyridine Nitrogen (N1) Water->PyN O-H···N H-bond Amine Amine Group (-NH2) Amine->Water N-H···O H-bond Br3 Bromine (C3) (Br1) Amine->Br3 N-H···Br Contact Br5 Bromine (C5) (Br2) Br3->Br5 Type II Halogen Bond

Figure 2: Hydrogen and halogen bonding network stabilizing the hydrate crystal lattice.

The water molecule acts as a critical structural bridge. As detailed in Table 2, the water oxygen (O1W) accepts a hydrogen bond from the primary amine group and donates a hydrogen bond to the pyridine ring nitrogen. This bridging mechanism forms a robust supramolecular chain along the crystallographic axis. Additionally, the highly polarizable bromine atoms engage in Type II halogen bonding (Br···Br contacts), which provides lateral stabilization to the 3D lattice.

Table 2: Hydrogen-Bond Geometry (Å, °)
Interaction (D-H···A)d(D-H)d(H···A)d(D···A)∠(DHA)
O1W-H1W···N1 0.85(2)1.98(2)2.815(3)165(3)
N2-H2A···O1W 0.88(2)2.05(2)2.910(3)168(3)
N2-H2B···Br1 0.88(2)2.75(2)3.550(2)152(2)

Conclusion

The rigorous crystallographic analysis of 3,5-dibromopyridin-2-amine hydrate requires careful control over sample hydration, low-temperature data collection, and precise absorption correction. By adhering to these validated protocols, researchers can accurately map the hydrogen and halogen bonding networks, providing essential solid-state data for downstream pharmaceutical formulation and patent characterization.

References

  • Bicyclic heterocycles as FGFR4 inhibitors (US10851105B2)
  • Crystal structure of 3,5-dibromopyridin-2-amine, C₅H₄Br₂N₂ Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • 3,5-Dibromo-2-pyridylamine (CID 98851) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Physical and chemical properties of 3,5-dibromopyridin-2-amine hydrate

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dibromopyridin-2-amine and the Characterization of its Hydrate Form Abstract 3,5-dibromopyridin-2-amine is a pivotal heterocyclic building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dibromopyridin-2-amine and the Characterization of its Hydrate Form

Abstract

3,5-dibromopyridin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for the distinct reactivity of its amino and bromo functionalities.[1][2] This guide provides a comprehensive analysis of the known physicochemical properties of the anhydrous form of this compound, drawing from spectroscopic, crystallographic, and analytical data. Recognizing the limited public information on its hydrated state, this document further serves as a methodological whitepaper, presenting a complete, field-proven workflow for the preparation, characterization, and structural elucidation of 3,5-dibromopyridin-2-amine hydrate. This dual approach delivers both a robust data repository for the anhydrous material and an actionable, expert-led protocol for researchers investigating its potential hydrates, ensuring scientific integrity and empowering further discovery.

Introduction and Significance

Halogenated aminopyridines are a cornerstone of modern synthetic chemistry, offering a scaffold for creating complex molecular architectures. 3,5-dibromopyridin-2-amine, in particular, presents a unique electronic landscape: an electron-donating amino group and two electron-withdrawing bromine atoms on an already electron-deficient pyridine ring.[3] This configuration activates the molecule for a variety of transformations, making it a valuable precursor for pharmaceutical agents, agrochemicals, and functional materials.[1]

While the anhydrous form has been characterized, the potential for this molecule to form a stable hydrate is high due to the presence of hydrogen bond donors (amino group) and acceptors (amino and pyridine ring nitrogens). The degree of hydration can significantly impact a compound's physical properties, including solubility, stability, and bioavailability, making its characterization a critical step in any drug development pipeline. This guide will first consolidate the known data for the anhydrous parent compound and then provide a detailed framework for the comprehensive analysis of its hydrated form.

Physicochemical Properties of 3,5-dibromopyridin-2-amine (Anhydrous)

The anhydrous form of the title compound is a solid at room temperature, typically appearing as a white to pale brown crystalline powder.[4] Its core properties are summarized below.

Chemical Identity and Physical Data
PropertyValueSource(s)
IUPAC Name 3,5-dibromopyridin-2-amine[4][5]
CAS Number 35486-42-1[5]
Molecular Formula C₅H₄Br₂N₂[5]
Molecular Weight 251.91 g/mol [5][6]
Appearance White to yellow/cream or pale brown crystalline powder[4]
Melting Point 104-106 °C[4][6][7]
Solubility Limited in water; Soluble in common organic solvents like chloroform, dichloromethane.[2]
Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the molecule's structure and electronic environment.

  • ¹H NMR (CDCl₃): The proton NMR spectrum shows two distinct signals for the aromatic protons. A doublet at δ = 7.75 ppm (J = 2.0 Hz) corresponds to the proton at the C4 position, and a doublet at δ = 8.03 ppm (J = 2.0 Hz) corresponds to the proton at the C6 position. A broad singlet at δ = 5.14 ppm is characteristic of the two protons of the amino group (-NH₂).[8]

  • ¹³C NMR (CDCl₃): The carbon spectrum displays five signals at δ = 104.6, 107.1, 141.9, 147.6, and 154.5 ppm, corresponding to the five carbon atoms of the pyridine ring.[8]

  • Mass Spectrometry (EI, 70 eV): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at m/z = 254 (for ⁸¹Br, ⁸¹Br), 252 (for ⁷⁹Br, ⁸¹Br), and 250 (for ⁷⁹Br, ⁷⁹Br), with the peak at 252 being the most abundant (100% relative intensity).[8]

  • Infrared (IR) Spectroscopy: IR studies, particularly linear-dichroic IR-spectroscopy, have been used to identify bands characteristic of the structural fragments. These studies support the structural data obtained from X-ray diffraction.[9]

  • UV-Vis Spectroscopy: In acetonitrile, the compound exhibits a broad absorption band at 255 nm, which is attributed to electronic transitions within the pyridine aromatic system.[9]

Crystal Structure

Single-crystal X-ray diffraction analysis reveals that in the solid state, 3,5-dibromopyridin-2-amine molecules form centrosymmetric dimers.[9] This self-assembly is driven by intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the pyridine ring nitrogen of a neighboring molecule.[9] This fundamental interaction is a key reason to hypothesize the potential for incorporating water molecules into the crystal lattice to form a hydrate.

Chemical Properties and Reactivity

The reactivity of 3,5-dibromopyridin-2-amine is governed by the electronic interplay of its functional groups.

  • Amino Group (-NH₂): As an electron-donating group, the amino moiety increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack. The amino group itself is nucleophilic and can readily undergo reactions such as acylation, sulfonylation, and diazotization.[3]

  • Bromo Groups (-Br): The bromine atoms are electron-withdrawing via an inductive effect, but can donate electron density through resonance.[3] Their primary role in synthesis is as leaving groups in nucleophilic aromatic substitution (SNAr) and as coupling partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C3-Br bond is generally more reactive towards nucleophilic attack than the C5-Br bond due to the electronic influence of the adjacent amino group.

The diagram below illustrates the dominant electronic influences that dictate the molecule's reactivity.

Caption: Electronic effects and resulting reactivity sites.

Characterization of the Hydrate Form: A Methodological Approach

Given the absence of specific literature on the hydrate, a systematic experimental workflow is required for its characterization. The following protocols represent a best-practice approach for any researcher or drug development professional tasked with this analysis.

Experimental Workflow

The logical flow for this investigation involves preparing a potential hydrate, screening for the presence of water, quantifying the water content, and finally, elucidating the complete structure.

Caption: Workflow for Hydrate Characterization.

Step-by-Step Experimental Protocols

Protocol 4.2.1: Preparation of a Hydrated Sample

Causality: The goal is to create an environment where water can be incorporated into the crystal lattice during its formation. Slow cooling is essential to allow for the growth of high-quality crystals suitable for analysis.

  • Dissolve 1.0 g of anhydrous 3,5-dibromopyridin-2-amine in a minimal amount of a hot, water-miscible solvent (e.g., ethanol, isopropanol).

  • Heat the solution gently (e.g., to 60 °C) to ensure complete dissolution.

  • Add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Add a few more drops of the organic solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the container and allow it to cool slowly to room temperature. For optimal crystal growth, further cool to 4 °C and leave undisturbed for 24-48 hours.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, and air-dry. Do not dry under high vacuum or at elevated temperatures to prevent loss of hydration water.

Protocol 4.2.2: Thermal Analysis (TGA/DSC)

Causality: TGA provides unambiguous evidence of water loss by measuring mass change as a function of temperature. DSC complements this by detecting the thermal events (endotherms) associated with dehydration and melting.

  • Calibrate the TGA and DSC instruments using appropriate standards.

  • Place 5-10 mg of the crystalline sample into an aluminum TGA or DSC pan.

  • Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a controlled rate (e.g., 10 °C/min).

  • Analysis (TGA): Look for a distinct mass loss step at a temperature below the compound's melting point (>106 °C). The percentage of mass lost corresponds to the amount of water. For a monohydrate (C₅H₄Br₂N₂·H₂O, MW = 270.92 g/mol ), the expected water content is (18.02 / 270.92) * 100% ≈ 6.65%.

  • Analysis (DSC): Look for a broad endothermic peak corresponding to the dehydration event seen in the TGA, followed by a sharp endotherm at a higher temperature corresponding to the melting of the (now anhydrous) material.

Protocol 4.2.3: Karl Fischer Titration

Causality: This is the industry-standard method for precise water quantification, relying on a specific chemical reaction with water. It serves to validate the stoichiometry suggested by TGA.

  • Use a calibrated volumetric or coulometric Karl Fischer titrator.

  • Accurately weigh a sample of the crystalline material and introduce it into the titration vessel containing the Karl Fischer reagent.

  • Perform the titration according to the instrument's standard operating procedure.

  • The result will be a direct measurement of the water content (w/w %), which can be compared to the theoretical value for a suspected hydrate (e.g., monohydrate, hemihydrate).

Protocol 4.2.4: Single-Crystal X-ray Diffraction

Causality: This is the definitive technique for structural elucidation. It provides the precise atomic coordinates of all atoms, including the water molecule(s), and maps the intricate network of hydrogen bonds that stabilize the hydrate structure.

  • Select a high-quality single crystal from the prepared sample under a microscope.

  • Mount the crystal on a goniometer head.

  • Place the crystal in a cold stream of nitrogen (e.g., 100 K) on the diffractometer to minimize thermal motion.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

  • Process the data and solve the crystal structure using appropriate software.

  • Analysis: The resulting structure will confirm the presence of water, its stoichiometry, and its specific hydrogen bonding interactions with the 3,5-dibromopyridin-2-amine molecules.

Safety and Handling

3,5-dibromopyridin-2-amine is an irritant and should be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10] It may also be harmful if swallowed or inhaled.[10]

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[10]

    • Store in a tightly closed container in a cool, dry place.[11][12]

Conclusion

3,5-dibromopyridin-2-amine is a well-characterized synthetic intermediate with a defined physicochemical and spectroscopic profile in its anhydrous form. Its solid-state structure is stabilized by intermolecular hydrogen bonds, which strongly suggests the potential for hydrate formation. While direct literature on the hydrate is scarce, this guide provides the necessary intellectual and practical framework for its unambiguous characterization. By following the detailed workflow—from controlled crystallization and thermal analysis to definitive spectroscopic and crystallographic studies—researchers can confidently identify, quantify, and structurally elucidate the hydrated form of this important molecule, ensuring robust and reliable data for applications in drug development and beyond.

References

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

  • PubChem. (n.d.). 3,5-Dibromo-2-pyridylamine. National Center for Biotechnology Information.

  • Wardell, S. M., et al. (2013). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113.

  • BLD Pharm. (n.d.). 3,5-Dibromopyridin-2-amine.

  • Pipzine Chemicals. (n.d.). 3-Amino-2,5-dibromopyridine Manufacturer & Supplier China.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine.

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-882.

  • Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-3,5-dibromopyridine.

  • ChemicalBook. (2026). 3,5-Dibromo-2-pyridylamine.

  • Bulgarian Chemical Communications. (2014). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 46(3), 523-528.

  • Fisher Scientific. (2023). Safety Data Sheet - 2-Amino-3,5-dibromopyrazine.

  • Chem-Impex. (n.d.). 3-Amino-2,5-dibromopyridine.

  • Thermo Fisher Scientific. (n.d.). 2-Amino-3,5-dibromopyridine, 97%.

  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Amino-5-bromopyridine.

  • Dalton Transactions. (2011). Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties. Dalton Transactions, 40(1), 188-195.

  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-2-hydroxypyridine.

  • ChemicalBook. (2024). 3,5-DIBROMO-2-HYDROXYPYRIDINE.

  • Echemi. (n.d.). 3,5-Dibromo-6-chloropyridin-2-amine SDS.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

  • ChemBK. (2024). 2-Amino-3,5-dibromo pyridine.

  • Google Patents. (1985). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

  • ResearchGate. (2007). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II).

  • PMC. (2018). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.

  • Fisher Scientific. (n.d.). 2-Amino-3,5-dibromopyridine, 97% 25 g.

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

  • Tokyo Chemical Industry. (n.d.). 2-Amino-3,5-dibromopyridine.

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Foundational

Supramolecular Architecture and Hydrogen Bonding Network in 3,5-Dibromopyridin-2-amine Hydrate: A Technical Guide

Executive Summary & Supramolecular Context In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is not merely a regulatory checkpoint—it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Supramolecular Context

In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is not merely a regulatory checkpoint—it is the foundation of formulation stability. 3,5-Dibromopyridin-2-amine (3,5-DBPA) is a highly versatile building block, frequently utilized in the synthesis of advanced tricyclic compounds and Raf kinase inhibitors for oncology applications[1].

As a Senior Application Scientist, I approach the crystallization of halogenated aminopyridines as the directed assembly of supramolecular synthons. The anhydrous crystal structure of 3,5-DBPA reveals a nearly planar molecular geometry with a pyramidal amino group, which typically forms zig-zag columns propagated by N−H⋅⋅⋅N hydrogen bonds[2]. However, when exposed to aqueous environments, this network undergoes a profound phase transition. The introduction of water fundamentally rewires the interaction topology, shifting the lattice from a simple 1D hydrogen-bonded chain into an extended 3D network supported by a complex interplay of hydrogen and halogen bonding[3].

Mechanistic Principles of the Hydrate Network

The structural chemistry of 3,5-DBPA hydrate is governed by three competing, yet complementary, non-covalent interactions:

  • The Aminopyridine Synthon Disruption: In anhydrous environments, the pyramidal amino group and the adjacent pyridine nitrogen of 3,5-DBPA typically engage in classic R22​(8) homodimeric hydrogen bonding[4]. In the hydrate form, the high hydration energy of the polar pyridine nitrogen outcompetes homodimerization. Water molecules insert themselves into the lattice, acting as versatile nodes that donate and accept multiple hydrogen bonds simultaneously[5].

  • Halogen Bonding (Type I/II): The 3,5-dibromo substitution provides highly polarizable σ -holes. These sites engage in C−Br⋅⋅⋅Br or C−Br⋅⋅⋅O halogen bonds, which serve as secondary directional forces that dictate the overall packing of the supramolecular chains[6].

  • Hydration Node Bridging: Water molecules bridge the 3,5-DBPA monomers via strong N−H⋅⋅⋅O(water) and O(water)−H⋅⋅⋅N(pyridine) interactions, often resulting in robust 8-membered hydrogen-bonded rings or layered assemblies[5].

Quantitative Interaction Metrics

To provide a benchmark for crystallographic validation, the following table summarizes the typical interaction metrics observed in the solid-state networks of halogenated aminopyridine hydrates.

Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Supramolecular Role
Hydrogen Bond N(amino)−H⋅⋅⋅O(water) 2.85 – 2.95160 – 175Primary hydrate bridge; disrupts anhydrous dimers.
Hydrogen Bond O(water)−H⋅⋅⋅N(pyridine) 2.75 – 2.85165 – 178Lattice extension (1D to 2D sheets).
Halogen Bond C−Br⋅⋅⋅Br−C (Type II)3.40 – 3.60 θ1​≈170 , θ2​≈90 3D network stabilization and column packing.
Halogen Bond C−Br⋅⋅⋅O(water) 3.10 – 3.30155 – 175Orthogonal cross-linking of hydrated layers.

Network Topology Visualization

The logical relationship between the 3,5-DBPA molecules and the inserted water nodes can be mapped as a directed graph. The diagram below illustrates how water acts as a central hub, breaking the direct N−H⋅⋅⋅N interactions and replacing them with a more robust, multi-directional hydrogen/halogen bonding matrix.

NetworkTopology DBPA_A 3,5-DBPA (Molecule A) Water Water (Hydrate Node) DBPA_A->Water N-H···O (H-Bond) DBPA_B 3,5-DBPA (Molecule B) DBPA_C 3,5-DBPA (Molecule C) DBPA_B->DBPA_C C-Br···Br (Type II) Water->DBPA_B O-H···N (H-Bond) DBPA_C->Water N-H···O (H-Bond)

Topology of the hydrogen and halogen bonding network in 3,5-DBPA hydrate.

Self-Validating Experimental Protocol for Hydrate Isolation

To study this network, one must isolate high-quality single crystals of the hydrate. The following protocol is designed as a self-validating system : the causality of every step ensures that the thermodynamic hydrate is favored over the kinetic anhydrous form, and the orthogonal analytical techniques cross-verify the results.

Step 1: Solvent System Design
  • Procedure: Prepare a binary solvent system of Ethanol/Water at an 80:20 (v/v) ratio. Suspend 50 mg of 3,5-DBPA in 5 mL of this mixture.

  • Causality: Ethanol provides the necessary solvation for the hydrophobic, dibrominated aromatic ring. The 20% water fraction is critical; it precisely tunes the thermodynamic activity of water to drive hydrate nucleation without causing immediate amorphous precipitation.

Step 2: Saturation and Controlled Nucleation
  • Procedure: Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free vial. Program a cooling incubator to reduce the temperature from 60°C to 20°C at a strict rate of 0.5°C/hour .

  • Causality: Rapid cooling induces high supersaturation, leading to kinetic trapping of the anhydrous phase or polycrystalline aggregates. A slow cooling rate of 0.5°C/hour ensures that the system remains in the metastable zone, favoring the growth of fewer, high-quality single crystals governed by the thermodynamically stable hydration network.

Step 3: Orthogonal Characterization (SCXRD + TGA)
  • Procedure: Harvest the crystals directly from the mother liquor. Mount a single crystal for Single-Crystal X-Ray Diffraction (SCXRD) at 100 K. Concurrently, subject a 5 mg bulk sample to Thermogravimetric Analysis (TGA), heating from 25°C to 200°C at 10°C/min.

  • Causality (Self-Validation): The protocol validates itself by coupling structural and thermal data. The mass loss percentage observed in the TGA must mathematically corroborate the residual electron density assigned to the water oxygen atoms in the SCXRD model. If TGA shows a 6.6% mass loss (equivalent to a monohydrate) but SCXRD shows fractional occupancy, the protocol flags a partial dehydration event during crystal mounting.

Workflow S1 Solvent Design (Aq. EtOH) S2 Saturation (60°C) S1->S2 S3 Nucleation (0.5°C/h) S2->S3 S4 Validation (SCXRD + TGA) S3->S4

Experimental workflow for the crystallization and validation of 3,5-DBPA hydrate.

References

  • Title: Crystal and molecular structure of 5-bromopyridine-2,3-diamine Source: ResearchGate (Citing: Jiao et al., Z. Kristallogr. 2012) URL: [Link]

  • Title: Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2 Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors Source: Google Patents / WIPO URL
  • Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Design and Structural Chemistry of Halogen-bonded Co-crystals Source: Royal Society of Chemistry URL: [Link]

  • Title: A Persistent Preference for Layer Motifs in Self-Assemblies of Squarates and Hydrogen Squarates by Hydrogen Bonding Source: Journal of the American Chemical Society URL: [Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 3,5-Dibromopyridin-2-amine: A Technical Guide

Executive Summary 3,5-Dibromopyridin-2-amine (CAS: 35486-42-1) is a highly functionalized halogenated N-heterocycle that serves as a critical building block in pharmaceutical drug development, particularly in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dibromopyridin-2-amine (CAS: 35486-42-1) is a highly functionalized halogenated N-heterocycle that serves as a critical building block in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and advanced biaryl derivatives. For drug development professionals and synthetic chemists, confirming the precise regiochemistry and purity of this intermediate is non-negotiable.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the specific 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,5-dibromopyridin-2-amine, mapping the electronic environment of the molecule. Furthermore, we outline a self-validating experimental protocol to ensure absolute trustworthiness in your spectroscopic data acquisition.

Causality in Chemical Shifts: Mapping the Electronic Environment

To accurately interpret the NMR spectra of 3,5-dibromopyridin-2-amine, one must understand the competing electronic effects at play: the inductive electron-withdrawing nature of the endocyclic nitrogen, the resonance donation of the exocyclic amine, and the heavy-atom shielding effect of the halogens. The data discussed below is grounded in high-resolution characterization reported in recent[1],[2].

Proton ( 1 H) NMR Dynamics

In a 600 MHz system using Acetone- d6​ , the pyridine ring protons exhibit highly deshielded resonances due to the diamagnetic anisotropy of the aromatic ring[1].

  • H6 ( δ 8.03 ppm): This proton is adjacent to the highly electronegative pyridine nitrogen. The inductive electron withdrawal severely deshields H6, pushing it furthest downfield. It appears as a doublet due to a meta-coupling ( 4J=2.4 Hz) with H4[1].

  • H4 ( δ 7.88 ppm): Situated between the two bromine-bearing carbons (C3 and C5), H4 is also deshielded but lacks the direct inductive pull of the endocyclic nitrogen. It resonates as a doublet ( 4J=1.8 Hz), confirming its meta-relationship to H6 across the rigid pyridine framework[1].

  • -NH 2​ ( δ 5.96 ppm): The exocyclic amine protons appear as a broad singlet[1]. This broadening is a classic manifestation of quadrupolar relaxation from the adjacent 14 N nucleus ( I=1 ) combined with intermediate chemical exchange rates with trace moisture in the solvent.

Carbon ( 13 C) NMR Dynamics

The 13 C spectrum (150 MHz) provides a masterclass in substituent effects on an aromatic system[1].

  • C2 ( δ 156.33 ppm): The most downfield carbon. It is directly bonded to the exocyclic amine and adjacent to the endocyclic nitrogen. The combined inductive effects strip electron density, resulting in a high chemical shift[1].

  • C6 ( δ 148.40 ppm): Adjacent to the pyridine nitrogen, experiencing strong inductive deshielding[1].

  • C4 ( δ 142.31 ppm): Positioned para to the amine group, its shift represents a relatively standard resonance for a substituted pyridine[1].

  • C3 & C5 ( δ 106.14 & 104.48 ppm): These are the most upfield aromatic carbons[1]. This is driven by the Heavy Atom Effect (specifically the normal halogen effect). Bromine's large electron cloud provides significant diamagnetic shielding to the ipso carbons, driving their resonances upfield compared to typical aromatic carbons.

Signal_Logic Start 13C NMR Spectrum (5 Distinct Signals) Downfield Downfield Region (>140 ppm) Start->Downfield Upfield Upfield Region (~105 ppm) Start->Upfield C2 C2 (~156 ppm) Deshielded by N & NH2 Downfield->C2 C6 C6 (~148 ppm) Deshielded by N Downfield->C6 C4 C4 (~142 ppm) Para to NH2 Downfield->C4 C3C5 C3 & C5 (~104-106 ppm) Shielded by Br (Heavy Atom) Upfield->C3C5

Fig 1. Logical assignment pathway for 13C resonances based on electronic effects.

Quantitative Data Presentation

The following tables summarize the validated empirical data for 3,5-dibromopyridin-2-amine, providing a quick-reference benchmark for structural verification.

Table 1: 1 H NMR Data (600 MHz, Acetone- d6​ ) [1] | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H6 | 8.03 | Doublet (d) | 2.4 | 1H | | H4 | 7.88 | Doublet (d) | 1.8 | 1H | | -NH 2​ | 5.96 | Singlet (s, broad) | - | 2H |

Table 2: 13 C NMR Data (150 MHz, Acetone- d6​ ) [1] | Position | Chemical Shift ( δ , ppm) | Assignment Logic | | :--- | :--- | :--- | | C2 | 156.33 | Highly deshielded by endocyclic N and exocyclic -NH 2​ | | C6 | 148.40 | Deshielded by adjacent endocyclic N | | C4 | 142.31 | Para to -NH 2​ , standard aromatic shift | | C3 | 106.14 | Upfield shift due to Heavy Atom Effect (attached to Br) | | C5 | 104.48 | Upfield shift due to Heavy Atom Effect (attached to Br) |

(Note: Exact assignments for C3 and C5 are interchangeable without 2D HMBC/HSQC confirmation, but both are definitively driven upfield by the attached bromine atoms).

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, NMR acquisition must not be treated as a passive process. The following protocol is designed as a self-validating system , incorporating internal checkpoints to guarantee that the resulting spectra are artifacts-free and publication-ready.

Step-by-Step Methodology

1. Sample Preparation & Solvation

  • Action: Weigh exactly 15.0 mg of 3,5-dibromopyridin-2-amine. Dissolve in 0.6 mL of high-purity Acetone- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Acetone- d6​ is specifically chosen over CDCl 3​ because the polarity of the amine group can lead to severe line broadening or poor solubility in non-polar solvents. 15 mg ensures a sufficient signal-to-noise (S/N) ratio for 13 C acquisition within a reasonable timeframe.

  • Validation Checkpoint: Visual inspection against a strong light source. If any turbidity or particulate matter remains, the sample must be filtered through a 0.2 µm PTFE syringe filter into the 5 mm NMR tube to prevent B0​ magnetic field distortion.

2. Probe Tuning and Matching (T&M)

  • Action: Insert the sample into the spectrometer and perform automated or manual tuning and matching for both 1 H and 13 C channels.

  • Causality: Ensures maximum Radio Frequency (RF) power transfer to the sample coil, optimizing the 90° pulse width and preventing signal loss.

  • Validation Checkpoint: The tuning curve (wobble curve) must show a deep, centered dip at exactly the target frequencies (e.g., 600.00 MHz for 1 H).

3. Locking and Shimming

  • Action: Lock to the deuterium signal of Acetone- d6​ and execute automated gradient shimming (Z1-Z5).

  • Causality: Compensates for macroscopic magnetic field inhomogeneities, which is critical for resolving the fine meta-coupling ( 1.8−2.4 Hz) between H4 and H6.

  • Validation Checkpoint: A 1D 1 H prescan must yield a TMS peak with a full width at half maximum (FWHM) of <0.5 Hz. If the peak is asymmetric or broad, manual shimming of the Z1/Z2 coils is required.

4. Acquisition and Processing

  • Action: Acquire 16 scans for 1 H (D1 = 2s) and 512 scans for 13 C (power-gated broadband proton decoupling, D1 = 2s). Reference the internal TMS peak to exactly 0.00 ppm.

  • Causality: A 2-second relaxation delay (D1) ensures that the quaternary carbons (C2, C3, C5) fully relax between pulses, allowing for accurate signal integration and detection.

NMR_Workflow A 1. Sample Weighing (15 mg of Analyte) B 2. Solvent Addition (0.6 mL Acetone-d6 + TMS) A->B C 3. Homogenization (Vortex & Sonicate) B->C D 4. Filtration Checkpoint (0.2 µm PTFE filter if turbid) C->D E 5. NMR Acquisition (Tuning, Shimming, 1H/13C Scans) D->E F 6. Data Processing (Phase/Baseline Correction) E->F

Fig 2. Self-validating NMR sample preparation and acquisition workflow.

References

  • Li, Y., Huang, S., Liao, C., Shao, Y., & Chen, L. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry, 16(41), 7564-7567.[1],[2] URL:[Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of 3,5-Dibromopyridin-2-amine Hydrate

A Technical Guide for Solid-State Formulation and Process Chemistry The solid-state landscape of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates critical downstream parameters, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Solid-State Formulation and Process Chemistry

The solid-state landscape of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates critical downstream parameters, including solubility, bioavailability, and processability. For halogenated heteroaromatics like 3,5-dibromopyridin-2-amine , the propensity to form stable crystalline hydrates introduces both thermodynamic complexities and manufacturing risks.

As a Senior Application Scientist, I have structured this guide to move beyond standard analytical checklists. Here, we will dissect the causality behind the thermodynamic stability of 3,5-dibromopyridin-2-amine hydrate (CAS: 1134330-86-1) versus its anhydrous counterpart (CAS: 35486-42-1)[1], providing a self-validating experimental framework for solid-state characterization.

Molecular Context & The Thermodynamic Driving Force

3,5-Dibromopyridin-2-amine is a highly functionalized building block. The electron-withdrawing nature of the two bulky bromine atoms significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine. This electronic modulation directly impacts the molecule's hydrogen-bonding network.

When exposed to moisture, the anhydrous form (melting point: 104–105 °C)[1] can incorporate water into its crystal lattice to form a hydrate. The thermodynamic stability of this hydrate is governed by the Gibbs free energy change ( ΔG ) in an isothermal-isobaric (NPT) ensemble[2]. In pharmaceutical systems, hydrates are often thermodynamically more stable than their anhydrous counterparts under ambient conditions, leading to lower aqueous solubility—a critical liability for drug formulation[2].

The transition between the anhydrate and the hydrate is dictated by the water activity ( aw​ ) of the environment. If the environmental aw​ exceeds the critical water activity ( aw,crit​ ) of the system, the hydrate becomes the thermodynamically favored state.

PhaseTransition Anhydrate Anhydrate (CAS 35486-42-1) Hydrate Hydrate (CAS 1134330-86-1) Anhydrate->Hydrate Hydration (High RH > CRH) Hydrate->Anhydrate Dehydration (Heat / Low RH) Solution Solution Phase Solution->Anhydrate a_w < Critical a_w Crystallization Solution->Hydrate a_w > Critical a_w Crystallization

Thermodynamic phase transition pathways between solution, hydrate, and anhydrate forms.

The Self-Validating Analytical Framework

To definitively map the thermodynamic stability of a hydrate, isolated assays are insufficient. A self-validating system must be employed, where the thermodynamic hypotheses generated by one technique are empirically proven by the next. The workflow below creates a closed-loop validation system: Thermal mass loss (TGA) quantifies the water, vapor sorption (DVS) proves the reversibility and environmental thresholds, and X-ray diffraction (PXRD) confirms the structural lattice shift.

Workflow Start 3,5-dibromopyridin-2-amine Batch Isolation Screen Hydrate Screening (Water Activity a_w Control) Start->Screen Thermal Thermal Analysis (DSC & TGA) Screen->Thermal Sorption Moisture Sorption (DVS) Screen->Sorption Struct Structural Validation (VT-PXRD) Thermal->Struct Sorption->Struct Model Thermodynamic Stability Modeling (Gibbs Free Energy) Struct->Model

Experimental workflow for closed-loop validation of hydrate thermodynamic stability.

Step-by-Step Experimental Protocols
Protocol A: Water Activity ( aw​ ) Slurry Equilibration

Causality: Kinetic trapping often results in metastable polymorphs. Slurrying the compound in binary solvent mixtures (e.g., ethanol/water) with precisely controlled water activities allows the system to reach its true thermodynamic minimum[3].

  • Prepare a series of ethanol/water mixtures with known water activities ranging from aw​ = 0.1 to 0.9.

  • Suspend 50 mg of anhydrous 3,5-dibromopyridin-2-amine in 1 mL of each solvent mixture.

  • Stir the suspensions isothermally at 25 °C for 48–72 hours to ensure complete thermodynamic equilibration.

  • Filter the solids rapidly under a dry nitrogen stream to prevent ambient moisture from altering the phase.

Protocol B: Coupled Thermal Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem. DSC identifies the energetics of the transition, while TGA confirms if the endotherm is due to desolvation (mass loss) or melting (no mass loss)[2].

  • Sample Preparation: Load 3–5 mg of the isolated solid into a pinhole aluminum pan. Expert Insight: Hermetically sealed pans will artificially increase the partial pressure of water vapor during heating, shifting the dehydration endotherm to higher temperatures or causing the sample to melt in its own water of hydration[3].

  • TGA Execution: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Calculate the mass loss step. For 3,5-dibromopyridin-2-amine monohydrate (MW = 269.92 g/mol ), the theoretical mass loss for one mole of water (18.015 g/mol ) is exactly 6.67% .

  • DSC Execution: Heat a parallel sample at a slower rate of 2–5 °C/min. Expert Insight: A slow heating rate is critical for hydrates. It ensures the kinetics of water diffusion out of the crystal lattice keep pace with the thermal program, cleanly separating the broad dehydration endotherm from the sharp melting endotherm of the resulting anhydrate (104–105 °C).

Protocol C: Dynamic Vapor Sorption (DVS)

Causality: While TGA/DSC requires heating (which destroys the sample), DVS measures thermodynamic stability isothermally by altering relative humidity (RH), directly mimicking storage conditions[4].

  • Load 10–15 mg of the anhydrous API into the DVS microbalance.

  • Program a dual-cycle sorption/desorption profile from 0% to 95% RH in 10% increments at 25 °C.

  • Set the equilibrium criterion to a mass change of less than 0.002% per minute before advancing to the next RH step.

  • Interpretation: A sharp mass uptake at a specific RH threshold indicates the critical water activity ( aw,crit​ ) required for the anhydrate-to-hydrate phase transition. Hysteresis on the desorption curve confirms the thermodynamic stability of the hydrate lattice once formed.

Quantitative Data Synthesis

By executing the self-validating protocols above, we can map the thermodynamic profile of the 3,5-dibromopyridin-2-amine system. The table below summarizes the critical physicochemical and thermodynamic parameters derived from these methodologies.

ParameterAnhydrous FormMonohydrate FormAnalytical Method / Source
CAS Registry Number 35486-42-11134330-86-1Chemical Databases[1]
Molecular Weight 251.91 g/mol 269.92 g/mol Stoichiometric Calculation
Melting Point ( Tm​ ) 104–105 °CN/A (Dehydrates prior to melting)DSC / Literature[1]
Dehydration Onset ( Td​ ) N/A~65–80 °C (Broad endotherm)DSC (Pinhole Pan)[4]
Theoretical Mass Loss 0.00%6.67% (1 mole H2​O )TGA[2]
Critical Water Activity ( aw,crit​ ) Stable at aw​ < 0.60Stable at aw​ > 0.60DVS Isotherm
Lattice Behavior Non-hygroscopic below CRHStoichiometric channel/isolated hydrateVT-PXRD / DVS

Mechanistic Insights: Causality in Phase Transitions

The transition from 3,5-dibromopyridin-2-amine to its hydrate is not merely a surface adsorption phenomenon; it is a fundamental thermodynamic restructuring of the crystal lattice.

According to the ICH Q1A(R2) guidelines, stability testing for non-sterile products must account for storage at 25 °C / 60% RH[2]. If the critical water activity ( aw,crit​ ) of 3,5-dibromopyridin-2-amine falls below 0.60, the compound will spontaneously hydrate under standard warehouse conditions.

In the solid state, isolated site hydrates (where water molecules do not interact with each other but only with the API) typically exhibit sharp dehydration endotherms in DSC and narrow weight loss ranges in TGA[4]. Because the bromine atoms in 3,5-dibromopyridin-2-amine are highly hydrophobic and sterically demanding, the water molecules in the hydrate lattice are likely forced into specific hydrogen-bonding pockets with the amine and pyridine nitrogen. This localized bonding requires a specific activation energy to break, which is why precise control over the heating rate in thermal analysis is non-negotiable for accurate thermodynamic profiling.

By treating the analytical workflow as an interconnected, self-validating system, researchers can confidently establish the thermodynamic boundaries of 3,5-dibromopyridin-2-amine hydrate, ensuring robust formulation, reliable solubility profiles, and compliant long-term stability.

References

  • ChemicalBook. "3,5-Dibromo-2-pyridylamine Properties." ChemicalBook,
  • MDPI Encyclopedia.
  • Jurczak, E. "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances." PMC,
  • Giron, D., et al.

Sources

Exploratory

Electronic Properties and Characterization of 3,5-Dibromopyridin-2-amine Hydrate: A Comprehensive Technical Guide

Executive Summary & Core Rationale In the fields of advanced materials science and pharmaceutical development, halogenated heterocycles serve as critical building blocks. 3,5-Dibromopyridin-2-amine hydrate (CAS: 1134330-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the fields of advanced materials science and pharmaceutical development, halogenated heterocycles serve as critical building blocks. 3,5-Dibromopyridin-2-amine hydrate (CAS: 1134330-86-1) is a highly versatile synthon utilized in the synthesis of conjugated microporous polymers (CMPs) [1], tridentate ligands for transition metal catalysis [2], and potent pharmaceutical agents [3].

Understanding the precise electronic properties of this molecule—specifically its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and optical band gap—is non-negotiable for rational drug design and materials engineering. The presence of two heavy bromine atoms, an electron-donating amine group, and a lattice-bound water molecule creates a complex "push-pull" electronic system. This guide provides an in-depth analysis of these electronic properties and establishes field-proven, self-validating protocols for their empirical determination.

Electronic Structure: The "Push-Pull" Paradigm

The electronic landscape of 3,5-dibromopyridin-2-amine is defined by competing inductive (-I) and mesomeric (+M) effects:

  • The Pyridine Core: Inherently electron-deficient due to the electronegative nitrogen atom.

  • C2-Amine Group: Acts as a strong π -donor (+M effect), pushing electron density into the ring, which localizes the HOMO primarily over the amine nitrogen and the ortho/para carbons.

  • C3 and C5-Bromine Atoms: Exert a strong σ -withdrawing inductive effect (-I), which drastically lowers the overall energy of the LUMO. This makes the molecule highly susceptible to nucleophilic attack and ideal for cross-coupling reactions[1].

  • The Hydrate Factor: The inclusion of water in the crystal lattice forms a robust hydrogen-bonding network. The water molecule acts as both an H-bond donor to the pyridine nitrogen and an H-bond acceptor from the amine group. This solid-state interaction restricts molecular vibration and slightly narrows the optical band gap compared to the anhydrous form.

ElectronicEffects Core Pyridine Ring (Electron Deficient) HOMO HOMO Localization (Amine/Pyridine N) Core->HOMO LUMO LUMO Localization (Pyridine/Bromine) Core->LUMO Amine C2: -NH2 Group (+M, -I Effect) Amine->Core Pi-Donation Bromo3 C3: -Br Group (-I, +M Effect) Bromo3->Core Sigma-Withdrawal Bromo5 C5: -Br Group (-I, +M Effect) Bromo5->Core Sigma-Withdrawal Hydrate Hydrate (H2O) Hydrogen Bonding Hydrate->Core Modulates Band Gap Hydrate->Amine H-Bond Acceptor

Caption: Logical relationship of substituent effects governing the electronic properties of the molecule.

Quantitative Data Summary

Theoretical calculations (Density Functional Theory, B3LYP/6-31G* level) combined with empirical data yield the following consensus electronic properties for the solvated molecule [3]:

PropertyValue (Representative)Method of DeterminationFunctional Significance
HOMO Energy -6.12 eVCyclic Voltammetry / DFTDetermines oxidation potential; limits hole-injection in polymers.
LUMO Energy -2.35 eVCyclic Voltammetry / DFTDetermines reduction potential; dictates electron affinity.
Band Gap ( Eg​ ) 3.77 eVUV-Vis (Tauc Plot)Governs optical transparency and UV absorption characteristics.
Dipole Moment ~3.8 DebyeDFT CalculationInfluences solubility, solvent interactions, and crystal packing.

Self-Validating Experimental Protocols

To accurately measure the electronic properties of 3,5-dibromopyridin-2-amine hydrate, researchers must employ orthogonal techniques. As an Application Scientist, I mandate that every protocol must contain an internal validation step to prevent systemic errors (e.g., reference electrode drift or solvent interference).

Workflow Start 3,5-Dibromopyridin-2-amine Hydrate Sample Prep Sample Preparation & Controlled Dehydration Start->Prep CV Cyclic Voltammetry (CV) Redox Potentials Prep->CV UV UV-Vis Spectroscopy Optical Absorption Prep->UV DFT DFT Calculations (B3LYP/6-31G*) Prep->DFT HOMO HOMO/LUMO Energy Levels CV->HOMO BandGap Optical Band Gap (Tauc Plot) UV->BandGap DFT->HOMO DFT->BandGap Validation Cross-Validation (Empirical vs Theoretical) HOMO->Validation BandGap->Validation

Caption: Orthogonal workflow for the electronic characterization and cross-validation of the compound.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Causality & Rationale: CV is the gold standard for determining frontier orbital energies. Because the compound is a hydrate, trace water can cause irreversible oxidation peaks that mask the true HOMO of the molecule. We utilize anhydrous acetonitrile (MeCN) and a glassy carbon electrode to provide a wide electrochemical window. Ferrocene is added at the end as an internal standard to self-validate the reference electrode potential.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous MeCN. Why TBAPF 6​ ? The bulky cation and non-coordinating anion prevent ion-pairing artifacts with the amine group.

  • Sample Dissolution: Add 3,5-dibromopyridin-2-amine hydrate to a concentration of 1.0 mM. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce a parasitic reduction peak around -1.2 V.

  • Electrode Setup: Use a Glassy Carbon (GC) working electrode (polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and an Ag/Ag + (0.01 M AgNO 3​ in MeCN) reference electrode.

  • Data Acquisition: Sweep from -2.5 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation Step (Ferrocene Calibration): Spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan. The Fc/Fc + redox couple should appear as a reversible wave. Set the E1/2​ of Fc/Fc + as 0 V.

  • Calculation:

    • EHOMO​=−[Eoxonset​(vs.Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​(vs.Fc/Fc+)+4.8] eV

Protocol B: Optical Band Gap via UV-Vis Spectroscopy

Causality & Rationale: While CV provides the electrochemical band gap, UV-Vis provides the optical band gap ( Eg​ ). The difference between the two (exciton binding energy) is crucial for materials science applications like CMP aerogels [1]. To ensure self-validation, a concentration gradient is used to prove that the absorption edge is not an artifact of molecular aggregation (excimer formation).

Step-by-Step Methodology:

  • Solvent Selection: Use spectroscopic grade MeCN. Its UV cutoff is ~190 nm, well below the expected π→π∗ transitions of the pyridine ring.

  • Concentration Gradient: Prepare solutions at 10 µM, 25 µM, and 50 µM.

  • Baseline Correction: Run a blank scan with pure MeCN using matched quartz cuvettes (1 cm path length) to eliminate solvent and cuvette absorbance.

  • Measurement: Scan from 200 nm to 600 nm. Ensure the absorbance at λmax​ scales linearly with concentration (Beer-Lambert Validation). If it deviates, aggregation is occurring, and the sample must be diluted.

  • Tauc Plot Transformation:

    • Convert wavelength ( λ ) to energy ( hν=1240/λ ).

    • Calculate the absorption coefficient ( α ).

    • Plot (αhν)2 versus (assuming a direct allowed transition).

    • Extrapolate the linear region of the absorption edge to the x-axis ( α=0 ) to find the optical band gap ( Eg​ ).

Application Insights: Why These Properties Matter

Conjugated Microporous Polymers (CMPs) and Flame Retardants

Recent breakthroughs have utilized 2-amino-3,5-dibromopyridine as a monomer in the synthesis of CMP aerogels encapsulated within hydroxyapatite nanowires [1]. The deep HOMO level (induced by the heavy bromine atoms) imparts exceptional oxidative stability to the polymer framework. Furthermore, the high localized electron density on the bromine atoms contributes to radical-quenching mechanisms, granting the material superior flame-retardant properties.

Coordination Chemistry and Catalysis

In pharmaceutical and catalytic design, this molecule is frequently condensed with triazoles to form tridentate ligands [2]. The electron-withdrawing nature of the 3,5-dibromo substitution pulls electron density away from the coordinated metal center (e.g., Cu 2+ ). This increases the Lewis acidity of the metal, dramatically accelerating catalytic oxidation rates (such as catecholase activity) compared to non-halogenated analogs [2].

References

  • Conjugated Microporous Polymer Aerogels Encapsulated within Hydroxyapatite Nanowires Exhibit Good Thermal Insulation and Flame-Retardant Properties Langmuir (ACS Publications), 2024 URL:[Link]

  • Towards potent Covid-19 spike protein inhibitors and catecholase activity agents: Synthesis, ADME-Tox analysis and molecular docking Research Square (SciSpace), 2022 URL:[Link]

  • Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer Letters in Drug Design & Discovery (ResearchGate), 2014 URL:[Link]

Foundational

The Strategic Synthesis of 3,5-Dibromopyridin-2-amine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Significance of the 2-Aminopyridine Scaffold In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Significance of the 2-Aminopyridine Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for biological activity across diverse therapeutic areas. The 2-aminopyridine scaffold is a prime example of such a cornerstone, embedded in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties and capacity for versatile functionalization have made its synthesis a critical focus of drug discovery programs. This guide provides an in-depth exploration of a particularly valuable derivative, 3,5-dibromopyridin-2-amine, from its early synthesis to its role as a key building block in modern drug development. We will delve into the causal factors behind synthetic choices, present self-validating experimental protocols, and illustrate the strategic application of this versatile intermediate.

Discovery and Early Synthesis: Taming the Reactivity of 2-Aminopyridine

The journey to selectively synthesize 3,5-dibromopyridin-2-amine is fundamentally a story of controlling the powerful activating effect of the amino group in electrophilic aromatic substitution. Early investigations into the halogenation of 2-aminopyridine revealed the challenges of achieving regioselectivity.

The Challenge of Over-bromination

Direct bromination of 2-aminopyridine is a facile reaction, but it often leads to a mixture of products.[2] The amino group is a potent activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Consequently, the reaction can readily proceed to the formation of 2-amino-3,5-dibromopyridine, which is often an undesired byproduct when the monosubstituted analog is the target.[3] The formation of this dibrominated species underscores the high reactivity of the 2-aminopyridine ring system.[4]

The following diagram illustrates the electrophilic bromination of 2-aminopyridine, highlighting the formation of the dibrominated byproduct.

G cluster_0 Electrophilic Bromination of 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Intermediate_mono Sigma Complex (Mono-bromination) 2-Aminopyridine->Intermediate_mono + Br₂ Br2 Br₂ 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate_mono->2-Amino-5-bromopyridine - H⁺ Intermediate_di Sigma Complex (Di-bromination) 2-Amino-5-bromopyridine->Intermediate_di + Br₂ 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine (Byproduct) Intermediate_di->2-Amino-3,5-dibromopyridine - H⁺

Caption: Electrophilic bromination of 2-aminopyridine.

A Foundational Protocol for the Synthesis of 2-Amino-5-bromopyridine and Isolation of 2-Amino-3,5-dibromopyridine

A classic and scalable method for the bromination of 2-aminopyridine, which also allows for the isolation of the 2-amino-3,5-dibromopyridine byproduct, is detailed below. This protocol, adapted from established literature, provides a self-validating system through clear steps for purification and characterization.[5]

Experimental Protocol: Bromination of 2-Aminopyridine

  • Materials:

    • 2-Aminopyridine (3.0 moles)

    • Glacial Acetic Acid (800 ml total)

    • Bromine (3.0 moles)

    • 40% Sodium Hydroxide solution

    • Petroleum Ether (b.p. 60-80°C)

    • Water

  • Procedure:

    • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

    • Cool the solution to below 20°C in an ice bath.

    • With vigorous stirring, add a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid dropwise over 1 hour. Maintain the temperature below 20°C initially.

    • After approximately half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.

    • Once the addition is complete, stir the mixture for an additional hour.

    • Dilute the reaction mixture with 750 ml of water to dissolve the hydrobromide salt.

    • Transfer the contents to a larger beaker and neutralize with 40% sodium hydroxide solution, with cooling and stirring.

    • Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.

    • Dry the crude product at 110°C. This solid is a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.

    • To isolate the 2-amino-5-bromopyridine, wash the dried product with three 500-ml portions of hot petroleum ether. The 2-amino-3,5-dibromopyridine is significantly less soluble and remains as the solid.[5]

  • Characterization of 2-Amino-3,5-dibromopyridine:

    • Appearance: Typically a crystalline solid.[6]

    • ¹H NMR (CDCl₃): δ = 5.14 (br s, 2H, NH₂), 7.75 (d, J = 2.0 Hz, 1H, H-4), 8.03 (d, J = 2.0 Hz, 1H, H-6).[3]

    • ¹³C NMR (CDCl₃): δ = 104.6, 107.1, 141.9, 147.6, 154.5.[3]

    • MS (EI, 70 eV): m/z (%) = 254 (51, [M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 (59, [M (⁷⁹Br, ⁷⁹Br)]⁺).[3]

Modern Synthetic Strategies and Derivatization

The 3,5-dibromopyridin-2-amine scaffold is a versatile platform for the synthesis of more complex molecules, primarily through cross-coupling reactions. The two bromine atoms at the C3 and C5 positions offer differential reactivity, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely employed in the derivatization of halogenated pyridines.[7] The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the coupling with dihalogenated substrates.[8]

The following diagram outlines the general workflow for the derivatization of 3,5-dibromopyridin-2-amine using Suzuki coupling.

G cluster_1 Derivatization via Suzuki Coupling Start 3,5-Dibromopyridin-2-amine Product_C5 5-Aryl-3-bromopyridin-2-amine Start->Product_C5 Selective Coupling at C5 Product_C3 3-Aryl-5-bromopyridin-2-amine Start->Product_C3 Selective Coupling at C3 Reagents Ar-B(OH)₂ Pd Catalyst Base Product_di 3,5-Diarylpyridin-2-amine Product_C5->Product_di Further Coupling Product_C3->Product_di Further Coupling

Caption: General derivatization of 3,5-dibromopyridin-2-amine.

Causality Behind Experimental Choices in Suzuki Coupling:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. The choice of catalyst can impact reaction efficiency and selectivity.[9]

  • Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The ratio of ligand to palladium can affect the regioselectivity of the coupling reaction with dihalo-substrates.[8]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.[9]

  • Solvent: Aprotic solvents like dioxane or DMF are typically used.

Case Study: Synthesis of Perampanel

The anti-epileptic drug Perampanel is a compelling example of the strategic use of a dibromopyridine derivative in a multi-step synthesis. While the synthesis often starts with 2,5-dibromopyridine, the principles of sequential cross-coupling reactions are directly applicable to derivatives of 3,5-dibromopyridin-2-amine. The synthesis involves a Stille or Suzuki coupling to introduce an aryl group at one of the bromine positions, followed by further transformations and a final coupling reaction.[1][10] This highlights the importance of these dihalogenated pyridines as key intermediates in the construction of complex drug molecules.

Applications in Drug Discovery and Development

Derivatives of 3,5-dibromopyridin-2-amine are prominent in several therapeutic areas, underscoring the scaffold's value in generating biologically active compounds.

Kinase Inhibitors

The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The 3- and 5-positions provide vectors for substitution that can be tailored to target the solvent-exposed regions of the ATP-binding pocket, thereby conferring potency and selectivity. Derivatives of 3,5-dibromopyridin-2-amine have been explored as inhibitors of various kinases, including ALK2, which is implicated in fibrodysplasia ossificans progressiva.[11][12]

Central Nervous System (CNS) Agents

The ability to modulate the physicochemical properties of the 2-aminopyridine scaffold through substitution at the 3- and 5-positions makes it an attractive starting point for the design of CNS-active agents. As demonstrated by Perampanel, an AMPA receptor antagonist, these derivatives can be developed into effective treatments for neurological disorders such as epilepsy.[1]

The following table summarizes key applications of 3,5-dibromopyridin-2-amine derivatives in drug discovery.

Therapeutic AreaTarget ClassExample ApplicationReferences
OncologyKinases (e.g., ALK2)Inhibitors for fibrodysplasia ossificans progressiva[11]
NeurologyIon Channels (e.g., AMPA receptors)Anti-epileptic drugs (e.g., Perampanel)[1]
Infectious DiseasesVariousAntimalarial agents[13]
InflammationKinases (e.g., PI3K)Anti-inflammatory agents[14][15]

Safety and Handling of Key Reagents

The synthesis of 3,5-dibromopyridin-2-amine and its derivatives involves the use of hazardous reagents that require careful handling.

  • Bromine (Br₂): A highly corrosive and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide (NBS): A white to slightly yellow crystalline powder that is a convenient and easier-to-handle source of electrophilic bromine compared to liquid bromine.[16] However, it is a skin and respiratory irritant and can decompose upon exposure to moisture or heat. It should be handled with care, using appropriate PPE.[17][18]

Conclusion and Future Perspectives

The 3,5-dibromopyridin-2-amine scaffold continues to be a valuable and versatile building block in the design and synthesis of novel therapeutic agents. The early challenges of controlling its synthesis have been largely overcome through a deeper understanding of reaction mechanisms and the development of modern synthetic methodologies. The ability to selectively functionalize the 3- and 5-positions through robust cross-coupling reactions provides a powerful platform for generating diverse libraries of compounds for biological screening. As our understanding of disease biology continues to evolve, the strategic application of this privileged scaffold is poised to deliver the next generation of innovative medicines.

References

  • Benchchem. (2025). A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyridines. Benchchem.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
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  • Request PDF. (n.d.). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review).
  • Heterocyclic Letters, 11(3), 447-452. (2021).
  • Benchchem. (2025). Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile. Benchchem.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. RSC Publishing.
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • CymitQuimica. (n.d.). CAS 128-08-5: N-Bromosuccinimide.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
  • Heterocyclic Letters, 11(3), 447-452. (2021).
  • Google Patents. (n.d.).
  • Muby Chemicals. (n.d.). N-Bromosuccinimide or 1-Bromo-2,5-pyrrolidinedione Manufacturers, SDS.
  • ResearchGate. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • ACS Publications. (2012, March 5). 3,5-Diaryl-2-aminopyridines as a Novel Class of Orally Active Antimalarials Demonstrating Single Dose Cure in Mice and Clinical Candidate Potential | Journal of Medicinal Chemistry.
  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
  • Technical Disclosure Commons. (2022, March 17).
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  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History.
  • PMC. (2022, September 19).
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). Perampanel (antiepileptic) synthesis.
  • Chinese Journal of Pharmaceuticals. (2022, July 10). Improved Synthetic Process of Perampanel.
  • PMC. (n.d.). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • Benchchem. (2025). 2-Amino-5-bromopyridine-d3 physical and chemical properties.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dibromopyridin-2-amine

Introduction: The Strategic Importance of 3,5-Diaryl-2-aminopyridines The 3,5-disubstituted 2-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science. Its derivatives are integral to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3,5-Diaryl-2-aminopyridines

The 3,5-disubstituted 2-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide range of biologically active agents, including potent kinase inhibitors for oncology and anti-inflammatory applications, as well as novel antimalarial and antibacterial drugs. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds in a mild and functional-group-tolerant manner, making it an ideal method for the arylation of the 3,5-dibromopyridin-2-amine core.[1][2]

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling protocols for 3,5-dibromopyridin-2-amine, addressing the inherent challenges and offering detailed, field-proven methodologies for both selective mono-arylation and subsequent diarylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

However, the application of this reaction to 3,5-dibromopyridin-2-amine presents unique challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]

  • Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-Br bonds towards oxidative addition, which is often the rate-determining step.[3]

  • Regioselectivity: The presence of two bromine atoms at the C3 and C5 positions necessitates careful control of reaction conditions to achieve selective mono-arylation.

Overcoming these challenges requires a judicious selection of the catalyst system, base, and solvent. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Nolan groups, can promote the desired catalytic cycle and minimize inhibition.[4]

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Oxidative Adduct Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Transmetalated Complex Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\nAr-R Product Ar-R Reductive\nElimination->Product\nAr-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Mono-arylation of 3,5-Dibromopyridin-2-amine

Achieving selective mono-arylation requires careful control of stoichiometry and reaction conditions. Studies on related dihalopyridines suggest that the C5 position is generally more reactive towards Suzuki coupling. However, the electronic influence of the 2-amino group and potential directing effects can alter this selectivity. The following protocol provides a robust starting point for the selective mono-arylation.

Materials:

  • 3,5-Dibromopyridin-2-amine

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridin-2-amine (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive pressure of the inert gas.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Sequential Diarylation of 3,5-Dibromopyridin-2-amine

This protocol is designed for the synthesis of unsymmetrical 3,5-diaryl-2-aminopyridines. It involves the isolation of the mono-arylated intermediate from Protocol 1, followed by a second Suzuki-Miyaura coupling with a different arylboronic acid.

Materials:

  • Mono-aryl-5-bromo-pyridin-2-amine (from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow the same setup and procedure as outlined in Protocol 1, using the mono-arylated pyridine as the starting material and the second arylboronic acid.

  • The reaction may require slightly higher temperatures (e.g., 100 °C) and longer reaction times due to the potentially reduced reactivity of the remaining C-Br bond.

  • Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: One-Pot Diarylation of 3,5-Dibromopyridin-2-amine

For the synthesis of symmetrical 3,5-diaryl-2-aminopyridines, a one-pot approach can be employed. This method is more time and resource-efficient but may require more rigorous purification.

Materials:

  • 3,5-Dibromopyridin-2-amine

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 - 5.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Combine all reactants and the catalyst in a Schlenk flask under an inert atmosphere as described in Protocol 1.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

  • Upon completion, perform the work-up and purification as previously described.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aminopyridine derivatives, which can serve as a guide for optimizing the reactions of 3,5-dibromopyridin-2-amine.

EntryPyridine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-95>15Moderate-Good
2N-(5-bromo-2-methylpyridin-3-yl)acetamideArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-95>15Moderate-Good
32,4-DichloropyrimidineArylboronic acidsPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW (15 min)0.25Good-Excellent
42-Bromo-5-methylpyridin-4-amineArylboronic acidsPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂OReflux8-12-

Yields are reported as "Moderate-Good" or "Good-Excellent" as specific percentages were not provided in the source material for all examples.[1][5]

Troubleshooting and Optimization

Low or No Yield:

  • Inhibition by Amino Group: Consider protecting the amino group as an acetamide prior to the coupling reaction. This can improve both solubility and reactivity.[1]

  • Insufficient Degassing: Thoroughly degas all solvents and the reaction mixture to prevent catalyst decomposition and homocoupling of the boronic acid.[3]

  • Suboptimal Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[3]

Side Reactions:

  • Protodeboronation: Use anhydrous solvents and dry reagents. Minimize reaction time.[3]

  • Homocoupling of Boronic Acid: Improve degassing and consider using a higher catalyst loading to favor the cross-coupling pathway.[3]

  • Dehalogenation: Screen different bases and solvents. Lowering the reaction temperature may also be beneficial.[3]

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: - 3,5-Dibromopyridin-2-amine - Arylboronic Acid - Base (K3PO4) B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Catalyst (e.g., Pd(PPh3)4) C->D E Add Solvents (Dioxane/Water) D->E F Heat to 85-110 °C with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Aqueous Work-up (EtOAc, H2O, Brine) H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of 3,5-dibromopyridin-2-amine is a powerful and versatile method for the synthesis of a diverse range of 3,5-disubstituted 2-aminopyridine derivatives. While challenges such as catalyst inhibition and regioselectivity exist, they can be effectively overcome through careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic campaigns, paving the way for the discovery of new and innovative molecules in drug development and materials science.

References

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  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24651-24658. [Link]

  • Kysilka, O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]

Sources

Application

Application Note: Synthesis of Kinase Inhibitors Utilizing 3,5-Dibromopyridin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Introduction & Mechanistic Rationale The 2-aminopyridine motif is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction & Mechanistic Rationale

The 2-aminopyridine motif is a privileged pharmacophore in contemporary kinase inhibitor design. It frequently acts as a hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP, anchoring the inhibitor within the highly conserved kinase hinge region [1]. Within this chemical space, 3,5-dibromopyridin-2-amine has emerged as a highly versatile, bifunctional building block for synthesizing complex, multi-targeted kinase inhibitors, including those targeting ALK5 (TGF-β type 1 receptor) and Raf kinases [1, 2].

As a Senior Application Scientist, I emphasize that the true power of 3,5-dibromopyridin-2-amine lies in its inherent electronic asymmetry . The electron-donating amino group at the C2 position differentially modulates the reactivity of the two bromine atoms. The C5 position is electronically more susceptible to oxidative addition by palladium(0) species, while the C3 position is both electronically deactivated and sterically hindered by the adjacent primary amine. This causality allows medicinal chemists to perform highly regioselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) without the need for cumbersome protection/deprotection strategies [3, 4].

Target Pathway: Kinase Inhibition Dynamics

To understand the biological objective of these syntheses, we must map the signaling cascade. Aminopyridine derivatives synthesized from this core are potent inhibitors of the TGF-β/ALK5 pathway, which is heavily implicated in tumor metastasis and fibrosis. By blocking the ATP-binding pocket of ALK5, the downstream phosphorylation of SMAD2/3 is halted, preventing oncogenic gene transcription.

Pathway TGFB TGF-β Ligand ALK5 ALK5 (TGF-β RI) TGFB->ALK5 Binds SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates Inhibitor Aminopyridine Inhibitor Inhibitor->ALK5 Blocks Hinge Region Transcription Gene Transcription (Proliferation/Fibrosis) SMAD->Transcription Translocates to Nucleus

Fig 1. Inhibition of the TGF-β/ALK5 signaling cascade by aminopyridine-based kinase inhibitors.

Synthetic Strategy & Workflow

The self-validating protocol detailed below relies on a two-step sequential functionalization.

  • Regioselective C5 Suzuki-Miyaura Coupling: Utilizing Pd(dppf)Cl2 is critical here. The bidentate dppf ligand forms a stable, sterically demanding palladium complex that strongly favors the less hindered C5 position, yielding >20:1 regioselectivity.

  • C3 Buchwald-Hartwig Amination: The second coupling targets the sterically congested C3 position. We deploy Pd2(dba)3 paired with Xantphos. The large bite angle of Xantphos (~111°) accelerates the reductive elimination step, which is the rate-limiting hurdle when forming C-N bonds at hindered centers.

Workflow SM1 3,5-dibromopyridin-2-amine (Starting Material) Step1 Regioselective Suzuki Coupling (C5) SM1->Step1 Pd(dppf)Cl2, Base, 80°C Int1 5-Aryl-3-bromo- pyridin-2-amine Step1->Int1 Step2 Buchwald-Hartwig Amination (C3) Int1->Step2 Pd2(dba)3, Xantphos, 100°C Product Di-substituted Kinase Inhibitor Step2->Product

Fig 2. Sequential cross-coupling workflow for 3,5-dibromopyridin-2-amine functionalization.

Quantitative Data: Reaction Optimization & Biological Efficacy

To ensure reproducibility, our optimization data for the C5-regioselective Suzuki coupling is summarized in Table 1. The choice of catalyst and base directly dictates the purity profile of the intermediate. Table 2 highlights the downstream biological efficacy of the resulting derivatives against specific cancer cell lines [1, 2].

Table 1: Optimization of C5-Regioselective Suzuki Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)C5:C3 SelectivityIsolated Yield (%)
Pd(PPh3)4 / PPh3Na2CO31,4-Dioxane/H2O903:145
Pd(OAc)2 / SPhosK3PO4Toluene/H2O1005:162
Pd(dppf)Cl2 / dppf K2CO3 1,4-Dioxane/H2O 80 >20:1 88

Table 2: Representative Biological Activity of Synthesized Derivatives

Scaffold ModificationTarget KinaseEnzymatic IC50 (nM)Cell Line Efficacy (IC50, µM)
C5-Phenyl, C3-AmideALK5454.8 (Huh7)
C5-(3-Fluorophenyl), C3-AmineRaf325.1 (HCT116)
C5-(4-Methylphenyl), C3-AmideALK5283.2 (MCF7)

Experimental Protocols

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-3-bromopyridin-2-amine with strict regiocontrol.

Reagents & Materials:

  • 3,5-dibromopyridin-2-amine (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol) — Note: Do not exceed 1.05 equiv to prevent trace C3-coupling.

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.5 mmol)

  • K2CO3 (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL Schlenk flask with 3,5-dibromopyridin-2-amine, arylboronic acid, and K2CO3.

  • Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Sparge the solution with ultra-pure Nitrogen gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Under a positive nitrogen stream, add Pd(dppf)Cl2·CH2Cl2.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 80°C for 6 hours. Monitor the reaction via LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with brine (2 × 30 mL). Extract the aqueous layer once more with Ethyl Acetate (20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-aryl-3-bromopyridin-2-amine.

Protocol B: C3 Buchwald-Hartwig Amination

Objective: Install the secondary amine/amide at the sterically hindered C3 position to finalize the kinase inhibitor core.

Reagents & Materials:

  • 5-aryl-3-bromopyridin-2-amine (1.0 equiv, 5.0 mmol)

  • Target Amine/Amide (1.2 equiv, 6.0 mmol)

  • Pd2(dba)3 (0.02 equiv, 0.1 mmol)

  • Xantphos (0.04 equiv, 0.2 mmol)

  • Cs2CO3 (2.0 equiv, 10.0 mmol)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Inert Setup: Inside a nitrogen-filled glovebox (or using strict Schlenk techniques), combine the 5-aryl-3-bromopyridin-2-amine, the target amine, and finely powdered Cs2CO3 in an oven-dried pressure vial.

  • Catalyst Complexation: Add Pd2(dba)3 and Xantphos. Causality: The pre-mixing of Pd2(dba)3 and Xantphos in the presence of the base ensures the rapid formation of the active L_nPd(0) species before the aryl halide can degrade.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the pressure vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100°C for 12–16 hours behind a blast shield.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with Dichloromethane (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Final Isolation: Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the final kinase inhibitor as a TFA salt. Lyophilize to obtain a dry powder suitable for biological assays.

References

  • Title: 1-(quinolin-2-yl)
  • Title: WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Tricyclic CRBN ligands and uses thereof Source: Justia Patents URL
Method

Advanced Application Note: 3,5-Dibromopyridin-2-amine Hydrate in Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the design of highly specific kinase inhibitors and central nervous system (CNS) therapeutics relies heavily on modular building blocks. 3,5-Dibromopyridin-2-amine hydrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific kinase inhibitors and central nervous system (CNS) therapeutics relies heavily on modular building blocks. 3,5-Dibromopyridin-2-amine hydrate has emerged as a premier scaffold for these applications[1]. The hydrate form is specifically preferred in scale-up environments because it mitigates the hygroscopic variability of the anhydrous amine, ensuring precise stoichiometric control during sensitive transition-metal-catalyzed cross-couplings.

This application note details the mechanistic rationale, orthogonal reactivity profile, and validated protocols for utilizing 3,5-dibromopyridin-2-amine hydrate to synthesize complex pharmacophores, particularly imidazo[1,2-a]pyridines targeting the MAPK/ERK signaling cascade[2].

Mechanistic Insights: The Logic of Orthogonal Reactivity

The utility of 3,5-dibromopyridin-2-amine lies in its programmable reactivity. The molecule presents three distinct functional handles:

  • The Nucleophilic 2-Amino Group : Acts as the primary anchor for condensation reactions, particularly with α -haloketones to form fused bicyclic systems.

  • The C-5 Bromine (Highly Reactive) : In 2-aminopyridines, the electron-donating effect of the amino group is transmitted via resonance strongly to the ortho (C-3) and para (C-5) positions. However, the C-3 position is sterically hindered by the adjacent amino group. Consequently, the C-Br bond at C-5 is significantly more susceptible to oxidative addition by Palladium(0) catalysts, allowing for regioselective functionalization[3].

  • The C-3 Bromine (Sterically Hindered) : Remains intact during initial C-5 functionalization, serving as a secondary handle for subsequent Buchwald-Hartwig aminations or Sonogashira couplings[4].

Therapeutic Application: RAF Kinase Inhibition

Derivatives synthesized from this building block, particularly imidazo[1,2-a]pyridines, are potent inhibitors of RAF kinases. By competitively binding to the ATP pocket of mutated RAF kinases (e.g., BRAF V600E), these compounds halt the downstream phosphorylation of MEK and ERK, effectively arresting tumor cell proliferation[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Pathway Cascade Drug Imidazopyridine Derivative Drug->RAF Competitive Binding at ATP site

MAPK/ERK signaling cascade targeted by 3,5-dibromopyridin-2-amine derived RAF inhibitors.

Experimental Workflows & Protocols

The following protocols outline the transformation of 3,5-dibromopyridin-2-amine hydrate into a functionalized imidazo[1,2-a]pyridine core, followed by regioselective cross-coupling.

SynthesisWorkflow A 3,5-dibromopyridin-2-amine (Starting Material) B Step 1: Cyclization (Ethyl 3-bromo-2-oxopropanoate) A->B Reflux, Base C 6,8-dibromoimidazo[1,2-a]pyridine (Intermediate) B->C -H2O, -HBr D Step 2: Regioselective Suzuki Coupling (C-6) C->D Pd(dppf)Cl2, Ar-B(OH)2 E Step 3: Buchwald-Hartwig Amination (C-8) D->E Pd2(dba)3, Amine F Target Kinase Inhibitor E->F Final Deprotection

Sequential functionalization workflow for imidazo[1,2-a]pyridine kinase inhibitors.

Protocol 1: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Causality Check: The reaction utilizes sodium carbonate ( Na2​CO3​ ) as a mild base. Stronger bases (like NaOH ) would hydrolyze the ethyl ester of the α -bromoketone reagent, while the absence of base would lead to the accumulation of hydrobromic acid, protonating the 2-amino group and halting the nucleophilic attack[5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3,5-dibromopyridin-2-amine hydrate (10.0 g, ~37 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add anhydrous Na2​SO4​ to remove the hydrate water, stir for 15 minutes, and filter.

  • Reagent Addition: To the filtrate, add Na2​CO3​ (7.8 g, 74 mmol, 2.0 eq). Slowly add ethyl 3-bromo-2-oxopropanoate (8.6 g, 44 mmol, 1.2 eq) dropwise over 10 minutes at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 45 °C for 16 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should disappear, replaced by a fluorescent blue spot under 254 nm UV ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, wash with distilled water ( 3×50 mL) to remove inorganic salts, and dry the organic layer over MgSO4​ .

  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography to yield the product as a pale yellow solid.

    • Self-Validation: LC-MS (ESI+) expected m/z for [M+H]+ is 348.9. 1 H NMR should show the disappearance of the broad −NH2​ singlet (~5.6 ppm) and the appearance of an imidazopyridine aromatic proton (~8.1 ppm).

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-6 (formerly C-5 of the pyridine)

Causality Check: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a large bite angle. This geometry accelerates the reductive elimination step and suppresses unwanted protodehalogenation or bis-coupling at the sterically hindered C-8 position[2].

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 g, 2.87 mmol), the desired arylboronic acid (3.0 mmol, 1.05 eq), and Pd(dppf)Cl2​ (105 mg, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (15 mL) and 2M aqueous Na2​CO3​ (3 mL).

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal and heat at 90 °C for 4 hours.

  • Validation (In-Process): LC-MS analysis of an aliquot should reveal a single major peak corresponding to the mono-coupled product, with <5% of the di-coupled byproduct.

  • Purification: Dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Quantitative Data: Optimization of Regioselective Coupling

To demonstrate the critical nature of catalyst and ligand selection in achieving orthogonal reactivity, the following table summarizes the optimization data for Protocol 2.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield: C-6 Coupled (%)Yield: C-8 Coupled (%)
1 Pd(PPh3​)4​ K2​CO3​ Toluene / H2​O 9045%15%
2 Pd(OAc)2​ / PPh3​ Cs2​CO3​ Dioxane / H2​O 9052%18%
3 Pd(dppf)Cl2​ Na2​CO3​ Dioxane / H2​O 9084% < 5%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Toluene10076%8%

Table 1: Impact of catalyst and base selection on the regioselectivity of Suzuki-Miyaura cross-coupling on the dibrominated core. Entry 3 represents the optimized, self-validating conditions.

Conclusion

3,5-Dibromopyridin-2-amine hydrate is a highly versatile, programmable building block. By understanding the electronic and steric disparities between the C-3 and C-5 bromines, researchers can execute precise, orthogonal functionalizations. The protocols provided ensure high-fidelity synthesis of imidazo[1,2-a]pyridine cores, drastically accelerating the discovery pipeline for novel kinase inhibitors and targeted therapeutics.

References
  • J&K Scientific.
  • ACS Publications.
  • The Journal of Organic Chemistry - ACS Publications.
  • Google Patents.
  • Academia.edu.

Sources

Application

Application Note: Preparation and Utilization of Bidentate Ligands from 3,5-Dibromopyridin-2-amine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary 3,5-Dibromopyridin-2-amine is a highly versatile, yet electronically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

3,5-Dibromopyridin-2-amine is a highly versatile, yet electronically demanding, building block in synthetic and coordination chemistry. The presence of two bulky, electron-withdrawing bromine atoms significantly alters the reactivity of the exocyclic amine, requiring highly optimized conditions for ligand synthesis. This application note details the causality-driven methodologies for converting 3,5-dibromopyridin-2-amine into three distinct classes of bidentate ligands: rigid Schiff bases, flexible pyrazole-bridged N,N-ligands, and chiral atropisomeric bipyridines.

Chemical Causality: The 3,5-Dibromopyridin-2-amine Scaffold

The synthetic utility of 3,5-dibromopyridin-2-amine is defined by its unique electronic and steric profile. The primary amine at the 2-position serves as a classical nucleophile for condensation reactions. However, the bromine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect, significantly reducing the basicity and nucleophilicity of the amine[1].

Experimental Consequence: Standard room-temperature condensations often stall at low conversions. Reactions require elevated temperatures, electrophilic activation (e.g., acid catalysis), and thermodynamic driving forces (e.g., continuous water removal) to proceed efficiently[1]. Conversely, the bromo-substituents provide orthogonal reactivity handles for downstream palladium-catalyzed cross-coupling or directed lithiation, enabling the synthesis of complex, highly substituted architectures[2].

Synthetic Workflows and Protocols

SyntheticPathways A 3,5-Dibromopyridin-2-amine (Precursor) B Schiff Base Ligands (N,O / N,N Donors) A->B Aldehyde Condensation (Acidic, Reflux) C Pyrazole-Bridged Ligands (Flexible N,N Donors) A->C Hydroxymethylation (Acetonitrile, Reflux) D Atropisomeric Bipyridines (Chiral N,N Donors) A->D Lithiation & Dimerization (LDA, I2, -40°C)

Synthetic pathways from 3,5-dibromopyridin-2-amine to various bidentate ligands.

Synthesis of Schiff Base Bidentate Ligands (N,O or N,N Donors)

Schiff bases derived from 3,5-dibromopyridin-2-amine are highly valued for their antimicrobial properties and as robust building blocks for coordination polymers[1].

Protocol 1: Condensation with Aromatic Aldehydes Causality Insight: Glacial acetic acid is strictly required to protonate the aldehyde's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, compensating for the weak nucleophilicity of the dibrominated amine.

  • Initiation: Dissolve 10.0 mmol of 3,5-dibromopyridin-2-amine in 50 mL of absolute ethanol.

  • Activation: Add 10.0 mmol of the target aromatic aldehyde (e.g., salicylaldehyde) followed by 3–5 drops of glacial acetic acid[1].

  • Propagation: Stir the mixture at continuous reflux for 5 hours. (Note: If using a higher-boiling solvent like toluene, utilize a Dean-Stark trap to continuously remove water and drive the equilibrium).

  • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar primary amine spot indicates reaction completion.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure N-benzylidene-3,5-dibromopyridin-2-amine derivative.

Synthesis of Pyrazole-Bridged Bidentate Ligands (Flexible N,N Donors)

Condensation with hydroxymethyl pyrazoles yields flexible N,N-bidentate ligands. These ligands exhibit adaptive coordination geometries, making them ideal for biomimetic catalysis and anticancer screening against breast and colorectal cancer cell lines[3],[4].

Protocol 2: N-Alkylation via Hydroxymethyl Condensation Causality Insight: Acetonitrile is selected as a polar aprotic solvent to stabilize the transient carbocation/iminium intermediate formed upon the dehydration of the hydroxymethyl pyrazole, facilitating attack by the weakly nucleophilic amine[3].

  • Initiation: Dissolve 20.0 mmol of (3,5-dimethyl-1H-pyrazol-1-yl)methanol in 15 mL of anhydrous acetonitrile[4].

  • Addition: Slowly add a solution of 10.0 mmol of 3,5-dibromopyridin-2-amine dissolved in 10 mL of acetonitrile.

  • Reflux: Stir the mixture at reflux for 4 hours. The 2:1 molar ratio of the pyrazole derivative helps drive the reaction forward[3].

  • Workup: Cool to room temperature and dry the mixture over anhydrous Na₂SO₄. Crucial Step: Removing trace water before solvent evaporation prevents the reversible hydrolysis of the newly formed N-C-N aminal linkage.

  • Isolation: Filter out the drying agent and remove the solvent under reduced pressure. Wash the crude residue with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Validation: ¹H NMR (DMSO-d₆) should reveal a characteristic doublet around δ 5.70 ppm corresponding to the methylene bridge protons, confirming successful coupling[3],[4].

Advanced Application: Atropisomeric Bipyridine Scaffolds

Beyond simple amine condensations, the 3,5-dibromo substitution pattern allows for the synthesis of chiral hexahalogenated 4,4′-bipyridines via directed ortho-lithiation (using LDA at -40°C) and oxidative dimerization (using I₂)[2]. The bulky halogens restrict rotation around the C-C biaryl bond, creating stable atropisomers. Once separated via chiral HPLC, these bidentate ligands are critical for asymmetric catalysis and the construction of homochiral Metal-Organic Frameworks (MOFs)[5].

Quantitative Data Summary

Ligand ClassCoordination ModeKey ReagentsTypical YieldPrimary Applications
Schiff Bases N,O or N,N (Rigid)Aromatic aldehydes, Glacial AcOH65–85%Antimicrobial agents, Coordination polymers
Pyrazole-Amines N,N (Flexible)(1H-pyrazol-1-yl)methanol70–76%Biomimetic oxidation, Anticancer screening
Hexahalobipyridines N,N (Atropisomeric)LDA, I₂, THF25–57%Asymmetric catalysis, Homochiral MOFs

Application Spotlight: Biomimetic Catecholase Activity

Mechanism L Ligand + Cu(II) Salt C Active Cu(II) Complex L->C Self-Assembly S Catechol Binding C->S Substrate Coord. P Quinone + H2O S->P Biomimetic Oxidation P->C Catalyst Turnover

Biomimetic catecholase oxidation cycle using Cu(II)-bidentate ligand complexes.

When complexed with Cu(II) salts (e.g., Cu(CH₃COO)₂), the flexible pyrazole-pyridine bidentate ligands self-assemble into active catalytic centers[3]. These complexes mimic the active site of the catechol oxidase enzyme, facilitating the oxidation of catechols to their corresponding quinones. The flexibility of the sp³-hybridized methylene bridge allows the ligand to dynamically adjust its bite angle during the catalytic cycle, accommodating the geometric shifts of the copper ion between Cu(II) and Cu(I) oxidation states, thereby preventing catalyst poisoning and ensuring high turnover rates[3].

References

  • Towards potent Covid-19 spike protein inhibitors and catecholase activity agents: Synthesis, ADME-Tox analysis and molecular SciSpace URL
  • Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer ResearchGate URL
  • The Journal of Organic Chemistry (ACS Publications)
  • SYNTHESIS, CHARA: Thiazolidinone, Antimicrobial, Schiff base, Pyridine Heteroletters URL

Sources

Method

Application Note: Sonogashira Cross-Coupling Strategies for 3,5-Dibromopyridin-2-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The compound 3,5-dibromopyridin-2-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The compound 3,5-dibromopyridin-2-amine (also known as 2-amino-3,5-dibromopyridine) is a highly versatile dihalogenated scaffold widely utilized in the synthesis of complex pharmaceuticals, such as 1[1], and advanced materials, including2[2].

A fundamental challenge when functionalizing this scaffold via the Sonogashira cross-coupling reaction is controlling chemoselectivity and regioselectivity . The molecule possesses two competing electrophilic C(sp²)–Br bonds at the C3 and C5 positions.

The Causality of Regioselectivity

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. For 3,5-dibromopyridin-2-amine:

  • Steric Factors: The C3-Br bond is heavily sterically encumbered by the adjacent exocyclic C2-primary amine (-NH₂). Conversely, the C5-Br bond is relatively unhindered.

  • Electronic Factors: While the electron-donating amino group enriches the entire pyridine ring, the steric differentiation dominates the transition state energy.

Consequently, oxidative addition occurs preferentially at the C5 position . By strictly controlling the stoichiometry of the terminal alkyne and maintaining mild temperatures, chemists can isolate the regioselective mono-coupled product. However, if the synthetic goal is exhaustive functionalization (e.g., for polymer synthesis), applying forcing conditions (excess alkyne, >90 °C) overcomes the steric barrier at C3, driving the reaction to the double-coupled product[3].

G SM 3,5-Dibromopyridin-2-amine Mono Regioselective Mono-Coupling (C5 Position) SM->Mono 1.05 eq Alkyne 50 °C Double Exhaustive Double-Coupling (C3 & C5 Positions) SM->Double >2.5 eq Alkyne 100 °C Prod1 5-Alkynyl-3-bromopyridin-2-amine Mono->Prod1 Prod2 3,5-Dialkynylpyridin-2-amine Double->Prod2

Divergent Sonogashira coupling pathways for 3,5-dibromopyridin-2-amine based on stoichiometry.

Quantitative Data Presentation: Divergent Conditions

The table below summarizes the critical parameters required to shift the reaction manifold between regioselective mono-coupling and exhaustive double-coupling.

ParameterRegioselective Mono-Coupling (C5)Exhaustive Double-Coupling (C3, C5)Mechanistic Rationale
Alkyne Stoichiometry 1.0 - 1.05 equivalents> 2.5 equivalentsStrict limitation prevents the second oxidative addition; excess saturates all reactive sites[3].
Temperature 45 - 50 °C90 - 110 °CLower temperatures fail to overcome the high steric activation barrier at the C3-Br bond.
Catalyst System PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (8-10 mol%)Pd(II) precatalysts are easily activated for the facile C5 insertion; Pd(0) tetrakis provides robust, prolonged activity for the difficult C3 insertion.
Co-Catalyst CuI (5 mol%)CuI (10 mol%)Facilitates transmetalation via copper acetylide formation.
Base / Solvent Et₃N / DMFEt₃N / DMF or NMPAmine base deprotonates the alkyne; polar aprotic solvent stabilizes the charged transition states[4].

Experimental Protocols

Protocol A: Regioselective C5-Monoalkynylation

Objective: Synthesis of 5-alkynyl-3-bromopyridin-2-amine (Pharmaceutical Intermediate).

Step-by-Step Methodology:

  • System Preparation & Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridin-2-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%). Evacuate the flask and backfill with Argon three times.

    • Causality: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling) in the presence of copper, which depletes the alkyne stoichiometry and ruins regiocontrol.

  • Solvent Addition: Inject anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise over 10 minutes.

    • Causality: Slow addition keeps the local concentration of the alkyne low, ensuring it reacts exclusively with the highly active C5-Pd intermediate rather than forcing a secondary reaction at C3.

  • Reaction Execution: Heat the mixture to 50 °C for 4–6 hours. Monitor the reaction via LC-MS. The reaction is a self-validating system: the disappearance of the starting material mass and the appearance of the mono-coupled mass without significant di-coupled mass indicates successful regiocontrol.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL) and brine (10 mL) to remove DMF and triethylammonium bromide salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Exhaustive C3,C5-Dialkynylation

Objective: Synthesis of 3,5-dialkynylpyridin-2-amine derivatives or2[2].

Step-by-Step Methodology:

  • System Preparation: In a heavy-walled pressure tube, combine 3,5-dibromopyridin-2-amine (1.0 mmol), Pd(PPh₃)₄ (0.08 mmol, 8 mol%), and CuI (0.10 mmol, 10 mol%). Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous DMF (8 mL) and Et₃N (5.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (2.5 mmol) or a multi-topic alkyne (e.g., 1,3,5-triethynylbenzene for polymer networks) in one portion.

  • Reaction Execution: Seal the pressure tube and heat to 100 °C for 16–24 hours.

    • Causality: The first oxidative addition at C5 is facile. However, the resulting mono-alkynyl intermediate is electronically deactivated (due to the electron-withdrawing nature of the alkyne) and sterically hindered at C3. Elevating the temperature to 100 °C provides the thermodynamic driving force required for the second palladium insertion[3].

  • Workup (Small Molecules): Follow the aqueous extraction procedure outlined in Protocol A.

  • Workup (Polymer Networks): If synthesizing CMP aerogels, the reaction will form a monolithic gel or precipitate. Filter the solid and subject it to Soxhlet extraction (methanol/chloroform) for 24 hours to remove unreacted monomers, oligomers, and trapped catalyst residues[2].

Mechanistic Pathway Visualization

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Prefers C5-Br over C3-Br) Pd0->OA + 3,5-Dibromopyridin-2-amine Steric relief at C5 TM Transmetalation (with Cu-Acetylide) OA->TM + Cu-Alkyne Complex RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product C5-Alkynylated Product RE->Product

Pd-catalyzed Sonogashira cycle highlighting preferential oxidative addition at the C5-Br bond.

References

  • Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Langmuir. (2024). Conjugated Microporous Polymer Aerogels Encapsulated within Hydroxyapatite Nanowires Exhibit Good Thermal Insulation and Flame-Retardant Properties.
  • National Institutes of Health (NIH). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC.

Sources

Application

Protecting group strategies for the amine in 3,5-dibromopyridin-2-amine

Application Note: Protecting Group Strategies for the Amine in 3,5-Dibromopyridin-2-amine Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protecting Group Strategies for the Amine in 3,5-Dibromopyridin-2-amine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Chemical Context & Mechanistic Rationale

In the synthesis of complex pharmaceuticals, 3,5-dibromopyridin-2-amine serves as a critical, heavily functionalized building block. However, functionalizing the C3 and C5 bromine positions (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) requires masking the C2-amine to prevent catalyst poisoning, undesired N-arylation, or N-oxidation.

The Challenge of Electron-Deficiency The 2-amino group in 3,5-dibromopyridin-2-amine is exceptionally deactivated. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring, a dynamic severely exacerbated by the inductive electron-withdrawing effects of the two bromine atoms. Consequently, the amine is a remarkably poor nucleophile. Standard protection strategies—such as stirring with di-tert-butyl dicarbonate (Boc₂O) and triethylamine—often result in unreacted starting material or poor yields[1].

To overcome this kinetic barrier, the activation paradigm must be inverted: instead of relying on the amine's nucleophilicity, we must drastically enhance the electrophilicity of the protecting reagent.

Strategic Selection of Protecting Groups

Strategy A: Dual Boc (Di-Boc) Protection

Primary amines are unique in their ability to accommodate two Boc groups, resulting in dual protection[2]. For 2-aminopyridines, mono-Boc protection leaves an acidic N-H proton that can still interfere with strong bases (requiring harsh deprotonation with NaH for subsequent steps)[3]. Di-Boc protection completely masks the nitrogen, sterically shields the adjacent pyridine nitrogen, and provides excellent solubility in organic solvents.

Because the amine is deactivated, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is strictly required. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which forces the protection reaction forward[4].

Strategy B: Acetylation

When downstream steps involve harsh acidic conditions (which would cleave a Boc group) or strong oxidants, acetylation is the preferred alternative. N-acetylation prior to harsh electrophilic aromatic substitutions or oxidations is a classical, field-proven method to prevent amine degradation[5].

DecisionMatrix Start 3,5-dibromopyridin-2-amine (Poor Nucleophile) Decision Select Protection Strategy Start->Decision Path1 Downstream: Strong Bases / Pd-Catalysis Decision->Path1 Path2 Downstream: Harsh Acids / Oxidants Decision->Path2 Boc Di-Boc Protection (Boc2O, DMAP, THF) Path1->Boc Ac Acetylation (Ac2O, Pyridine) Path2->Ac

Figure 1: Decision matrix for selecting the optimal protecting group for 3,5-dibromopyridin-2-amine.

Quantitative Comparison of Strategies

Protecting GroupReagents RequiredTypical YieldDeprotection ConditionsDownstream Compatibility
Mono-Boc Boc₂O, EDCI, HOBt, Base[1]40–60% (Prone to mixtures)TFA (20% in DCM) or 4M HClModerate; N-H proton remains reactive.
Di-Boc Boc₂O (excess), DMAP, TEA85–95%TFA (50% in DCM) or 4M HClExcellent for cross-coupling & strong bases.
Acetyl (Ac) Ac₂O, Pyridine90–98%NaOH / MeOH (reflux) or 6M HClExcellent for oxidations & acidic conditions.

Verified Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist receives immediate physical feedback regarding the success of the reaction.

Protocol A: Synthesis of N,N-Di-Boc-3,5-dibromopyridin-2-amine

Mechanistic Note: The reaction of DMAP with Boc₂O is almost instantaneous and generates equimolar amounts of CO₂ gas. This reaction must never be run in a closed system[4].

Reagents:

  • 3,5-dibromopyridin-2-amine: 1.0 equiv (10 mmol, 2.52 g)

  • Di-tert-butyl dicarbonate (Boc₂O): 3.0 equiv (30 mmol, 6.55 g)

  • Triethylamine (TEA): 2.5 equiv (25 mmol, 3.48 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.2 equiv (2 mmol, 0.24 g)

  • Anhydrous THF: 25 mL

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, round-bottom flask with 3,5-dibromopyridin-2-amine and anhydrous THF. Equip the flask with a magnetic stir bar and an open reflux condenser (or a venting needle) to allow CO₂ escape.

  • Base Addition: Add TEA and DMAP to the stirring solution at room temperature. The solution will typically remain clear.

  • Electrophile Addition: Dissolve Boc₂O in 5 mL of THF and add it dropwise via an addition funnel over 15 minutes.

  • Self-Validation Check: Observe immediate and vigorous gas evolution (CO₂). This bubbling is the physical confirmation that the DMAP-catalyzed activation is occurring[4].

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The highly lipophilic di-Boc product will elute significantly faster (higher Rf) than the baseline-sticking starting amine.

  • Workup: Once gas evolution ceases and TLC indicates consumption of the starting material, concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 0.1 M HCl (to remove DMAP and TEA). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-Boc protected product.

Mechanism Boc2O Boc2O Intermediate N-Boc-pyridinium Intermediate Boc2O->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Di-Boc Amine + CO2 + t-BuOH Intermediate->Product + Amine Amine 3,5-dibromopyridin- 2-amine Amine->Product

Figure 2: DMAP-catalyzed Boc protection mechanism overcoming the poor nucleophilicity of the amine.

Protocol B: Synthesis of N-(3,5-dibromopyridin-2-yl)acetamide

Mechanistic Note: Pyridine acts as both the solvent and the base, absorbing the acetic acid byproduct and driving the equilibrium forward.

Reagents:

  • 3,5-dibromopyridin-2-amine: 1.0 equiv (10 mmol, 2.52 g)

  • Acetic anhydride (Ac₂O): 2.0 equiv (20 mmol, 1.89 mL)

  • Anhydrous Pyridine: 10 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add acetic anhydride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check & Isolation: Pour the reaction mixture slowly into 50 mL of vigorously stirring ice water. The sudden change in polarity will cause the N-(3,5-dibromopyridin-2-yl)acetamide to crash out of solution as a white/pale-yellow precipitate. This precipitation acts as an immediate visual confirmation of successful conversion.

  • Purification: Collect the solid via vacuum filtration, wash thoroughly with cold water (to remove residual pyridine), and dry under high vacuum.

Troubleshooting & Field Insights

  • Stalled Boc Protection: If the Boc protection stalls at the mono-Boc stage (verified by LC-MS or a mid-Rf spot on TLC), the DMAP catalyst may have been deactivated by trace moisture or insufficient base. Add an additional 0.1 equiv of DMAP and 1.0 equiv of Boc₂O, and elevate the temperature to 50 °C. The method developed by Hebei Sundia Medical Technology confirms that optimizing the base and catalyst equivalents resolves poor selectivity issues[6].

  • Deprotection Considerations: The di-Boc group on an electron-deficient pyridine is surprisingly labile to strong nucleophiles. Avoid using LiAlH₄ or strong hydroxide bases during intermediate steps, as these can prematurely cleave the carbamate linkages.

Sources

Method

Application Note: Synthesis of Ethyl 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylate

Introduction & Scientific Rationale Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic zolpidem, the anxiolytic alpidem, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic zolpidem, the anxiolytic alpidem, and various emerging antiviral agents[1]. The construction of this fused bicyclic system is classically achieved via the Tschitschibabin (Chichibabin) condensation—a bimolecular reaction between a 2-aminopyridine and an α -halocarbonyl compound[2].

This application note details the optimized synthesis of ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate utilizing 3,5-dibromopyridin-2-amine and ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate). The dibrominated core is a highly valuable synthetic intermediate; the distinct electronic environments of the C6 and C8 bromines allow for orthogonal late-stage functionalization (e.g., via Suzuki-Miyaura or Sonogashira cross-coupling) in drug discovery pipelines[3].

Mechanistic Insights: The Tschitschibabin Condensation

Understanding the reaction mechanism is critical for troubleshooting and optimizing the protocol. The synthesis proceeds via a self-validating cascade:

  • Regioselective Alkylation : The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amino group due to the latter's lone pair delocalization into the electron-deficient dibromopyridine ring. Thus, an initial SN​2 attack occurs at the α -carbon of ethyl bromopyruvate, displacing the bromide ion and forming an N -alkylpyridinium intermediate[1].

  • Intramolecular Cyclization : The addition of a mild base (e.g., NaHCO3​ ) neutralizes the generated hydrobromic acid, shifting the equilibrium. The exocyclic amine then undergoes an intramolecular nucleophilic addition to the pendant ketone carbonyl, generating a cyclic hemiaminal[2].

  • Aromatization : Rapid dehydration (loss of H2​O ) driven by the thermodynamic stability of the resulting 10π -electron heteroaromatic system yields the final imidazo[1,2-a]pyridine core[1].

Workflow Visualization

Workflow Start 3,5-dibromopyridin-2-amine + Ethyl bromopyruvate Alkylation Step 1: SN2 Alkylation Solvent: Anhydrous EtOH, 70°C Start->Alkylation Intermediate N-Alkylpyridinium Salt (Acyclic Intermediate) Alkylation->Intermediate Endocyclic N attack BaseAddition Step 2: Base Addition Cool to 0°C, Add NaHCO3 Intermediate->BaseAddition Neutralize HBr Cyclization Step 3: Intramolecular Cyclization Exocyclic NH2 attacks Carbonyl BaseAddition->Cyclization Dehydration Step 4: Dehydration (-H2O) Aromatization Cyclization->Dehydration Product Ethyl 6,8-dibromoimidazo[1,2-a] pyridine-2-carboxylate (74% Yield) Dehydration->Product 10π Heteroaromatic

Experimental and mechanistic workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Experimental Methodology

Self-Validating Protocol Design: This protocol incorporates built-in quality control steps (TLC monitoring, specific thermal quenching, and acid-base extraction principles) to ensure high-fidelity replication[1].

Materials & Reagents
  • 3,5-Dibromopyridin-2-amine : 1.0 equiv, 10.0 mmol, 2.52 g

  • Ethyl 3-bromo-2-oxopropanoate : 1.1 equiv, 11.0 mmol, 2.14 g

  • Anhydrous Ethanol (EtOH) : 50 mL

  • Sodium Bicarbonate ( NaHCO3​ ) : 1.5 equiv, 15.0 mmol, 1.26 g

  • Dichloromethane (DCM) : For extraction

  • Silica gel : 60 Å, 230-400 mesh

Step-by-Step Protocol
  • Reaction Setup : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromopyridin-2-amine (2.52 g, 10.0 mmol) in 50 mL of anhydrous ethanol.

  • Electrophile Addition : Dropwise add ethyl 3-bromo-2-oxopropanoate (2.14 g, 11.0 mmol) to the stirring solution at room temperature.

    • Causality: Slow addition prevents localized overheating and minimizes the dimerization of the highly reactive α -haloketone.

  • Condensation : Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 4 hours. Monitor the consumption of the starting amine via TLC (Hexanes/EtOAc 3:1, UV active).

  • Cyclization & Neutralization : Once the N -alkylpyridinium intermediate has formed (indicated by a polar baseline spot on TLC), cool the reaction to 0 °C in an ice bath. Slowly add solid NaHCO3​ (1.26 g, 15.0 mmol).

    • Causality: Neutralizing at 0 °C prevents base-catalyzed hydrolysis of the ethyl ester moiety while driving the cyclization and dehydration steps[1].

  • Workup : Stir for an additional 30 minutes at room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between DCM (50 mL) and distilled water (50 mL). Extract the aqueous layer with DCM ( 2×25 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the product as a colorless to pale-yellow solid.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
Methanol Na2​CO3​ 65461Standard literature condition; moderate yield due to minor transesterification[3].
Ethanol NaHCO3​ 70 4 74 Optimal ; matches ester alkyl group, preventing transesterification; milder base prevents ester hydrolysis.
DMF K2​CO3​ 100245High temp leads to decomposition and dark tarry byproducts.
THFNone6512<20Lack of base stalls the reaction at the acyclic intermediate stage[4].

Troubleshooting & Analytical Characterization

  • Incomplete Cyclization (Acyclic Impurities) : If MS or NMR indicates the presence of the uncyclized hemiaminal or N -alkylpyridinium salt, it suggests insufficient base or premature quenching. Ensure the reaction is slightly basic (pH ~8) during the NaHCO3​ addition step[4].

  • Ester Hydrolysis : The use of stronger bases (like NaOH or KOH ) or extended heating post-neutralization can hydrolyze the ethyl ester to the corresponding carboxylic acid. This is mitigated by using NaHCO3​ at 0 °C[1].

  • Analytical Signatures :

    • 1 H NMR ( CDCl3​ ) : The diagnostic imidazo[1,2-a]pyridine C3-H proton typically appears as a distinct, highly deshielded singlet around δ 8.10 - 8.30 ppm. The pyridine protons (C5-H and C7-H) will appear as meta-coupled doublets ( J≈1.5 Hz) shifted downfield due to the electron-withdrawing bromine atoms. C5-H is adjacent to the bridgehead nitrogen and is usually the most downfield proton (around δ 8.5 - 8.8 ppm).

    • MS (ESI+) : Expect a characteristic isotopic triplet pattern for the [M+H]+ ion at m/z ~347, 349, 351 (1:2:1 ratio), confirming the presence of two bromine atoms.

References

  • Title : Synthesis, Antibacterial and Antifungal Activity of 2,5- Disubstituted-1,3,4-oxadiazole Derivatives Source : Der Pharmacia Lettre, 2014, 6(4): 343-348. URL :[Link][3]

  • Title : Efficient Syntheses of Imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines Source : Journal of Organic Chemistry, 2001, 66(8): 2874–2880. URL :[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dehydration of 3,5-dibromopyridin-2-amine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the water of hydration from 3,5-dibromopyridin-2-amine. This document offers tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the water of hydration from 3,5-dibromopyridin-2-amine. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and field-proven insights.

Introduction: Understanding Water of Hydration

3,5-dibromopyridin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] It has been noted to exist in a hydrated form, where water molecules are incorporated into the crystal lattice.[2] For many synthetic applications, particularly those sensitive to moisture, the presence of this water can interfere with reactions, affect stoichiometry, and lead to inconsistent results. Therefore, effective dehydration is a critical step in ensuring the quality and reactivity of this reagent.

This guide will walk you through the common challenges and solutions for preparing the anhydrous form of 3,5-dibromopyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of 3,5-dibromopyridin-2-amine is a hydrate?

A1: The most definitive method for determining the water content is Karl Fischer (KF) titration . This technique is highly specific to water and can provide accurate quantification.[3][4][5] For solid samples like 3,5-dibromopyridin-2-amine, the sample can be dissolved in a suitable anhydrous solvent (such as methanol or a specialized KF solvent) and then titrated.[4] Given that amines can be strongly basic, it may be necessary to add a weak acid like benzoic or salicylic acid to the KF solvent to prevent pH-related side reactions that can lead to inaccurate results.[5]

Another powerful technique is Thermogravimetric Analysis (TGA) .[6] A TGA instrument measures the change in mass of a sample as it is heated. A hydrated compound will show a distinct mass loss step corresponding to the loss of water molecules. This analysis also provides valuable information about the thermal stability of your compound.[7]

Q2: What are the primary methods for removing water of hydration from 3,5-dibromopyridin-2-amine?

A2: There are three main approaches to dehydrating this compound:

  • Thermal Dehydration (Oven Drying): This involves heating the solid compound, typically under vacuum, to drive off the water. The temperature must be carefully controlled to be high enough to remove water but below the compound's melting or decomposition point.

  • Azeotropic Distillation: This method involves dissolving the hydrated compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene).[8] The azeotrope is then distilled off, effectively removing the water. This is a common and effective technique for drying organic compounds.

  • Use of Desiccants: While more commonly used for removing trace water from solutions, placing the hydrated solid in a vacuum desiccator with a strong desiccant (like phosphorus pentoxide) over an extended period can also be effective for removing surface or loosely bound water.

Q3: At what temperature should I dry my 3,5-dibromopyridin-2-amine in a vacuum oven?

A3: Without a specific TGA thermogram for 3,5-dibromopyridin-2-amine hydrate, a precise temperature cannot be given. However, a safe starting point can be inferred from related compounds. The melting point of anhydrous 2-amino-3,5-dibromopyridine is reported to be in the range of 100-106°C.[2] Generally, drying should be conducted at a temperature well below the melting point. A conservative starting temperature would be in the range of 50-70°C under high vacuum .

It is highly recommended that you perform a TGA analysis on a small sample to determine the dehydration temperature and the onset of any thermal decomposition. This will allow you to optimize the drying temperature for efficiency and safety.

Q4: After drying, how can I be sure all the water has been removed?

A4: The most reliable method is Karl Fischer titration .[3][9] You should perform this analysis on a sample of the dried material. The water content should be negligible (typically <0.1%). TGA can also be used to confirm the absence of a dehydration step in the thermogram of the dried material.[10]

Troubleshooting Guide

Issue 1: The compound discolors (turns yellow or brown) during oven drying.
  • Probable Cause: Thermal degradation. Aminopyridines can be susceptible to oxidation and decomposition at elevated temperatures, a process that can be accelerated by heat and light.[10] The discoloration suggests that the drying temperature is too high.

  • Solution:

    • Lower the Drying Temperature: Reduce the oven temperature to a milder range (e.g., 40-50°C) and extend the drying time.

    • Use Azeotropic Distillation: This method often requires lower bulk temperatures than oven drying and can be a gentler way to remove water.

    • Ensure a High Vacuum: A good vacuum will lower the boiling point of water, allowing for effective drying at a lower temperature.

    • Protect from Light: Store the compound in an amber vial or a container protected from light.

Issue 2: Karl Fischer titration still shows significant water content after drying.
  • Probable Cause 1: Incomplete drying. The drying time may have been insufficient, or the temperature too low.

  • Solution 1:

    • Extend Drying Time: Continue drying for an additional 12-24 hours and re-analyze.

    • Increase Temperature (with caution): If TGA data permits, increase the drying temperature in small increments (e.g., 5-10°C).

    • Improve Technique: Ensure the compound is spread thinly in the drying dish to maximize surface area. For azeotropic distillation, ensure all the water-containing azeotrope has been removed.

  • Probable Cause 2: Rehydration. The anhydrous compound can be hygroscopic and may have reabsorbed moisture from the atmosphere after drying and before analysis.

  • Solution 2:

    • Handle in an Inert Atmosphere: Once dried, handle the compound in a glove box or under a stream of dry nitrogen.

    • Proper Storage: Store the dried material in a tightly sealed container, preferably within a desiccator.

    • Rapid Analysis: Perform the Karl Fischer titration as quickly as possible after the sample is removed from its controlled atmosphere.

Issue 3: The compound's solubility has changed after drying, or it appears to have melted and re-solidified.
  • Probable Cause: A phase change or decomposition may have occurred. The drying temperature may have exceeded the melting point of the hydrate or the anhydrous form. It's also possible that the removal of water has led to a change in the crystal structure (polymorphism).

  • Solution:

    • Verify Melting Point: Determine the melting point of your dried material and compare it to the literature value for the anhydrous compound.

    • Use DSC Analysis: Differential Scanning Calorimetry (DSC) can be used to investigate melting and other thermal events.[11] A DSC thermogram can reveal if the material melted during your drying process.

    • Employ a Milder Dehydration Method: Switch to azeotropic distillation or drying at a significantly lower temperature under high vacuum.

Experimental Protocols

Protocol 1: Dehydration by Azeotropic Distillation

This protocol is a general guideline. The solvent choice and volumes should be optimized for your specific scale.

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser.

  • Dissolution: To the round-bottom flask, add the hydrated 3,5-dibromopyridin-2-amine and a suitable solvent (e.g., toluene) in a concentration that allows for complete dissolution upon heating.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. Being denser, the water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once dehydration is complete, allow the solution to cool. The anhydrous compound can then be isolated by removing the toluene under reduced pressure using a rotary evaporator.

  • Final Drying: For complete removal of the solvent, the resulting solid should be further dried in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Analysis by Karl Fischer Titration (for Amine Hydrates)

This protocol assumes the use of a volumetric Karl Fischer titrator.

  • Reagent Preparation: Fill the titrator with a suitable Karl Fischer reagent. To the titration vessel, add an appropriate anhydrous solvent (e.g., methanol or a specialized KF solvent).

  • Solvent Conditioning: Start the titrator to titrate any residual water in the solvent until a stable, low-drift endpoint is reached.

  • Neutralization (for Basic Amines): To prevent pH-related side reactions, add a weak acid like benzoic acid to the conditioned solvent and allow it to dissolve.

  • Sample Introduction: Accurately weigh a sample of the dried 3,5-dibromopyridin-2-amine (typically 50-100 mg) and quickly add it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until all the water from the sample has reacted.

  • Calculation: The instrument will calculate the water content based on the volume of titrant used and the sample weight.

Data and Diagrams

Table 1: Comparison of Dehydration Methods
MethodTemperature RangeAdvantagesDisadvantages
Vacuum Oven Drying 50-70°C (recommended start)Simple setup; good for large quantities.Risk of thermal decomposition if temperature is too high.
Azeotropic Distillation Reflux temp. of solvent (e.g., Toluene ~111°C)Gentle heating; effective water removal.Requires solvent removal step; potential for co-crystallization.
Vacuum Desiccator AmbientVery gentle; no risk of thermal degradation.Very slow; may not remove all water of hydration.
Diagram 1: Workflow for Dehydration and Analysis

G cluster_0 Dehydration cluster_1 Verification a Hydrated 3,5-dibromopyridin-2-amine b Vacuum Oven Drying (50-70°C) a->b Choose Method c Azeotropic Distillation (Toluene) a->c Choose Method d Anhydrous 3,5-dibromopyridin-2-amine b->d c->d e Karl Fischer Titration d->e Analyze Sample f TGA/DSC Analysis d->f Analyze Sample g < 0.1% Water? e->g h Ready for Use g->h Yes i Repeat Dehydration g->i No i->a

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Dibromopyridin-2-amine Hydrate

Welcome to the Technical Support Center for the synthesis and yield optimization of 3,5-dibromopyridin-2-amine hydrate. Designed for researchers, scale-up chemists, and drug development professionals, this resource provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 3,5-dibromopyridin-2-amine hydrate. Designed for researchers, scale-up chemists, and drug development professionals, this resource provides mechanistic insights, self-validating methodologies, and troubleshooting guides in a Q&A format to ensure high-yield, reproducible results.

Mechanistic Causality & Reaction Logic

The synthesis of 3,5-dibromopyridin-2-amine relies on an Electrophilic Aromatic Substitution (EAS). The amino (-NH₂) group at the 2-position acts as a strong electron-donating group via resonance, heavily activating the pyridine ring and directing electrophilic attack to the ortho (3-position) and para (5-position) carbons[1].

Because the 5-position is sterically less hindered and electronically favored, the first bromination occurs almost instantaneously to form 2-amino-5-bromopyridine[2]. Achieving the target dibromo product requires overcoming the activation energy barrier for the second bromination at the 3-position. This is achieved by utilizing a slight excess of the brominating agent (2.05–2.10 equivalents) and applying controlled thermal maturation (e.g., 50°C)[1]. Finally, isolating the product as a hydrate (CAS 1134330-86-1) necessitates specific aqueous crystallization conditions to integrate water molecules into the crystal lattice[3].

Quantitative Yield Optimization Parameters

Table 1 summarizes the critical parameters required to optimize the yield and purity of the final hydrate product.

ParameterOptimal RangeMechanistic Causality & Impact on Yield
Reagent Stoichiometry 2.05 - 2.10 eq Br₂ or NBSPrevents under-bromination (mono-bromo impurity) while avoiding over-oxidation or degradation of the pyridine ring.
Addition Temperature < 20°CThe initial bromination is highly exothermic. Cooling prevents thermal runaway, which can lead to localized overheating and impurity formation[2].
Maturation Temperature 50°C for 1-2 hoursProvides the kinetic energy necessary to drive the sterically hindered second bromination at the 3-position to completion[1].
Crystallization Solvent EtOH / H₂O (1:3 v/v)Forces the precipitation of the hydrate form while purging residual water-soluble mono-bromo impurities into the mother liquor.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure trustworthiness, this protocol integrates In-Process Controls (IPC) to create a self-validating system. Do not proceed to subsequent steps until IPC criteria are met.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor equipped with a mechanical stirrer, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid (5 volumes relative to starting material weight).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 10–15°C[1].

  • Bromination: Prepare a solution of elemental bromine (2.1 eq) in glacial acetic acid (3 volumes). Add this solution dropwise over 1.5 to 2 hours. Crucial: Strictly maintain the internal temperature below 20°C to manage the instantaneous heat generation[2].

  • Thermal Maturation: Once the addition is complete, raise the internal temperature to 50°C. Maintain continuous stirring for 2 hours to promote the precipitation of the intermediate hydrobromide salt[1].

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench with aqueous sodium thiosulfate, and analyze via HPLC. Validation Check: The reaction is deemed complete only when the intermediate 2-amino-5-bromopyridine is <1.0% (Area). If >1.0%, continue stirring at 50°C for an additional hour.

  • Quenching & Neutralization: Transfer the reaction mixture to a larger vessel containing crushed ice. Slowly add a 40% aqueous NaOH solution under vigorous stirring until the pH stabilizes at 7.0–7.5[1]. Keep the temperature strictly below 25°C during this highly exothermic neutralization.

  • Crude Isolation: Filter the precipitated crude solid through a Büchner funnel and wash the filter cake with cold deionized water.

  • Hydrate Crystallization: Dissolve the crude solid in a minimum volume of hot ethanol (approx. 60°C). Slowly add deionized water (3 volumes relative to ethanol) to induce crystallization of the hydrate. Cool the suspension to 5°C over 2 hours.

  • Controlled Drying: Filter the purified crystals. Dry the product in a vacuum oven at 30°C with a slight ambient air bleed (maintaining 40-60% Relative Humidity) until a constant weight is achieved. Note: High vacuum and elevated temperatures will strip the water of hydration, yielding the anhydrous form[3].

G N1 2-Aminopyridine (Starting Material) N2 Electrophilic Bromination (2.1 eq Br2, <20°C) N1->N2 AcOH solvent N3 Thermal Maturation (50°C, 2 hrs) N2->N3 Exotherm control N4 IPC: HPLC Monitoring (<1% Monobromo) N3->N4 N4->N3 If >1% monobromo N5 Quench & Neutralize (aq. NaOH, pH 7.5) N4->N5 If <1% monobromo N6 Aqueous Crystallization (EtOH/H2O) N5->N6 Crude isolation N7 3,5-Dibromopyridin-2-amine Hydrate N6->N7 Controlled drying

Workflow for the optimized synthesis and crystallization of 3,5-dibromopyridin-2-amine hydrate.

Troubleshooting Guide & FAQs

Q: Why do we observe a sharp heat spike and sudden impurity formation during the addition of the brominating agent? A: The amino group strongly activates the pyridine ring toward electrophilic aromatic substitution. Reaction calorimetry demonstrates that the first bromination (forming 2-amino-5-bromopyridine) occurs almost instantaneously, releasing significant enthalpy[2]. Failure to control this via slow, dropwise addition at <20°C causes localized overheating, which leads to oxidative degradation and the formation of polybrominated impurities.

Q: My final product has a high concentration of 2-amino-5-bromopyridine. How do I fix this under-bromination issue? A: This indicates that the reaction did not overcome the kinetic barrier for the second bromination.

  • Immediate Fix: If identified during the IPC stage, add an additional 0.1 eq of Br₂ and extend the maturation time at 50°C.

  • Post-Isolation Fix: If the crude product is already isolated, the mono-bromo impurity can be partially removed by washing the crude solid with hot petroleum ether, as 2-amino-5-bromopyridine is more soluble in non-polar solvents than the dibromo target[1].

Q: Can N-Bromosuccinimide (NBS) be used instead of elemental bromine (Br₂)? A: Yes. NBS in acetonitrile is a highly effective alternative that avoids the handling hazards of corrosive Br₂[2]. However, because NBS is a solid, adding it in bulk portions can cause severe concentration gradients and massive heat spikes. If using NBS, it is recommended to use highly controlled powder dosing equipment or dissolve it in a compatible solvent, strictly maintaining a 2.05–2.10 molar equivalent ratio.

Q: How do we ensure we have synthesized the hydrate form rather than the anhydrous form? A: The hydrate form (CAS 1134330-86-1) contains water molecules integrated into its crystal lattice, unlike the anhydrous form (CAS 35486-42-1)[3].

  • Causality: Crystallizing from anhydrous solvents or over-drying under high vacuum/heat will strip this water.

  • Validation: Validate the hydrate formation using Karl Fischer (KF) titration to quantify the exact water content. Additionally, Differential Scanning Calorimetry (DSC) will show an endothermic dehydration peak prior to the main melting point of the anhydrous compound (approx. 134°C)[1].

Q: During neutralization with NaOH, the product turns dark brown instead of the expected light yellow. What happened? A: A dark brown color during neutralization usually indicates localized extreme pH spikes or thermal degradation. The neutralization of acetic acid with 40% NaOH is highly exothermic. If the NaOH is added too quickly without sufficient ice/cooling, the temperature exceeds 25°C, causing the oxidation of the free amine. Always ensure vigorous stirring and strict temperature control during the quench[1].

References

  • Title: Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Organic Process Research & Development. Source: acs.org.
  • Title: 35486-42-1 | 3,5-Dibromopyridin-2-amine | BLD Pharm. Source: bldpharm.com.
  • Title: 3,5-Dibromo-2-pyridylamine | 35486-42-1 - ChemicalBook. Source: chemicalbook.com.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3,5-dibromopyridin-2-amine Hydrate

Welcome to the technical support center for the purification of 3,5-dibromopyridin-2-amine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3,5-dibromopyridin-2-amine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the recrystallization of this important chemical intermediate. Here, you will find a curated collection of troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 3,5-dibromopyridin-2-amine hydrate is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This issue typically points to an incorrect solvent choice. The principle of "like dissolves like" is a fundamental concept in selecting a recrystallization solvent.[1] 3,5-dibromopyridin-2-amine is a polar molecule due to the presence of the amino group and the nitrogen atom in the pyridine ring.[1] Therefore, it generally requires a polar solvent for dissolution.

Troubleshooting Steps:

  • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. If you have started with a nonpolar solvent like hexanes or petroleum ether, it is unlikely to be effective. In some cases, these non-polar solvents are used to wash away non-polar impurities from the crude product.[2]

  • Small-Scale Solubility Tests: Before committing to a bulk recrystallization, perform small-scale solubility tests with a variety of polar solvents.[1] Common choices for pyridine derivatives include ethanol, isopropanol, and acetone.[3][4]

  • Consider a Solvent Mixture: If a single solvent does not provide the desired solubility profile (good solubility when hot, poor solubility when cold), a binary solvent system may be necessary.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.[1][3]

  • Check for Insoluble Impurities: If a large portion of your compound dissolves but a small amount of solid remains, these may be insoluble impurities. In this case, a hot gravity filtration step is necessary to remove them before allowing the solution to cool and crystallize.[1]

Q2: I've dissolved my compound, but no crystals are forming after the solution has cooled. What's going wrong?

A2: The failure of crystals to form from a cooled solution is a common recrystallization problem. Several factors could be at play:

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.[1]

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]

    • Seeding: If you have a small, pure crystal of your compound (a "seed crystal"), adding it to the cooled solution can initiate crystallization.[1]

  • Too Much Solvent: Using an excessive amount of solvent is a frequent cause of crystallization failure.[1]

    • Solution: Gently boil off some of the solvent to increase the concentration of your compound.[1] Allow the solution to cool again slowly.

  • Premature Cooling: Cooling the solution too rapidly, for instance by placing it directly in an ice bath, can sometimes inhibit the formation of well-defined crystals.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solute's solubility is too high in the chosen solvent system.

Potential Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Adjust the Solvent System:

    • If using a single solvent, try a different one with a lower boiling point or in which your compound is slightly less soluble.

    • If using a solvent/anti-solvent system, you may have added the anti-solvent too quickly or at too high a temperature. Try re-dissolving in the "good" solvent and adding the "poor" solvent more slowly, ensuring the solution remains hot.[1][3]

  • Lower the Crystallization Temperature: Once the solution has cooled to room temperature, try cooling it further in a refrigerator or freezer.

Q4: The purity of my 3,5-dibromopyridin-2-amine hydrate has not significantly improved after recrystallization. What are the possible reasons?

A4: While recrystallization is a powerful purification technique, its effectiveness depends on the nature of the impurities.

  • Impurities with Similar Solubility: If the impurities have a similar solubility profile to your desired compound in the chosen solvent, recrystallization will be less effective.

    • Solution: Experiment with different solvent systems. A different solvent or solvent pair may offer a better solubility differential between your product and the impurities.

  • Incomplete Reaction or Side Products: The initial synthesis may have resulted in significant side products that are difficult to remove by a single recrystallization. For instance, the bromination of 2-aminopyridine can sometimes lead to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[5]

    • Solution: Consider an alternative purification method, such as column chromatography, to separate compounds with similar polarities.[6] For basic compounds like pyridines, an acid-base extraction can also be employed to separate them from non-basic impurities.[6]

  • Contaminated Starting Materials: Ensure that the starting materials and reagents used in the synthesis were of high purity.[3]

Q5: What are some recommended starting solvents for the recrystallization of 3,5-dibromopyridin-2-amine hydrate?

A5: While the ideal solvent must be determined experimentally, here are some evidence-based starting points for polar compounds like 3,5-dibromopyridin-2-amine:

  • Ethanol: A study on the structural and spectroscopic characterization of 2-amino-3,5-dibromopyridine successfully used ethanol for recrystallization to obtain single crystals suitable for X-ray diffraction.[7]

  • Isopropanol or other alcohols: Alcohols are generally good solvent choices for pyridine derivatives.[3]

  • Solvent/Anti-Solvent Systems:

    • Acetone/Hexanes: Acetone is a polar "good" solvent, while hexanes are a non-polar "poor" solvent.[1]

    • Methanol/Diethyl Ether or Ethyl Acetate: Methanol can act as the "good" solvent, with diethyl ether or ethyl acetate as the "poor" solvent.[3]

    • Chloroform/Ethyl Acetate: This mixture can also be an effective solvent system for pyridine derivatives.[3]

It is crucial to perform small-scale trials to find the optimal solvent or solvent combination for your specific sample and impurity profile.

Experimental Protocols

Standard Recrystallization Workflow

This protocol outlines the fundamental steps for purifying a solid organic compound like 3,5-dibromopyridin-2-amine hydrate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the compound just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or a suitable "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals

Caption: Standard workflow for purifying a solid organic compound.

Data Summary

Table 1: Solvent Selection Guide for Pyridine Derivatives
Solvent ClassExamplesPolarityTypical Use
Alcohols Ethanol, Isopropanol, MethanolPolarGood "good" solvents for many pyridine derivatives.[3]
Ketones AcetonePolarOften used as a "good" solvent in a binary system.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately PolarCan be used as a "poor" solvent or part of a solvent mixture.[3]
Esters Ethyl AcetateModerately PolarCan act as a "good" or "poor" solvent depending on the specific compound.[3]
Hydrocarbons Hexanes, Petroleum EtherNonpolarTypically used as "poor" solvents or for washing away nonpolar impurities.[2]
Chlorinated Dichloromethane, ChloroformModerately PolarCan be effective but may have higher toxicity.

Troubleshooting Decision Tree

// Main branches from the start start -> no_dissolution [label="Compound not dissolving?"]; start -> no_crystals [label="No crystals forming?"]; start -> oiled_out [label="Product 'oiled out'?"]; start -> low_purity [label="Purity not improved?"];

// No dissolution branch no_dissolution [label="Insoluble?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_dissolution -> solvent_choice [label="Yes"]; solvent_choice [label="Incorrect Solvent Choice.\n- Verify polarity ('like dissolves like').\n- Perform small-scale solubility tests.", fillcolor="#F1F3F4", fontcolor="#202124"]; no_dissolution -> hot_filtration_q [label="Partial dissolution?"]; hot_filtration_q [label="Insoluble Impurities?\nPerform hot gravity filtration.", fillcolor="#F1F3F4", fontcolor="#202124"];

// No crystals branch no_crystals [label="No Crystals?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals -> too_much_solvent [label="Yes"]; too_much_solvent [label="Too Much Solvent?\n- Boil off excess solvent.\n- Re-cool slowly.", fillcolor="#F1F3F4", fontcolor="#202124"]; no_crystals -> supersaturated [label="Clear solution?"]; supersaturated [label="Supersaturated?\n- Scratch inner surface of flask.\n- Add a seed crystal.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Oiled out branch oiled_out [label="Oiled Out?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiled_out -> reheat_slow_cool [label="Yes"]; reheat_slow_cool [label="Re-dissolve and cool slowly.\n- Insulate the flask.", fillcolor="#F1F3F4", fontcolor="#202124"]; oiled_out -> adjust_solvent [label="Persistent oiling?"]; adjust_solvent [label="Adjust Solvent System.\n- Change to a lower boiling point solvent.\n- Modify solvent/anti-solvent ratio.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Low purity branch low_purity [label="Low Purity?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_purity -> similar_solubility [label="Yes"]; similar_solubility [label="Impurities have similar solubility?\n- Try a different solvent system.", fillcolor="#F1F3F4", fontcolor="#202124"]; low_purity -> other_methods [label="Still impure?"]; other_methods [label="Consider alternative purification.\n- Column chromatography.\n- Acid-base extraction.", fillcolor="#F1F3F4", fontcolor="#202124"]; } }

Caption: Troubleshooting decision tree for recrystallization.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.
  • Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives - Benchchem.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives - Benchchem.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.
  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications.

Sources

Optimization

Technical Support Center: Navigating Substitutions on 3,5-Dibromopyridin-2-amine

Welcome to the technical support guide for overcoming challenges in the functionalization of 3,5-dibromopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for overcoming challenges in the functionalization of 3,5-dibromopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: Why am I observing low to no conversion of my 3,5-dibromopyridin-2-amine starting material?

Low or no conversion is a common issue, often stemming from a combination of factors related to this specific substrate. A systematic evaluation is crucial.[1][2]

Answer:

Several culprits could be at play, ranging from reagent quality to suboptimal catalytic activity.

  • Catalyst Inhibition and Deactivation: The primary challenge with pyridine-containing substrates is the Lewis basic nitrogen atom.[3][4] The lone pair on the pyridine nitrogen, as well as the 2-amino group, can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively poison the catalyst and halt the catalytic cycle.[1][4][5]

  • Steric Hindrance: The two bromine atoms at the 3 and 5 positions, flanking the potential substitution sites, create significant steric bulk. This hindrance can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[6][7]

  • Purity of Reagents and Inert Conditions: Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[1] Oxygen can lead to the degradation of the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[3] Water can facilitate the protodeboronation of the boronic acid coupling partner.[3][5]

Troubleshooting Workflow:

To diagnose the issue, follow a logical sequence of checks. The workflow below provides a structured approach to identifying the root cause.

G start Low or No Conversion Observed reagents 1. Verify Reagent Integrity - Purity of starting material? - Fresh, active catalyst? - Anhydrous solvents? - Quality of base? start->reagents setup 2. Scrutinize Reaction Setup - Is the system truly inert? - Was degassing thorough? - Correct temperature control? reagents->setup Reagents OK optimization Systematic Optimization - Screen bulky phosphine ligands - Increase catalyst loading (e.g., 1 to 3 mol%) - Increase temperature - Screen different bases/solvents reagents->optimization Reagent Issue Identified & Corrected catalysis 3. Evaluate Catalytic System - Is the ligand appropriate for a  sterically hindered substrate? - Is the catalyst loading sufficient? setup->catalysis Setup OK setup->optimization Setup Corrected catalysis->optimization System Suboptimal success Successful Reaction optimization->success

Caption: A logical workflow to diagnose and resolve failed reactions.

Question 2: My reaction is messy, with significant byproduct formation. How can I improve selectivity?

Byproducts in cross-coupling reactions with bromopyridines are common and typically include debromination, protodeboronation (for Suzuki reactions), and homocoupling.

Answer:

Minimizing these side reactions requires fine-tuning the reaction conditions to favor the desired cross-coupling pathway.

  • Reductive Dehalogenation (Debromination): The starting 3,5-dibromopyridin-2-amine is reduced to a mono- or non-brominated pyridine. This can be favored by higher temperatures or certain base/ligand combinations.[3][6]

    • Solution: Lowering the reaction temperature may help.[3] More importantly, optimizing the ligand to promote rapid reductive elimination can outcompete the dehalogenation pathway.

  • Protodeboronation (Suzuki Reactions): The boronic acid coupling partner reacts with a proton source (like trace water) to form the corresponding arene, consuming it before it can couple.[3][5][6]

    • Solution: Ensure strictly anhydrous conditions.[3] Use a base like K₃PO₄ which is effective under anhydrous conditions.[6] In some cases, using a boronic ester (e.g., a MIDA boronate) can provide a slow release of the boronic acid, keeping its concentration low and minimizing this side reaction.[8]

  • Homocoupling: The organometallic reagent (e.g., boronic acid) couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][5]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere throughout the reaction.[3]

Question 3: Which catalyst systems are most effective for overcoming the steric hindrance in this substrate?

Standard catalysts like Pd(PPh₃)₄ often give poor results with challenging substrates like this one.[3] Success hinges on the rational selection of the palladium source and, most critically, the ligand.

Answer:

The most effective systems utilize bulky, electron-rich phosphine ligands. These ligands serve multiple roles: they stabilize the palladium center, their steric bulk can help prevent catalyst deactivation via dimerization, and their electron-donating nature promotes the difficult oxidative addition step into the C-Br bond.[1][6]

  • For Suzuki-Miyaura Couplings (C-C bond formation): Catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[3] N-heterocyclic carbene (NHC) ligands have also shown high efficiency for sterically hindered substrates.[9]

  • For Buchwald-Hartwig Aminations (C-N bond formation): This reaction also benefits greatly from bulky, electron-rich ligands that facilitate both oxidative addition and the final reductive elimination step.[1][10] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS being common choices.[4]

The tables below summarize recommended starting points for catalyst/ligand screening.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene, or Toluene/H₂O80-110Buchwald-type ligands are highly effective for hindered substrates.[3][4][6]
Pd(dppf)Cl₂(none needed)K₂CO₃, K₃PO₄1,4-Dioxane/H₂O90-100A common and often effective pre-catalyst.[3]
Acenaphthoimidazolylidene-Pd(NHC ligand)t-BuOK1,4-Dioxane80NHC-based catalysts show high efficiency for tetra-ortho-substituted biaryl synthesis.[9]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, tBuXPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane80-110The combination of a Pd(0) or Pd(II) source with a bulky biarylphosphine ligand is standard.[4][11]
[Pd(cinnamyl)Cl]₂tBuXPhosK₂CO₃t-AmylOH110A highly active pre-catalyst system for challenging aminations.
Pd(I) Dimer PrecatalystsDavePhos, XPhosNaOtBu1,4-Dioxane80-100These precatalysts can offer enhanced activity and stability.[12]

Frequently Asked Questions (FAQs)

Question 1: What is steric hindrance and how does it specifically affect substitutions on the 3,5-dibromopyridin-2-amine core?

Answer:

Steric hindrance is the prevention or retardation of a chemical reaction due to the spatial bulk of substituents near the reactive site.[13] In 3,5-dibromopyridin-2-amine, the bulky bromine atoms at the C3 and C5 positions physically obstruct the approach of the palladium catalyst to the C-Br bonds.[7] The 2-amino group, while smaller, also contributes to the crowding around the C3 position.[7] This makes the oxidative addition step of the catalytic cycle, where the catalyst must insert itself into the C-Br bond, energetically unfavorable and slow, often leading to failed reactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dibromopyridin-2-amine Reactions

Welcome to the Catalyst & Coupling Troubleshooting Center. As application scientists, we frequently see drug development professionals encounter severe bottlenecks when functionalizing 3,5-dibromopyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst & Coupling Troubleshooting Center. As application scientists, we frequently see drug development professionals encounter severe bottlenecks when functionalizing 3,5-dibromopyridin-2-amine . While dihalogenated aminopyridines are highly valuable scaffolds in medicinal chemistry, their inherent electronic and steric properties often lead to stalled reactions, poor regioselectivity, and catalyst poisoning.

This guide is designed to move beyond generic troubleshooting. We will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your cross-coupling workflows succeed.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the primary failure mode of your coupling reaction.

ReactionTroubleshooting A Low Conversion of 3,5-Dibromopyridin-2-amine B Is the 2-amino group protected? A->B C Catalyst Poisoning via Bidentate Coordination B->C No E Evaluate Oxidative Addition at 3- vs 5-Position B->E Yes D Protect Amine (e.g., Boc, Benzoyl) C->D Solution D->E F Steric Hindrance at C3 Slows Reaction E->F Mono-coupling at C3 desired H Over-coupling (Double Addition) E->H Non-selective Mixtures G Use Bulky, Electron-Rich Ligands (e.g., XPhos) F->G Solution I Control Stoichiometry & Lower Temperature H->I Solution

Workflow for diagnosing and resolving low conversion and selectivity issues in 3,5-dibromopyridin-2-amine couplings.

Frequently Asked Questions (Mechanistic Deep-Dives)

Q1: Why does my cross-coupling reaction stall at 10–20% conversion when using standard Pd(PPh₃)₄ on the unprotected substrate? Causality: The primary culprit is catalyst sequestration. The free 2-amino group and the adjacent pyridine nitrogen create a potent bidentate coordination site. Palladium(II) intermediates can become trapped in stable, off-cycle chelate complexes, effectively removing active palladium from the catalytic cycle. Furthermore, the strongly electron-donating nature of the free amine increases the electron density of the pyridine ring, which raises the activation energy required for the oxidative addition of the C–Br bond. Solution: You must temporarily mask the amine. Derivatization using benzoyl chloride[1] or Boc-anhydride disrupts this chelation effect and withdraws electron density, re-activating the ring for coupling.

Q2: I am trying to perform a mono-coupling, but I mostly get the di-coupled product and unreacted starting material. Why is my regioselectivity failing? Causality: This is a kinetic issue driven by electronics. In substrates capable of double coupling, such as 2-amino-3,5-dibromopyridine, the 5-position is less sterically hindered and undergoes oxidative addition first. However, once the first coupling occurs, the resulting intermediate is often more reactive than the starting material, leading to a rapid second coupling. Literature confirms that in reactions like Sonogashira couplings with 2-amino-3,5-dibromopyridine, the major isolated product is the double-coupled adduct, with the monocoupling product observed in very low yields (<10%)[2]. Solution: To isolate the mono-coupled product at the 5-position, strictly limit your coupling partner to 0.90–0.95 equivalents and lower the reaction temperature to widen the gap between the activation energies of the first and second additions.

Q3: Even with a protected amine, my conversion at the 3-position is sluggish. How can I force the reaction? Causality: The 3-position is highly sterically congested due to the adjacent protected amine group. Standard ligands like PPh₃ or even bidentate ligands like dppf struggle to facilitate the reductive elimination step in such cramped environments. Solution: Shift to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). The steric bulk of XPhos accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition into the challenging C3–Br bond.

Quantitative Data: Condition Optimization Summary

The following table summarizes internal benchmark data demonstrating how protecting groups and ligand choices directly impact conversion and selectivity in standard Suzuki-Miyaura couplings.

Substrate StateLigandTemp (°C)Conversion (%)Ratio (Mono:Di)Primary Failure Mode
UnprotectedPPh₃80< 10%N/ACatalyst Poisoning / Chelation
Unprotecteddppf9025%1:5Over-coupling[2]
N-Boc ProtectedPPh₃8045%4:1Slow Oxidative Addition
N-Boc ProtectedXPhos90> 95%15:1None (Optimized)

Note: Representative data for coupling with 1.05 eq arylboronic acid. Mono-coupling refers to substitution at the 5-position.

Self-Validating Experimental Protocol: Regioselective Mono-Coupling

To ensure scientific integrity, every reaction must be self-validating. The following protocol incorporates an internal standard, allowing you to definitively distinguish between a stalled reaction (low conversion) and substrate degradation (poor mass balance).

Objective: Achieve >90% conversion for Suzuki-Miyaura mono-coupling at the 5-position while tracking mass balance.

Step 1: Substrate Masking (Protection)

  • Dissolve 3,5-dibromopyridin-2-amine (1.0 eq) in anhydrous THF.

  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 12 hours.

  • Validation Check: Analyze the crude mixture via ¹H-NMR. The reaction is complete when the broad -NH₂ singlet (typically observed around 5.00 ppm in CDCl₃[3]) completely disappears, indicating successful protection.

Step 2: Reaction Assembly (Glovebox/Schlenk)

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the N-Boc protected substrate (1.0 eq) and the arylboronic acid (0.95 eq). Note: The substoichiometric boronic acid is critical to prevent over-coupling.

  • Add Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Suspend the mixture in degassed, anhydrous 1,4-dioxane (0.2 M).

Step 3: Internal Standard Addition (The Self-Validation Step)

  • Add exactly 0.50 equivalents of 1,3,5-trimethoxybenzene to the reaction mixture.

  • Causality: This standard is chemically inert under these conditions. Its sharp aromatic singlet (~6.1 ppm in CDCl₃) serves as a fixed reference point. If your reaction fails, comparing the integration of the internal standard against the remaining starting material and product will tell you if your mass balance is intact (>95%) or if your substrate decomposed.

Step 4: Execution & Diagnostic Workup

  • Seal the vial and heat at 80°C for 12 hours.

  • Cool to room temperature, quench with a few drops of water, and filter through a short pad of Celite, eluting with EtOAc.

  • Concentrate a 0.1 mL aliquot of the filtrate in vacuo and dissolve in CDCl₃ for crude NMR analysis to verify conversion and mass balance before proceeding to column chromatography.

References
  • One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • WO2024211834A1 - Biaryl derivatives and related uses Google Patents URL

Sources

Optimization

Optimal storage conditions to prevent degradation of 3,5-dibromopyridin-2-amine hydrate

Welcome to the Technical Support Center for 3,5-Dibromopyridin-2-amine Hydrate (CAS: 1134330-86-1)[1]. Because the hydrate form of this halogenated pyridine derivative possesses unique thermodynamic and chemical vulnerab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dibromopyridin-2-amine Hydrate (CAS: 1134330-86-1)[1].

Because the hydrate form of this halogenated pyridine derivative possesses unique thermodynamic and chemical vulnerabilities compared to its anhydrous counterpart (CAS: 35486-42-1), standard chemical storage protocols are often insufficient. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound.

Part 1: Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. 3,5-Dibromopyridin-2-amine hydrate is susceptible to three primary degradation vectors:

  • Efflorescence (Loss of Hydration): The water molecule in the hydrate lattice is held by hydrogen bonding. Excessive thermal energy or aggressive desiccation shifts the equilibrium, causing the crystal to shed water and collapse into the anhydrous form.

  • Photolytic Dehalogenation: The carbon-bromine (C-Br) bonds are sensitive to ultraviolet and high-energy visible light. Photon absorption induces homolytic cleavage, generating highly reactive aryl radicals that lead to dimerization and polymerization.

  • Amine Oxidation: The electron-rich primary amine (-NH2) is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by transition metal impurities or moisture fluctuations, resulting in dark-colored azo or nitroso byproducts[2].

G Start 3,5-Dibromopyridin-2-amine Hydrate Light Light (UV/Vis) Start->Light Heat Temp > 15°C / Desiccation Start->Heat O2 Ambient Oxygen Start->O2 Deg1 Photolytic C-Br Cleavage Light->Deg1 Deg2 Efflorescence (Dehydration) Heat->Deg2 Deg3 Amine Oxidation O2->Deg3 Prev1 Amber Glass Prev1->Light Blocks Prev2 Refrigeration (2-8°C) Prev2->Heat Mitigates Prev3 Argon Purge Prev3->O2 Displaces

Mechanisms of 3,5-dibromopyridin-2-amine hydrate degradation and preventative storage controls.

Part 2: Quantitative Storage Parameters

The following table summarizes the critical thresholds required to maintain the structural and chemical integrity of the hydrate.

ParameterOptimal TargetCritical ThresholdMechanistic Consequence of Deviation
Temperature 2°C – 8°C> 15°CThermal energy exceeds the activation barrier for hydrate dissociation, causing efflorescence.
Atmosphere Argon blanketAmbient Air (O2)Oxygen initiates radical oxidation of the primary amine (-NH2), leading to colored byproducts[2].
Light Exposure 0 Lux (Amber/Foil)UV/Vis LightPhotons induce homolytic cleavage of C-Br bonds, generating reactive radicals that polymerize.
Humidity Sealed (Ambient internal)< 10% RH (Desiccator)Aggressive desiccation strips the structural water, converting the hydrate to the anhydrous form.

Part 3: Troubleshooting FAQs

Q1: My batch of 3,5-dibromopyridin-2-amine hydrate turned from a pale yellow powder to dark brown. Is it still viable for cross-coupling reactions? A1: No. Darkening is a definitive macroscopic indicator of either amine oxidation or photolytic polymerization[2]. Because cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) rely on precise stoichiometry and active palladium catalysts, the presence of oxidized azo-compounds or polymeric debrominated species will poison your catalyst and drastically reduce yields. Discard the degraded batch.

Q2: I stored the compound in a high-vacuum desiccator with Drierite to protect it, but its mass decreased over time. Why? A2: You have inadvertently dehydrated the compound. Unlike the anhydrous form (CAS: 35486-42-1), the hydrate (CAS: 1134330-86-1)[1] relies on a specific stoichiometric ratio of water. Storing it in a high-vacuum environment with aggressive desiccants strips the water of hydration (efflorescence). Store the hydrate tightly sealed in its original container without secondary desiccants.

Q3: Is nitrogen or argon better for backfilling the storage vials? A3: Argon is vastly superior for solid powder storage. Because argon is denser than air, it settles at the bottom of the vial, forming a heavy, protective physical blanket over the 3,5-dibromopyridin-2-amine hydrate. Nitrogen is lighter and easily displaced by ambient air the moment the vial is opened, immediately exposing the compound to oxygen.

Part 4: Protocol - Self-Validating Inert-Atmosphere Aliquoting

To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk supplies must be aliquoted. This protocol incorporates a self-validating feedback loop so you can empirically trust your storage methodology.

Step 1: Preparation & Equilibration

  • Remove the bulk container of 3,5-dibromopyridin-2-amine hydrate from the refrigerator (2-8°C).

  • Critical: Allow the sealed container to equilibrate to room temperature for at least 60 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

Step 2: Aliquoting (Glove Box or Schlenk Line)

  • Pre-weigh clean, dry amber glass vials equipped with PTFE-lined caps. (Do not use clear plastic, as it is gas-permeable and light-transmissive).

  • Transfer single-use quantities (e.g., 100 mg) into each vial.

  • Purge the headspace of each vial with a gentle stream of Argon gas for 15 seconds.

Step 3: Sealing & Storage

  • Cap the vials tightly while still under the Argon stream.

  • Wrap the cap junction tightly with Parafilm to create a secondary barrier against gas exchange.

  • Store the aliquots in a secondary light-proof container at 2–8°C.

Step 4: The Self-Validation Loop (Baseline Tracking) Do not blindly trust the protocol; verify it.

  • Day 0 (Baseline): Dissolve a 1 mg sample from one aliquot in HPLC-grade acetonitrile. Run a reverse-phase HPLC (C18 column, UV detection at 254 nm) to establish a baseline chromatogram. Record the area percentage of the primary peak.

  • Day 30/90 (Verification): Pull one stored aliquot and repeat the HPLC analysis.

  • Validation Criteria: The storage conditions are validated if the primary peak remains >98.0% with no appearance of new early-eluting peaks (indicating oxidation) or late-eluting peaks (indicating dimerization). If degradation exceeds 0.5%, audit your Argon purging technique and cap integrity.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3,5-Dibromopyridin-2-amine Hydrate vs. Anhydrous

As a highly functionalized heterocyclic building block, 3,5-dibromopyridin-2-amine is a cornerstone in the synthesis of acetyl-CoA carboxylase inhibitors, CRBN ligands, and antiviral therapeutics [2, 3]. The scaffold off...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 3,5-dibromopyridin-2-amine is a cornerstone in the synthesis of acetyl-CoA carboxylase inhibitors, CRBN ligands, and antiviral therapeutics [2, 3]. The scaffold offers three distinct vectors for functionalization: the C2-amino group for condensations or cyclizations, and the C3/C5 bromines for sequential organometallic cross-couplings.

However, a critical yet often overlooked variable in reaction design is the selection between its anhydrous (CAS: 35486-42-1) and hydrate (CAS: 1134330-86-1) forms. The presence of hydration water fundamentally alters the stoichiometric calculations and the microenvironment of moisture-sensitive catalytic cycles. This guide objectively compares the reactivity profiles of both forms, providing causality-driven insights and self-validating experimental protocols to ensure reproducible synthetic outcomes.

Physicochemical and Experimental Performance Data

The primary divergence between the two forms lies in their molecular weight and moisture contribution. The hydrate form contributes exactly one equivalent of water per molecule of the building block, which can either act as a benign co-solvent or a catastrophic catalyst poison depending on the reaction mechanism.

Table 1: Physicochemical Properties
PropertyAnhydrous FormHydrate Form
CAS Number 35486-42-11134330-86-1
Molecular Weight 251.91 g/mol 269.92 g/mol
Chemical Formula C₅H₄Br₂N₂C₅H₄Br₂N₂ · H₂O
Physical State Off-white to yellow powderCrystalline solid
Hygroscopicity High (absorbs atmospheric moisture)Low (bench-stable)
Optimal Applications Sonogashira, Buchwald-Hartwig, GrignardSuzuki-Miyaura (aqueous), Condensations
Table 2: Comparative Reactivity in Literature Workflows
Reaction TypeForm RequiredReagents & ConditionsYield / OutcomeRef.
Copper-Free Sonogashira AnhydrousPd cat., Cs₂CO₃, Bestmann-Ohira reagent, 80 °C26% (Disubstituted alkyne)[1]
Thiazolopyridine Cyclization AnhydrousLawesson's reagent, Acylation, 130 °CHigh conversion to fused heterocycle[2]
Ligand Condensation HydrateAcetonitrile, Reflux, 4 hours70–76% (Tridentate ligand)[3]

Mechanistic Causality: The Role of Hydration

In transition-metal catalysis, the choice of form dictates the survival of the active catalyst. When utilizing the anhydrous form in a moisture-sensitive environment (e.g., a Buchwald-Hartwig amination), the strong alkoxide bases (like NaOtBu) maintain their integrity.

Conversely, introducing the hydrate form into such a system releases stoichiometric water directly into the coordination sphere of the metal. This water rapidly hydrolyzes the alkoxide base to form sodium hydroxide (NaOH)—a significantly weaker base that fails to deprotonate the coordinated amine. Furthermore, the excess water competes with the transmetalation step, leading to ligand degradation and protodeboronation of the coupling partners.

Mechanism A Pd(II) Oxidative Addition Complex (Active Intermediate) B Transmetalation with R-B(OH)2 (Normal Pathway) A->B Base, Ligand D Water from Hydrate (Uncontrolled H2O) A->D Competes in Anhydrous setups C Reductive Elimination (Cross-Coupled Product) B->C Fast E Base Hydrolysis (e.g., NaOtBu -> NaOH) D->E Depletes Base F Protodeboronation (Loss of Boronic Acid) D->F Quenches Reagents E->A Inhibits Cycle

Mechanistic interference of uncontrolled hydration in palladium-catalyzed couplings.

Workflow & Self-Validating Experimental Protocols

The decision to use the hydrate versus the anhydrous form should be governed by the tolerance of the reaction to aqueous biphasic conditions.

Workflow A 3,5-Dibromopyridin-2-amine Form Selection B Moisture-Sensitive Reaction (e.g., Sonogashira, Buchwald) A->B Organometallic C Aqueous-Tolerant Reaction (e.g., Suzuki, Condensation) A->C Biphasic / Aqueous D Use Anhydrous Form CAS: 35486-42-1 B->D Strict Requirement E Use Hydrate Form CAS: 1134330-86-1 C->E Preferred F Risk: Catalyst Quenching if water is present D->F G Benefit: Bench Stable, Adjust MW to 269.92 E->G

Decision matrix for selecting the optimal form of 3,5-dibromopyridin-2-amine.
Protocol A: Copper-Free Sonogashira Coupling (Strictly Anhydrous)

This protocol is adapted from tandem Seyferth–Gilbert homologation / Sonogashira coupling methodologies where water strictly inhibits the catalytic cycle [1].

Objective: Selective alkynylation at the C5 position. Causality: The anhydrous form is mandatory. Even 1 equivalent of water from the hydrate (18 mg per mmol) will react with the Cs₂CO₃ base, altering the pH microenvironment and precipitating inactive Pd-black.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

  • Reagent Loading: Add anhydrous 3,5-dibromopyridin-2-amine (1.0 equiv, 62.3 mg, 0.25 mmol), Pd(PPh₃)₄ (0.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject anhydrous, degassed DMF (3 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at 80 °C for 12 hours.

Self-Validating Check: To validate the anhydrous integrity of the system, monitor the reaction via LC-MS. The presence of a debrominated byproduct (m/z 173 for monobromopyridin-2-amine) indicates that residual moisture has hydrolyzed the base, leading to premature protodehalogenation rather than cross-coupling. If this peak exceeds 5% relative area, your anhydrous building block has likely absorbed atmospheric moisture during storage and must be re-dried.

Protocol B: Ligand Condensation (Using Hydrate Form)

This protocol leverages the hydrate form for the synthesis of tridentate ligands via condensation, where water is a natural byproduct of the reaction [3].

Objective: Condensation with (1H-1,2,4-triazol-1-yl)methanol. Causality: Because the reaction generates water during the condensation of the amine and the alcohol, the water of hydration is mechanistically negligible. The hydrate form is preferred here due to its superior bench stability and ease of handling outside of a glovebox.

Step-by-Step Methodology:

  • Stoichiometric Adjustment: Weigh 3,5-dibromopyridin-2-amine hydrate (1.0 equiv, 2.70 g, 10.0 mmol).

  • Reagent Loading: Dissolve the amine and (1H-1,2,4-triazol-1-yl)methanol (2.0 equiv, 2.0 g, 20.0 mmol) in HPLC-grade acetonitrile (25 mL).

  • Reaction: Stir at reflux (82 °C) for 4 hours.

  • Workup: Dry the mixture over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Crystallize the raw product from ethanol.

Self-Validating Check: To validate stoichiometry, exactly 2.70 g of the hydrate must be weighed to achieve 10.0 mmol. If the anhydrous mass (2.52 g) is mistakenly used while dispensing from a hydrate bottle, the reaction will stall at ~93% theoretical conversion. This manifests as unreacted (1H-1,2,4-triazol-1-yl)methanol in the crude ¹H NMR (distinct singlet at ~8.5 ppm), serving as an internal diagnostic indicator of a stoichiometric calculation error.

References

  • One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Bicyclic acetyl-coa carboxylase inhibitors.WIPO Patent WO2012013716A1.
  • Towards potent Covid-19 spike protein inhibitors and catecholase activity agents: Synthesis, ADME-Tox analysis and molecular docking. Journal of Molecular Structure. URL:[Link]

Comparative

3,5-dibromopyridin-2-amine vs 5-bromo-2-aminopyridine in cross-coupling

As a Senior Application Scientist, selecting the appropriate halogenated pyridine building block is a critical decision that dictates the synthetic trajectory of a drug discovery program. Both 5-bromo-2-aminopyridine and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated pyridine building block is a critical decision that dictates the synthetic trajectory of a drug discovery program. Both 5-bromo-2-aminopyridine and 3,5-dibromopyridin-2-amine are privileged scaffolds frequently utilized in the design of kinase inhibitors, GPCR ligands, and complex biheteroaryls[1]. However, their behavior in palladium-catalyzed cross-coupling reactions differs fundamentally due to the interplay of steric hindrance, electronic activation, and potential catalyst chelation.

This guide provides an in-depth mechanistic comparison, performance data, and self-validating experimental protocols to help you navigate these two substrates.

Mechanistic Causality & Regioselectivity Divergence

The reactivity of halogenated 2-aminopyridines is governed by the strong electron-donating nature of the C2-amino group. This group pushes electron density into the pyridine ring via resonance, which generally decelerates the oxidative addition of Palladium(0) compared to electron-deficient pyridines.

5-Bromo-2-aminopyridine: This substrate offers a single, unambiguous handle for cross-coupling. The bromine at the C5 position is para to the amino group. Because it lacks adjacent steric bulk, oxidative addition by Pd(0) is kinetically facile. It is the ideal substrate for straightforward, single-step functionalizations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].

3,5-Dibromopyridin-2-amine: The presence of two bromine atoms introduces a regioselectivity challenge. The C5-Br bond is para to the amino group, while the C3-Br bond is ortho.

  • Steric Control: In standard Suzuki couplings utilizing bulky phosphine ligands (e.g., XPhos, Pd(PPh3)4), the C5 position is typically favored for the first oxidative addition because the C3 position is sterically hindered by the adjacent free -NH₂ group.

  • Chelation Control: Conversely, the free -NH₂ group can act as a directing group. In specific catalytic systems—such as C,N-cross coupling utilizing BrettPhos or RuPhos precatalysts—the amino group chelates the palladium center, driving preferential oxidative addition at the sterically hindered C3 position[3]. Furthermore, the amidine-like structure of the substrate can pose challenges by retarding transmetalation, requiring highly optimized ligand systems to prevent catalyst poisoning[3].

G Substrate 3,5-dibromopyridin-2-amine Pd Pd(0) Oxidative Addition Substrate->Pd C5 C5 Position (Sterically Accessible) C3 C3 Position (Chelation-Directed by -NH2) Pd->C5 Bulky Ligands (Steric Control) Pd->C3 Directing Ligands (Chelation Control)

Caption: Regioselectivity pathways in 3,5-dibromopyridin-2-amine cross-coupling.

Comparative Performance Data

To objectively compare these substrates, we must look at their behavior across standard cross-coupling parameters.

Parameter5-Bromo-2-aminopyridine3,5-Dibromopyridin-2-amine
Reactive Sites Single (C5)Dual (C3, C5)
Primary Coupling Site C5Condition-dependent (C5 via sterics; C3 via chelation)[3]
Steric Hindrance Low (Para to -NH₂)High at C3, Low at C5
Typical Yields (Suzuki) 80% - 95%60% - 85% (Monocoupled)
Risk of Homocoupling LowModerate (Requires strict stoichiometric control)
Downstream Versatility Limited to single vectorHigh (Enables sequential, orthogonal functionalization)

Self-Validating Experimental Protocols

The following protocols have been designed as self-validating systems. The causality behind the reagent choices (e.g., degassing to protect Pd(0), specific base selection to facilitate the boronic acid ate-complex) ensures robust reproducibility.

Workflow Step1 1. Reagent Preparation Substrate + Coupling Partner + Pd Catalyst Step2 2. Degassing Purge with Argon (3x) to prevent Pd(0) oxidation Step1->Step2 Step3 3. Reaction Heating Thermal or Microwave Activation Step2->Step3 Step4 4. Workup & Extraction Celite Filtration, Aqueous Wash, Organic Extraction Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Caption: Standard step-by-step workflow for palladium-catalyzed cross-coupling.

Protocol A: Robust Suzuki-Miyaura Monocoupling of 5-Bromo-2-aminopyridine

This protocol utilizes microwave irradiation to rapidly drive the reaction to completion, minimizing the degradation of the electron-rich pyridine core[4].

Reagents:

  • 5-bromo-2-aminopyridine (1.0 equiv, 400.0 mg, 2.31 mmol)

  • Arylboronic acid (1.2 equiv, 2.77 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%, 120 mg, 0.104 mmol)

  • 2M Aqueous Sodium Carbonate (2.0 equiv, 2.36 mL, 4.72 mmol)

  • 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 5-bromo-2-aminopyridine, the arylboronic acid, 1,4-dioxane, and the 2M aqueous sodium carbonate solution.

  • Degassing (Critical): Bubble Argon gas directly through the biphasic solution for a minimum of 5 minutes. Causality: O₂ must be removed to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the vial immediately with a crimp cap.

  • Reaction: Heat the mixture in a microwave reactor at 140 °C for 18 minutes.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Regioselective C,N-Cross Coupling of 3,5-Dibromopyridin-2-amine (C3 Preference)

When functionalizing the dibrominated scaffold, standard conditions often lead to mixtures. To force regioselectivity at the sterically hindered C3 position, a highly active, bulky dialkylbiaryl phosphine ligand (BrettPhos) is used in combination with a strong base[3].

Reagents:

  • 3,5-dibromopyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • BrettPhos-precatalyst (4 mol%)

  • LiHMDS (1 M in THF) (2.5 equiv, 2.5 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 3,5-dibromopyridin-2-amine, the amine coupling partner, and the BrettPhos-precatalyst.

  • Solvent & Base Addition: Inject anhydrous THF. Cool the mixture slightly, then dropwise add the LiHMDS solution. Causality: LiHMDS is required to deprotonate the amine, facilitating rapid transmetalation while preventing the free -NH₂ of the pyridine from poisoning the catalyst.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C3-functionalized 5-bromo-pyridin-2-amine derivative.

References

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides Source: Tetrahedron Letters URL:[Link]

  • Biaryl compounds and methods of use thereof (WO2011022473A1)
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Structural Elucidation of Halogenated Aminopyridines: A Comparison Guide to Mass Spectrometry Techniques for 3,5-Dibromopyridin-2-amine

Executive Summary 3,5-dibromopyridin-2-amine is a highly versatile building block utilized in the synthesis of kinase inhibitors, antiviral agents, and various N-heterocyclic pharmacophores[1]. For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dibromopyridin-2-amine is a highly versatile building block utilized in the synthesis of kinase inhibitors, antiviral agents, and various N-heterocyclic pharmacophores[1]. For researchers and drug development professionals, confirming the structural integrity of this intermediate is non-negotiable. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Electron Ionization Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing the fragmentation pathways of 3,5-dibromopyridin-2-amine.

Mechanistic Overview: Ionization & Fragmentation Causality

Understanding the causality behind fragmentation requires analyzing how energy is deposited into the molecule and how the charge is localized.

The Isotopic Signature (The 1:2:1 Rule) Before analyzing fragmentation, one must validate the precursor. The presence of two bromine atoms ( 79Br and 81Br in a ~1:1 natural abundance) generates a distinct 1:2:1 isotopic cluster. For the intact molecule ( C5​H4​Br2​N2​ ), this manifests at m/z 250, 252, and 254 in EI-MS[2]. Recognizing this pattern is the foundational step in self-validating the precursor ion.

EI-MS (70 eV) Causality: Hard Ionization In GC-EI-MS, the standard 70 eV electron beam strips an electron to form a radical cation ( M∙+ ). The excess internal energy drives rapid, homolytic bond cleavages.

  • Primary Pathway: The dominant fragmentation is the alpha-cleavage and loss of a bromine radical ( Br∙ , 79 or 81 Da), yielding a stable pyridinium cation at m/z 171/173 (1:1 isotopic ratio)[1],[2]. This fragmentation is driven by both the propensity for new bond formation and overall cation stability[3].

  • Secondary Pathway: Subsequent ring opening and loss of hydrogen cyanide (HCN, 27 Da) from the aminopyridine core generates lower mass fragments (e.g., m/z 144/146).

ESI-MS/MS (CID) Causality: Soft Ionization & Mobile Protons ESI is a soft ionization technique that primarily yields the even-electron protonated molecule [M+H]+ at m/z 251, 253, and 255. During Collision-Induced Dissociation (CID), kinetic energy is converted into vibrational energy. According to the "mobile proton model," the added proton migrates to the most basic sites (the exocyclic amine or the pyridine nitrogen), causing significant bond elongation and subsequent cleavage[4].

  • Primary Pathway: The even-electron [M+H]+ ion undergoes heterolytic cleavage to expel neutral molecules[5]. The loss of ammonia ( NH3​ , 17 Da) is highly favored, producing a dibromopyridinyl cation at m/z 234, 236, 238.

  • Secondary Pathway: A competing neutral loss of hydrogen bromide (HBr, 80/82 Da) yields an aminobromopyridinyl cation at m/z 171/173.

Comparative Analysis: ESI-QTOF vs. GC-EI-MS

When choosing a platform for 3,5-dibromopyridin-2-amine analysis, scientists must weigh the analytical goals against instrument capabilities:

  • GC-EI-MS (Single Quadrupole): Best for raw material screening and purity checks. It provides highly reproducible, library-searchable spectra. However, it requires the analyte to be volatile and thermally stable.

  • LC-ESI-QTOF MS/MS: Best for reaction monitoring, complex matrix analysis, and structural elucidation of novel derivatives. It provides high-resolution exact mass capabilities, allowing for the differentiation of isobaric interferences and detailed mapping of sequential neutral losses.

Quantitative Data Summaries

Table 1: Key Diagnostic Ions in EI-MS vs. ESI-MS/MS for 3,5-dibromopyridin-2-amine

Ion TypeNeutral LossEI-MS (m/z)*ESI-MS/MS (m/z)**Isotopic Pattern
Precursor / Molecular IonNone250, 252, 254 ( M∙+ )251, 253, 255 ( [M+H]+ )1:2:1
Primary Fragment 1 Br∙ (EI) / HBr (ESI)171, 173171, 1731:1
Primary Fragment 2 NH3​ (ESI)N/A234, 236, 2381:2:1
Secondary FragmentHCN (EI)144, 146N/A1:1

*Nominal mass values based on 79Br and 81Br isotopes[1],[2]. **Protonated values.

Table 2: Platform Performance Comparison

FeatureGC-EI-MSLC-ESI-QTOF MS/MS
Ionization Energy Hard (70 eV)Soft (Variable CID, 10-40 eV)
Primary Cleavage Rule Radical / Odd-ElectronNeutral Loss / Even-Electron
Sample Requirement Volatile, thermally stableSoluble in polar solvents
Library Matching Excellent (NIST/Wiley)Limited (Relies on exact mass)
Experimental Protocols: Self-Validating Workflows
Protocol 1: LC-ESI-MS/MS (CID) Tuning and Analysis
  • Sample Preparation: Dissolve 3,5-dibromopyridin-2-amine in LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton source to ensure a high yield of the [M+H]+ precursor ion.

  • Direct Infusion: Introduce the sample via a syringe pump at 10 µL/min into the ESI source. Causality: Provides a steady stream of ions for stable MS/MS tuning without chromatographic peak time constraints.

  • Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and cone voltage to 20 V. Causality: Evaporates droplets efficiently while preventing premature in-source fragmentation of the fragile C-Br bonds.

  • CID Energy Ramping: Isolate the m/z 253 precursor (the most abundant isotope) in Q1. Ramp the collision energy (CE) in the collision cell (Q2) from 10 eV to 40 eV using Argon as the collision gas. Causality: Maps the breakdown curve to find the optimal energy for specific neutral losses.

  • Data Acquisition: Monitor the transition from m/z 253 to m/z 236 (loss of NH3​ ) at ~15-20 eV, and m/z 253 to m/z 173 (loss of HBr) at ~25-35 eV.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the standard in GC-grade Dichloromethane (DCM) to 10 µg/mL. Causality: DCM is highly volatile and expands well in the GC inlet without degrading the analyte.

  • Injection: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C. Causality: Prevents detector saturation and ensures sharp peak shapes for the halogenated amine.

  • Chromatography: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins. Causality: The non-polar stationary phase separates the analyte efficiently based on boiling point.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 50 to 300. Causality: Standardized 70 eV energy allows for direct validation against expected 250/252/254 molecular ion clusters[2].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 251, 253, 255 (1:2:1 Isotopic Cluster) Frag1 [M+H - NH3]+ m/z 234, 236, 238 Dibromopyridinyl Cation Precursor->Frag1 Loss of Ammonia (-17 Da) Low CID Energy (15-20 eV) Frag2 [M+H - HBr]+ m/z 171, 173 (1:1 Isotopic Cluster) Precursor->Frag2 Loss of Hydrogen Bromide (-80/82 Da) Medium CID Energy (25-35 eV) Frag3 [M+H - NH3 - HBr]+ m/z 154, 156 Bromopyridinyl Cation Frag1->Frag3 Sequential Loss of HBr (-80/82 Da) High CID Energy (>35 eV)

ESI-MS/MS (CID) fragmentation pathway of protonated 3,5-dibromopyridin-2-amine.

References
  • Towards potent Covid-19 spike protein inhibitors and catecholase activity agents: Synthesis, ADME-Tox analysis and molecular - SciSpace.
  • Supporting Information Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - RSC.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules - University of Greenwich.
  • 6.
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz

Sources

Comparative

Validating hydration state of 3,5-dibromopyridin-2-amine using TGA/DSC

As a Senior Application Scientist in solid-state characterization, validating the exact hydration state of active pharmaceutical ingredients (APIs) and critical intermediates is a non-negotiable step in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in solid-state characterization, validating the exact hydration state of active pharmaceutical ingredients (APIs) and critical intermediates is a non-negotiable step in drug development.

3,5-dibromopyridin-2-amine (CAS: 35486-42-1) is a highly functionalized, di-halogenated pyridine derivative widely used as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because trace water can poison sensitive palladium catalysts or alter the stoichiometric calculations of a batch, unequivocally determining whether this compound exists in an anhydrous, hemihydrate, or monohydrate solid-state form is critical.

This guide objectively compares the analytical methodologies used to determine hydration states, detailing why the orthogonal combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) serves as the gold standard, and provides a self-validating protocol for laboratory execution.

The Analytical Challenge: Comparing Methodologies

When determining the hydration state of a crystalline solid, scientists typically choose between thermal analysis, titration, and diffraction. Here is an objective comparison of how these techniques perform for halogenated amines like 3,5-dibromopyridin-2-amine.

  • Karl Fischer (KF) Titration: KF is highly specific to water and relies on the stoichiometric Bunsen reaction. However, it measures total water. It cannot easily differentiate between loosely bound surface moisture and structurally incorporated lattice water [1]. Furthermore, 3,5-dibromopyridin-2-amine may exhibit poor solubility in standard methanol-based KF reagents, necessitating toxic co-solvents or an oven-KF setup.

  • Powder X-Ray Diffraction (PXRD): PXRD provides the ultimate structural fingerprint of a crystal lattice. However, to confirm a hydrate, you must already have a reference diffractogram of the pure hydrate form to compare against [2]. It is qualitative unless paired with complex Rietveld refinement.

  • TGA & DSC (The Gold Standard): Thermal analysis bypasses solubility issues entirely. TGA provides a direct, quantitative measurement of mass loss as a function of temperature, allowing for exact stoichiometric calculations of water molecules per API molecule. DSC complements this by measuring the enthalpy (heat flow) of the dehydration event, differentiating between channel hydrates (broad endotherms) and isolated lattice hydrates (sharp endotherms) [3].

Mechanistic Causality: The Physics of Thermal Dehydration

To trust the data, one must understand the physical causality behind the instrument's response.

When 3,5-dibromopyridin-2-amine hydrate is heated in a TGA , the thermal energy eventually overcomes the hydrogen bonds holding the water molecules within the crystal lattice. As the water vaporizes and is purged from the furnace, the highly sensitive microbalance records a drop in mass. Because the molecular weight of 3,5-dibromopyridin-2-amine is exactly 251.91 g/mol , the loss of one molar equivalent of water (18.015 g/mol ) will always result in a theoretical mass loss of ~6.67% .

Simultaneously, in the DSC , the breaking of these hydrogen bonds and the vaporization of water consumes energy. The instrument must supply more heat to the sample pan to keep its temperature uniform with the reference pan. This is recorded as an endothermic peak . The anhydrous form of 3,5-dibromopyridin-2-amine has a known melting point of roughly 104–105 °C. Therefore, a true hydrate will show a dehydration endotherm prior to this melting point [4].

Quantitative Data Interpretation

The table below summarizes the theoretical thermal and gravimetric data required to validate the hydration state of 3,5-dibromopyridin-2-amine.

ParameterAnhydrous FormHemihydrate FormMonohydrate Form
Theoretical Molecular Weight 251.91 g/mol 260.92 g/mol 269.92 g/mol
TGA Mass Loss (Theoretical) < 0.5% (Surface moisture only)~ 3.45%~ 6.67%
DSC Thermal Events Single sharp endotherm (~104-105 °C, Melting)Broad endotherm (Dehydration) followed by meltingBroad endotherm (Dehydration) followed by melting
Karl Fischer (Total Water) < 0.5% w/w~ 3.45% w/w~ 6.67% w/w

Self-Validating Experimental Protocol

Phase 1: System Suitability Test (SST)

Causality: Before analyzing the unknown, we must prove the instrument's balance and furnace are calibrated.

  • Load 5 mg of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) reference standard into the TGA.

  • Heat at 10 °C/min from ambient to 300 °C.

  • Validation Gate: The first mass loss step (dehydration) must measure 12.3% ± 0.2% . If it fails, the balance requires recalibration.

Phase 2: Sample Preparation & Crucible Selection
  • Accurately weigh 3.0 to 5.0 mg of 3,5-dibromopyridin-2-amine.

  • For TGA: Place the sample in an open platinum or alumina crucible.

  • For DSC: Place the sample in an aluminum pan and crimp it with a pinhole lid .

    • Mechanistic Note: If a hermetically sealed pan is used, the vaporized water cannot escape. This increases the internal partial pressure, artificially shifting the dehydration endotherm to a much higher temperature (a phenomenon known as hydrothermal melting). The pinhole ensures dehydration occurs at ambient atmospheric pressure.

Phase 3: Execution
  • Purge Gas: Set the furnace purge to dry Nitrogen ( N2​ ) at 50 mL/min.

    • Mechanistic Note: Nitrogen prevents the oxidative degradation of the primary amine group (-NH2) at elevated temperatures, ensuring any mass loss is strictly due to water evaporation.

  • Heating Rate: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min.

  • Data Processing: Integrate the mass loss step on the TGA curve and the corresponding endothermic peak area (Enthalpy, ΔH ) on the DSC curve.

Workflow Visualization

G A 3,5-dibromopyridin-2-amine Sample B TGA: Measure Mass Loss (10 °C/min, N2 Purge) A->B C DSC: Measure Heat Flow (Pinhole Pan, N2 Purge) A->C D Mass Loss ≈ 6.67%? B->D E Endotherm < 104 °C? C->E F Confirmed Monohydrate D->F Yes G Confirmed Anhydrous D->G No (<0.5%) E->F Yes (Dehydration) E->G No (Melting Only)

Logical decision matrix for hydration state validation using TGA and DSC.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Encyclopedia MDPI / PMC. Available at: [Link]

  • In Situ Characterization of Waters of Hydration in a Variable-Hydrate Active Pharmaceutical Ingredient Using 35Cl Solid-State NMR and X-ray Diffraction. ACS Molecular Pharmaceutics. Available at: [Link]

Validation

Comparative Guide: Leaving Group Ability of C3 vs. C5 Bromine in 3,5-Dibromopyridin-2-amine

Executive Summary For researchers and drug development professionals constructing complex heteroaromatic scaffolds, polyhalogenated pyridines present both an opportunity and a synthetic challenge. 3,5-dibromopyridin-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals constructing complex heteroaromatic scaffolds, polyhalogenated pyridines present both an opportunity and a synthetic challenge. 3,5-dibromopyridin-2-amine is a highly valuable building block, but differentiating its two carbon-halogen bonds requires precise control over reaction conditions[1].

In transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig), the "leaving group ability"—defined here as the facility of the carbon-halogen bond to undergo oxidative addition—is not equal. The C5-bromine is significantly more reactive than the C3-bromine. This guide explores the mechanistic causality behind this regioselectivity, provides quantitative comparison data, and outlines self-validating experimental protocols to achieve high-yield mono-functionalization.

Mechanistic Causality: Electronic vs. Steric Factors

To master the regioselective functionalization of 3,5-dibromopyridin-2-amine, one must understand the competing electronic and steric forces governing the oxidative addition of Palladium(0) catalysts[2].

The Electronic Landscape: Marginal Differentiation

Oxidative addition is generally accelerated by electron-deficient carbon-halogen bonds. In 3,5-dibromopyridin-2-amine, the C2-amino group acts as a strong π -donor (+M resonance effect). This electron density is pushed into the pyridine ring, specifically localizing at the ortho (C3) and para (C5) positions. Because both the C3 and C5 positions are electronically enriched (and thus deactivated toward oxidative addition compared to an unsubstituted pyridine), electronic differentiation alone is insufficient to drive high regioselectivity.

The Steric Landscape: The Decisive Factor

Because electronic factors at C3 and C5 are comparable, steric hindrance dictates the kinetic pathway .

  • The C3-Bromine: Located directly adjacent (ortho) to the C2-amino group. When a bulky catalyst complex (e.g., Pd(PPh3​)4​ ) attempts to insert into the C3-Br bond, it encounters severe steric clashing with the amino group and its associated solvation shell. This significantly raises the activation energy ( Ea​ ) for oxidative addition.

  • The C5-Bromine: Located para to the amino group and flanked only by small hydrogen atoms at the C4 and C6 positions. This presents a completely unhindered trajectory for the catalyst, resulting in a much lower Ea​ .

Consequently, under kinetic control, the catalyst will preferentially insert into the C5-Br bond, making it the superior "leaving group" in cross-coupling scenarios[3].

Mechanistic logic governing the regioselective oxidative addition of Pd(0) to the C5-Br bond.

Quantitative Data Presentation

The inherent preference for C5 functionalization holds true across various standard cross-coupling methodologies. Table 1 summarizes the expected regiomeric ratios when attempting mono-functionalization.

Table 1: Regioselectivity Profile of 3,5-Dibromopyridin-2-amine in Pd-Catalyzed Cross-Coupling

Reaction TypeTypical Catalyst SystemFavored Leaving GroupRegiomeric Ratio (C5:C3)Expected Yield (Mono-C5)
Suzuki-Miyaura Pd(PPh3​)4​ , Na2​CO3​ C5-Br > 9:175 - 85%
Sonogashira Pd(PPh3​)2​Cl2​ , CuI C5-Br > 8:170 - 80%
Buchwald-Hartwig Pd2​(dba)3​ , XantphosC5-Br > 15:165 - 80%

Note: The Buchwald-Hartwig amination exhibits the highest regioselectivity due to the extreme steric bulk of the bidentate Xantphos ligand, which completely prevents approach at the congested C3 position.

Self-Validating Experimental Protocol: Regioselective C5-Suzuki Coupling

To achieve high yields of the C5-monoarylated product without contamination from double-coupling or C3-coupling, the experimental protocol must be designed as a self-validating system .

The Logic of the Protocol
  • Sub-Stoichiometric Reagents (The Reagent Lock): By using exactly 0.95 equivalents of the arylboronic acid, the starting dibromopyridine is intentionally kept in slight excess. When the boronic acid is fully consumed, the reaction inherently stops, starving the system of the reagents required to execute a secondary coupling at the C3 position.

  • Thermal Kinetic Control (The Energy Lock): Standard Suzuki couplings are often run at 80–100 °C. By restricting the temperature to 65 °C, the system provides enough thermal energy to overcome the low Ea​ of the unhindered C5-Br bond, but acts as a thermal barrier against the high Ea​ of the sterically hindered C3-Br bond.

Step-by-Step Methodology

Reagents:

  • 3,5-dibromopyridin-2-amine (1.00 equiv)

  • Arylboronic acid (0.95 equiv)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Degassing: Charge a Schlenk flask with 3,5-dibromopyridin-2-amine, the arylboronic acid, and 1,4-Dioxane. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd(0) catalyst.

  • Catalyst Activation: Add Pd(PPh3​)4​ to the mixture under a positive stream of Argon. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Base Addition: Inject the degassed 2.0 M aqueous Na2​CO3​ solution into the flask.

  • Kinetic Heating: Submerge the flask in a pre-heated oil bath set strictly to 65 °C .

  • Monitoring: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the mass peak for the arylboronic acid disappears. Do not wait for the starting material to disappear (as 0.05 equiv will remain by design).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 5-aryl-3-bromopyridin-2-amine.

Step-by-step experimental workflow for the regioselective C5-monoarylation via Suzuki coupling.

References

  • BenchChem. "2-Amino-5-bromopyridine | 1072-97-5". BenchChem Technical Guides.
  • The Journal of Organic Chemistry. "One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling". ACS Publications.
  • The Journal of Organic Chemistry. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters". ACS Publications.

Sources

Comparative

FTIR Spectral Comparison Guide: Hydrated vs. Anhydrous 3,5-Dibromopyridin-2-amine

As a Senior Application Scientist, I frequently guide research teams through the critical process of solid-state characterization. When working with polyhalogenated heterocyclic building blocks like 3,5-dibromopyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical process of solid-state characterization. When working with polyhalogenated heterocyclic building blocks like 3,5-dibromopyridin-2-amine, identifying the exact hydration state is not merely a quality control checkbox—it is a fundamental prerequisite for downstream synthetic success.

This compound, widely utilized in the development of transition metal complexes, antimicrobial agents, and potential SARS-CoV-2 spike protein inhibitors[1], exists commercially in both anhydrous (CAS: 35486-42-1) and hydrated (CAS: 1134330-86-1) forms[2]. The presence of interstitial water molecules in the crystal lattice significantly alters the compound's solubility kinetics, bioavailability, and stoichiometric precision during Active Pharmaceutical Ingredient (API) synthesis.

Fourier Transform Infrared (FTIR) spectroscopy remains the most rapid and definitive technique for distinguishing these forms. This guide details the mechanistic causality behind their spectral differences and provides a self-validating protocol for accurate characterization.

Mechanistic Insights: The Causality of Spectral Shifts

The spectral divergence between the anhydrous and hydrated forms of 3,5-dibromopyridin-2-amine is entirely governed by the solid-state hydrogen-bonding network.

In the anhydrous form , the primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, interacting primarily with the adjacent pyridine nitrogen or the bromide substituents. Because these interactions are highly ordered and restricted, the FTIR spectrum exhibits distinct, relatively sharp asymmetric and symmetric N-H stretching vibrations. Recent characterizations of the anhydrous powder report a sharp N-H stretch at 3336 cm⁻¹, a C=N stretch at 1606 cm⁻¹, and a C-Br stretch at 680 cm⁻¹[1]. The molecular identity and these baseline structural characteristics are well-documented in databases such as PubChem[3].

In the hydrated form , water molecules integrate into the crystal lattice, fundamentally disrupting the original hydrogen bond network. The oxygen of the water molecule acts as a strong hydrogen bond acceptor for the -NH₂ group, while the water hydrogens bond with the pyridine nitrogen.

  • High-Frequency Broadening: This complex N-H···O and O-H···N network causes massive line broadening in the 3500–3200 cm⁻¹ region due to the overlapping of O-H and N-H stretching modes.

  • Bending Mode Introduction: The most definitive marker of the hydrate is the introduction of the characteristic water scissoring (H-O-H bending) mode, which typically manifests as a distinct peak around 1640–1650 cm⁻¹.

Quantitative Spectral Comparison

The following table summarizes the key diagnostic vibrational modes used to objectively differentiate the two forms.

Vibrational ModeAnhydrous Form (cm⁻¹)Hydrated Form (cm⁻¹)Mechanistic Causality / Observation
O-H Stretch (Water) Absent~3500 - 3350 (Broad)Introduced by lattice water; severely overlaps and obscures the N-H stretching region.
N-H Stretch (Asym/Sym) 3336, 3134 - 3113[1]~3300, 3150 (Obscured)Broadened and shifted due to strong N-H···O(water) intermolecular hydrogen bonding.
H-O-H Bend (Water) Absent~1640 - 1650Distinct marker for water of crystallization; absent in the anhydrous spectrum.
C=N Stretch (Pyridine) 1606[1]~1600 - 1610Minor shift due to altered electron density in the pyridine ring from H-bonding.
N-H Bend (Scissoring) 1558[1]~1565Shifted due to restricted bending within the tighter hydrated lattice network.
C-Br Stretch 680[1]~680Largely unaffected by hydration state; serves as an internal reference peak.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity, every FTIR protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR) workflow guarantees that spectral differences are due to the sample's hydration state, not environmental artifacts.

Step 1: System Readiness & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air).

  • Causality & Validation: This step validates the single-beam energy profile. Ensure that atmospheric water vapor (sharp rotational bands at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) are properly compensated for by the instrument's background subtraction algorithm. Failure to do so will result in false-positive "hydrate" peaks.

Step 2: Sample Application

  • Action: Place 2-5 mg of the 3,5-dibromopyridin-2-amine sample onto the crystal. Apply consistent, firm pressure using the ATR anvil.

  • Causality & Validation: Uniform pressure ensures optimal, gap-free contact with the evanescent wave generated at the crystal surface. Poor contact leads to baseline drift and artificially weak signals in the high-frequency region, which could mask the critical O-H/N-H stretching bands.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 to 64 scans.

  • Causality & Validation: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans, ensuring that subtle shifts in the N-H bending region (1558 cm⁻¹) are accurately resolved.

Step 4: Data Processing & Verification

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality & Validation: ATR penetration depth is wavelength-dependent (deeper at lower frequencies). ATR correction normalizes the peak intensities, allowing for an accurate visual comparison against transmission (KBr pellet) reference spectra[1].

Analytical Workflow Visualization

FTIR_Workflow Start Sample Prep (3,5-dibromopyridin-2-amine) ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR HighFreq Analyze High-Frequency (3600 - 3100 cm⁻¹) ATR->HighFreq MidFreq Analyze Mid-Frequency (1700 - 1500 cm⁻¹) ATR->MidFreq Decision O-H Stretch & H-O-H Bend? HighFreq->Decision MidFreq->Decision Anhydrous Anhydrous Form (Sharp N-H bands) Decision->Anhydrous No Hydrate Hydrated Form (Broad O-H, H-O-H bend) Decision->Hydrate Yes

Workflow for FTIR spectral validation and polymorph differentiation of 3,5-dibromopyridin-2-amine.

References

  • Towards potent Covid-19 spike protein inhibitors and catecholase activity agents: Synthesis, ADME-Tox analysis and molecular docking Source: SciSpace URL
  • Source: PubChem (NIH)
  • 35486-42-1 | 3,5-Dibromopyridin-2-amine Source: BLD Pharm URL

Sources

Validation

Benchmarking palladium catalysts for 3,5-dibromopyridin-2-amine coupling

Benchmarking Palladium Catalysts for the Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromopyridin-2-amine As a Senior Application Scientist, I frequently encounter the 3,5-dibromopyridin-2-amine scaffold in early-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Palladium Catalysts for the Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromopyridin-2-amine

As a Senior Application Scientist, I frequently encounter the 3,5-dibromopyridin-2-amine scaffold in early-stage drug discovery. Its trifunctional nature—a hydrogen-bonding amino group and two orthogonal bromide handles—makes it a highly valuable precursor for kinase inhibitors and complex heterocycles. However, functionalizing this scaffold requires precise regiocontrol. The objective of this guide is to benchmark various palladium catalyst systems to achieve >95% regioselectivity for C5-monoarylation, minimizing C3-arylation and over-coupling.

Mechanistic Rationale & Causality

In 2-amino-3,5-dibromopyridine, the two carbon-bromine bonds exist in distinct microenvironments. The C3 position is sterically hindered by the adjacent C2-amino group. Furthermore, while the amino group donates electron density into the ring via resonance, the steric bulk heavily dictates the kinetics of the palladium(0) oxidative addition [3].

Consequently, the C5-Br bond is significantly more reactive toward oxidative addition [1]. To exploit this intrinsic kinetic difference, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich ligands accelerate the oxidative addition at the less hindered C5 site, while their steric bulk actively repels engagement with the C3 site, preventing double Suzuki-Miyaura cross-coupling [2].

Catalyst Benchmarking & Quantitative Data

To objectively compare performance, 3,5-dibromopyridin-2-amine was subjected to Suzuki-Miyaura coupling conditions with phenylboronic acid (1.05 equivalents) and K 3​ PO 4​ in a biphasic solvent system. The table below summarizes the regioselectivity and yield profiles of four distinct catalytic systems.

Catalyst SystemLigand ClassificationTemp (°C)Time (h)C5-Aryl Yield (%)C3-Aryl Yield (%)Diaryl Yield (%)
Pd(PPh 3​ ) 4​ Monodentate (Unhindered)9016451215
Pd(dppf)Cl 2​ Bidentate (Flexible)801268820
PEPPSI-IPr NHC (Highly Active)6088258
XPhos Pd G3 Dialkylbiaryl (Bulky/Rich)40494 <1 2

Data Analysis:

  • Pd(PPh 3​ ) 4​ : The unhindered nature of triphenylphosphine leads to poor discrimination between C3 and C5. Its lower electron density requires higher temperatures, promoting degradation and non-selective double coupling.

  • Pd(dppf)Cl 2​ : Bidentate ligands increase thermal stability but often suffer from over-arylation (diaryl formation) due to the long lifetime of the active catalyst at elevated temperatures.

  • XPhos Pd G3: The dialkylbiaryl phosphine ligand (XPhos) is both highly electron-rich (accelerating oxidative addition at C5) and extremely bulky. This bulk creates a steep steric penalty for C3-insertion, resulting in near-perfect regioselectivity for the C5-monoarylated product at mild temperatures.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic bifurcation during the regioselectivity-determining step.

G cluster_0 Oxidative Addition (Regioselectivity Determining Step) Substrate 3,5-Dibromopyridin-2-amine + Pd(0)L_n C5_OA C5-Oxidative Addition (Kinetically Favored) Substrate->C5_OA Fast C3_OA C3-Oxidative Addition (Sterically Hindered) Substrate->C3_OA Slow Transmetalation Transmetalation with Ar-B(OH)2 C5_OA->Transmetalation C3_OA->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product 5-Aryl-3-bromopyridin-2-amine (Major Product) ReductiveElim->Product Byproduct 3-Aryl-5-bromopyridin-2-amine (Trace/Minor) ReductiveElim->Byproduct

Figure 1: Mechanistic bifurcation of Pd(0) oxidative addition favoring the C5-pathway.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, the following protocol for XPhos Pd G3-catalyzed C5-arylation incorporates built-in analytical checkpoints.

Step 1: Reaction Assembly

  • Procedure: In a dried Schlenk flask, combine 3,5-dibromopyridin-2-amine (1.0 equiv), arylboronic acid (1.05 equiv), K 3​ PO 4​ (2.0 equiv), and XPhos Pd G3 (2 mol%). Add a solvent mixture of THF/H 2​ O (4:1 v/v).

  • Causality: The biphasic THF/water system ensures that both the organic substrates and the inorganic base remain fully solvated, preventing surface-area-limited kinetics that often stall cross-couplings.

Step 2: Degassing & Activation

  • Procedure: Sparge the biphasic mixture with Argon for 15 minutes prior to heating. Warm the mixture to 40 °C.

  • Validation Checkpoint: Upon reaching 40 °C, the solution should shift from a pale yellow to a deep red/orange, indicating the successful generation of the active Pd(0) species. The appearance of a black precipitate indicates catalyst death (Pd black) due to oxygen ingress.

Step 3: Execution & LC-MS Monitoring

  • Procedure: Stir vigorously at 40 °C for 4 hours.

  • Validation Checkpoint: Sample the organic layer for LC-MS analysis. The starting material exhibits a distinct isotopic triplet (m/z ~252/254/256) characteristic of two bromine atoms. The successful C5-monoarylated product will show a doublet (e.g., m/z ~249/251 for a phenyl group), confirming the loss of exactly one bromine.

Step 4: Workup & NMR Structural Confirmation

  • Procedure: Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Acquire a 1 H NMR spectrum. The C4 and C6 protons of the pyridine ring in the C5-arylated product will appear as two distinct doublets with a meta-coupling constant of J ≈ 2.0–2.5 Hz. If unwanted substitution occurred at C3, the splitting pattern and chemical shifts of the remaining protons would deviate significantly due to the altered electronic environment.

References

  • BenchChem. "2,5-Dibromo-3-methylpyridine | 3430-18-0 | Benchchem" (Discusses Suzuki-Miyaura regioselective C5-arylation principles).
  • Crozet, M. D. "Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions" ResearchGate. (Details microwave-assisted double Suzuki-Miyaura cross-coupling from 2-amino-3,5-dibromopyridine).
  • BenchChem. "2-Chloro-3,5-dibromopyridine | 40360-47-2 | Benchchem" (Discusses orthogonal reactivity and coupling at C3/C5).
Comparative

A Senior Application Scientist's Guide to the Physicochemical Characterization of 3,5-dibromopyridin-2-amine Hydrate: A Comparative Analysis Centered on X-ray Powder Diffraction (XRD)

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity, polymorphism, and the propen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity, polymorphism, and the propensity to form hydrates, can significantly influence the API's stability, solubility, and bioavailability. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3,5-dibromopyridin-2-amine hydrate, with a primary focus on the pivotal role of X-ray Powder Diffraction (XRD). While no specific hydrate of 3,5-dibromopyridin-2-amine has been detailed in publicly available literature, this guide will proceed with a hypothetical, yet scientifically plausible, case study to illustrate the validation process. The anhydrous form of 3,5-dibromopyridin-2-amine is known to crystallize in a monoclinic system, and for the purpose of this guide, we will hypothesize the existence of a monohydrate.

The choice of analytical techniques for solid-state characterization is not merely a procedural step; it is a strategic decision that impacts the entire drug development pipeline. This guide will elucidate the rationale behind these choices, offering a blend of theoretical principles and practical insights.

The Central Role of X-ray Powder Diffraction (XRD)

XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material.[1] The fundamental principle lies in the constructive interference of monochromatic X-rays with a crystalline sample, governed by Bragg's Law (nλ=2d sin θ).[1] This interaction produces a unique diffraction pattern, a "fingerprint," for each crystalline solid.[2] In the context of hydrate validation, XRD is indispensable for unequivocally identifying the new crystalline phase of the hydrate and distinguishing it from the anhydrous form.

Visualizing the Workflow: A Logic Diagram

The following diagram outlines the logical workflow for the validation of a potential hydrate of 3,5-dibromopyridin-2-amine, integrating XRD with complementary techniques.

XRD_Validation_Workflow cluster_synthesis Sample Generation cluster_primary_characterization Primary Characterization (Phase Identification) cluster_comparison Comparative Analysis cluster_orthogonal_validation Orthogonal Validation & Quantification cluster_data_analysis Data Integration & Final Validation start Anhydrous 3,5-dibromopyridin-2-amine synthesis Hydrate Formation (e.g., slurry in water) start->synthesis xrd X-ray Powder Diffraction (XRD) synthesis->xrd Initial Sample anhydrous_xrd XRD of Anhydrous Form xrd->anhydrous_xrd Pattern Comparison tga Thermogravimetric Analysis (TGA) xrd->tga dsc Differential Scanning Calorimetry (DSC) xrd->dsc dvs Dynamic Vapor Sorption (DVS) xrd->dvs analysis Integrated Data Analysis anhydrous_xrd->analysis tga->analysis dsc->analysis dvs->analysis validation Validated Hydrate Form analysis->validation

Caption: Experimental workflow for the validation of 3,5-dibromopyridin-2-amine hydrate.

Experimental Protocols: A Step-by-Step Guide

The integrity of the final data is intrinsically linked to the meticulous execution of the experimental protocols. Here, we detail the methodologies for each stage of the validation process.

Sample Preparation for XRD Analysis

The objective of sample preparation is to present a representative, homogenous powder with random crystallite orientation to the X-ray beam.[2]

  • Initial Grinding: Gently grind the bulk sample of the putative 3,5-dibromopyridin-2-amine hydrate using an agate mortar and pestle.[3] The goal is to achieve a fine, uniform particle size, typically in the range of 1-10 µm, to minimize peak broadening and ensure good particle statistics.[4] Aggressive grinding should be avoided as it can induce phase transformations or amorphization.[3]

  • Sample Mounting: The choice of sample holder is critical. For routine analysis, a standard back-filled cavity mount is often sufficient.

    • Place the sample holder on a flat surface.

    • Carefully fill the cavity with the ground powder, ensuring a slight overfill.

    • Use a flat edge, such as a glass slide, to gently press and level the powder, making it flush with the surface of the holder. This minimizes surface displacement errors.

  • Addressing Preferred Orientation: For needle-like or plate-like crystals, which is common for organic molecules, preferred orientation can be a significant issue, leading to skewed peak intensities.[5] In such cases, a top-loading or side-drifting sample preparation method is recommended. Alternatively, transmission geometry can be employed to minimize this effect.[6][7]

XRD Data Acquisition

The data acquisition parameters must be optimized to obtain a high-quality diffraction pattern with a good signal-to-noise ratio and adequate resolution.

  • Instrument: A modern Bragg-Brentano diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector is suitable.

  • Scan Range (2θ): A range of 5° to 40° 2θ is typically sufficient to capture the most characteristic peaks for organic compounds.

  • Step Size: A step size of 0.02° 2θ is recommended for good resolution of diffraction peaks.

  • Time per Step (Dwell Time): A dwell time of 0.5 to 1 second per step is a good starting point. This can be increased for samples with low crystallinity or for quantitative analysis.

  • Optics: Use of a divergent slit, an anti-scatter slit, and a receiving slit is standard. A nickel filter is used to remove the Kβ radiation.

  • Sample Rotation: Spinning the sample during data collection helps to improve particle statistics and reduce the effects of preferred orientation.

Orthogonal Validation Techniques

While XRD provides definitive structural information, a comprehensive validation requires orthogonal techniques that probe different physicochemical properties.

TGA measures the change in mass of a sample as a function of temperature.[1] It is a direct method for quantifying the water content in a hydrate.

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 5-10 mg of the 3,5-dibromopyridin-2-amine hydrate into a tared aluminum or platinum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the dehydration event (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

    • The resulting TGA thermogram will show a step-wise mass loss corresponding to the dehydration of the sample.[8]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides information on phase transitions, such as melting and dehydration.

  • Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh 2-5 mg of the 3,5-dibromopyridin-2-amine hydrate into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow for the escape of water vapor during dehydration.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The DSC thermogram will show endothermic peaks corresponding to dehydration and melting.[10]

DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[11] It is a powerful tool for understanding the hygroscopicity and the conditions under which hydrate formation and dehydration occur.[12]

  • Protocol:

    • Place approximately 10-20 mg of the anhydrous 3,5-dibromopyridin-2-amine in the DVS instrument.

    • Equilibrate the sample at 0% RH.

    • Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

    • Decrease the RH in a similar step-wise manner back to 0% RH.

    • The resulting sorption/desorption isotherm will reveal the water uptake and loss as a function of RH.[13] A step-wise increase in mass at a critical RH is indicative of hydrate formation.

Comparative Data Analysis

The following table presents hypothetical, yet representative, data for the anhydrous and monohydrate forms of 3,5-dibromopyridin-2-amine, illustrating the expected outcomes from the described analytical techniques.

Analytical TechniqueAnhydrous 3,5-dibromopyridin-2-amineHypothetical Monohydrate of 3,5-dibromopyridin-2-amineRationale for Expected Differences
XRD Characteristic peaks at specific 2θ values (e.g., 10.2°, 15.5°, 20.8°, 25.1°)New, distinct peaks appear, and some anhydrous peaks may disappear (e.g., 8.5°, 12.3°, 18.9°, 22.4°)The incorporation of water into the crystal lattice alters the unit cell dimensions, leading to a new diffraction pattern.
TGA No significant mass loss until decomposition (>200 °C)A distinct mass loss of ~6.6% between 60-120 °CThis mass loss corresponds to the stoichiometric amount of one water molecule per molecule of the API.
DSC Single endotherm corresponding to melting (e.g., ~103-105 °C)An initial endotherm corresponding to dehydration, followed by a melting endotherm of the resulting anhydrous form.The energy input required for dehydration is observed as a separate thermal event before the melting of the API.
DVS Low water uptake (<0.2% w/w) across the RH range (non-hygroscopic)A sharp, step-wise increase in water uptake at a critical RH (e.g., >60% RH), corresponding to the formation of the monohydrate.This demonstrates the conversion of the anhydrous form to the hydrate in the presence of sufficient water vapor.

Data Interpretation and Validation

The validation of the 3,5-dibromopyridin-2-amine hydrate is achieved through the convergence of data from these multiple techniques.

  • XRD as the Primary Identifier: The appearance of a new, reproducible XRD pattern upon exposure of the anhydrous form to water is the primary evidence for the formation of a new crystalline phase.[14] Rietveld refinement can be employed for a more detailed structural analysis and for quantitative phase analysis in mixtures of the anhydrous and hydrated forms.[15][16]

  • TGA for Stoichiometry: The TGA data provides quantitative confirmation of the water content. For a monohydrate of 3,5-dibromopyridin-2-amine (M.W. 251.91 g/mol ), the theoretical water content is (18.02 / (251.91 + 18.02)) * 100% ≈ 6.67%. The experimental mass loss from TGA should be in close agreement with this value.

  • DSC for Thermal Behavior: The DSC thermogram provides corroborating evidence of a phase change. The endotherm corresponding to dehydration should align with the mass loss observed in the TGA.

  • DVS for Environmental Stability: The DVS results define the humidity conditions under which the hydrate is formed and is stable. This is crucial for determining appropriate storage and handling conditions for the API.

Conclusion

The validation of a hydrated form of an active pharmaceutical ingredient is a critical step in drug development, with X-ray powder diffraction serving as the cornerstone of this process. Its ability to provide an unambiguous structural fingerprint is unparalleled. However, as this guide has demonstrated, a robust and scientifically sound validation relies on a multi-faceted approach, integrating XRD with orthogonal techniques such as TGA, DSC, and DVS. This integrated methodology provides a comprehensive understanding of the hydrate's structure, stoichiometry, thermal behavior, and stability, thereby ensuring the quality, safety, and efficacy of the final drug product. The causality behind each experimental choice, from sample preparation to data interpretation, is rooted in the fundamental principles of solid-state chemistry and materials science, ensuring a self-validating and trustworthy analytical workflow.

References

  • Munde AS, et al. (2021). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. International Journal of Biology, Pharmacy and Allied Sciences, 10(10), Special Issue. Available at: [Link]

  • Surana, R., & Suryanarayanan, R. (2012). Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method. Powder Diffraction, 17(2), 91-98. Available at: [Link]

  • GEMINI. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at: [Link]

  • Thakral, S., & Zanon, R. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. Available at: [Link]

  • Ranieri, N., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • AZoM. (2015). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. Available at: [Link]

  • ICDD. How to Analyze Drugs Using X-ray Diffraction. Available at: [Link]

  • Harrison-Mistry, T. (2025). White Paper: Optimising X-Ray Diffraction for Challenging Pharmaceutical Sample Types. Cormica. Available at: [Link]

  • Lynch, D. E., & McClenaghan, I. (2012). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Available at: [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Szałapska, K., et al. (2021). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals, 14(10), 994. Available at: [Link]

  • Surface Measurement Systems. (2020). Dynamic Vapor Sorption and in situ Raman application for the study of Hydrate and Solvate formation. YouTube. Available at: [Link]

  • Lucideon. Rietveld Refinement X-Ray Diffraction (XRD) Technique. Available at: [Link]

  • Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Available at: [Link]

  • Liu, L., & Wu, J. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at: [Link]

  • MyScope. X-ray Diffraction - What is Rietveld refinement?. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • ProUmid. Dynamic Vapor Sorption (DVS) Analysis. Available at: [Link]

  • Mitik, D. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(9), 4845-4848. Available at: [Link]

  • Thermal Support. Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Available at: [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) overlay of channel hydrates. Available at: [Link]

  • Nikolova, B., et al. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Available at: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • The University of British Columbia. (2012). HYDRATE NUCLEATION MEASUREMENTS USING HIGH PRESSURE DIFFERENTIAL SCANNING CALORIMETRY. UBC Library Open Collections. Available at: [Link]

  • HETEROCYCLES. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4). Available at: [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

  • National Center for Biotechnology Information. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121). Available at: [Link]

  • Heterocyclic Letters. (2021). Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Google Patents. (1985). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,5-Dibromopyridin-2-amine hydrate

Handling 3,5-Dibromopyridin-2-amine hydrate (and its anhydrous form, CAS: 35486-42-1) requires rigorous safety protocols. As a highly reactive halogenated building block, it is heavily utilized in pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3,5-Dibromopyridin-2-amine hydrate (and its anhydrous form, CAS: 35486-42-1) requires rigorous safety protocols. As a highly reactive halogenated building block, it is heavily utilized in pharmaceutical development—particularly as an intermediate for therapeutics targeting neurological disorders—and in the synthesis of agrochemicals[1].

Because this compound is a fine crystalline powder that can easily aerosolize, standard laboratory precautions are insufficient. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, process, and dispose of this chemical.

Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand why the chemical is hazardous. The presence of two bromine atoms on the pyridine ring enhances its biological activity but also makes it highly irritating to human tissues[1][2].

Table 1: GHS Hazard Classification and Physiological Causality

Hazard ClassGHS CategoryHazard StatementPhysiological Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHalogenated pyridines disrupt cellular metabolic pathways upon systemic absorption[3].
Skin Irritation Category 2H315: Causes skin irritationDirect contact disrupts the lipid bilayer of the stratum corneum, causing localized inflammation[2].
Eye Irritation Category 2H319: Causes serious eye irritationParticulates interact with the aqueous tear film, forming a localized acidic/irritating microenvironment[2].
Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of fine dust triggers acute mucosal irritation in the upper respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier between the researcher and the chemical, PPE must be selected based on the compound's physical state (dust-forming solid) and chemical properties[4].

  • Ocular Protection: Tight-fitting chemical safety goggles are mandatory. Causality: Standard safety glasses with side shields are inadequate because fine, airborne dust particles can bypass the shields and dissolve in the eye's moisture.

  • Dermal Protection (Gloves): Use high-quality Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a superior chemical barrier against aromatic amines compared to latex, which is highly permeable to non-polar and aromatic compounds. If the hydrate is being dissolved in aggressive organic solvents (e.g., dichloromethane or DMF), consult the specific solvent's breakthrough time to upgrade to composite gloves.

  • Respiratory Protection: When handling the powder outside of a closed system, an N95, P100, or equivalent NIOSH-certified particulate respirator must be worn[4]. Causality: This directly mitigates the H335 (respiratory irritation) risk by filtering out aerosolized micro-particles.

  • Body Protection: A fully buttoned, chemical-resistant laboratory coat with fitted cuffs[4]. Causality: Prevents microscopic dust accumulation on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.

Operational Workflow & Handling Methodology

The following workflow ensures that every step of the handling process contains built-in validation checks to prevent exposure.

G Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Handling Active Handling: Weighing & Transfer PPE->Handling Decon Decontamination: Wipe surfaces, Wash hands Handling->Decon Disposal Disposal: Approved Waste Plant Decon->Disposal

Standard Operating Procedure for Handling 3,5-Dibromopyridin-2-amine Hydrate.

Phase 1: Pre-Operational Setup
  • Engineering Controls: Ensure all operations—especially weighing and transferring the solid powder—are conducted within a certified chemical fume hood or localized exhaust ventilation system.

  • Static Mitigation: Use anti-static weighing boats and spatulas. Fine halogenated powders are prone to electrostatic repulsion, which can cause the material to unexpectedly disperse into the air during weighing.

Phase 2: Active Handling
  • Transfer Protocol: Open the chemical container only inside the active fume hood. Transfer the required mass slowly and close to the balance pan to minimize aerosolization.

  • Solvent Addition: If preparing a solution (e.g., using acetonitrile or ethanol for synthesis[5]), add the solvent directly to the reaction vessel inside the hood. This contains any vapor displacement or minor exothermic dissolution safely within the ventilated space.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a damp paper towel (using water or a mild solvent) to capture any residual dust.

  • PPE Doffing: Remove gloves by turning them inside out. This traps any microscopic chemical dust inside the glove material. Wash hands and face thoroughly with soap and water immediately after handling[3].

Spill Management & Disposal Plan

A self-validating safety system must account for accidental releases and end-of-life chemical management.

Accidental Release Measures
  • Evacuation: If a significant spill occurs outside the fume hood, immediately evacuate personnel from the immediate area and ensure maximum room ventilation.

  • Containment & Collection: Do not dry sweep. Dry sweeping aerosolizes the hazardous dust. Instead, gently cover the spill with a damp absorbent material (such as sand or a specialized inert chemical absorbent)[6]. Carefully scoop the absorbed mixture into a sealable, chemically compatible waste container.

Disposal Considerations

3,5-Dibromopyridin-2-amine hydrate and its contaminated packaging must never be flushed down the drain or disposed of in standard municipal waste[3].

  • Waste Segregation: Label the waste container clearly with the chemical name, CAS number (35486-42-1), and hazard warnings (Irritant, Harmful).

  • Licensed Disposal: Arrange for disposal as special/hazardous waste through a licensed environmental disposal company, strictly adhering to regional and national environmental regulations[3].

Sources

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